Product packaging for Isoxazol-5-ylmethanamine(Cat. No.:CAS No. 401647-18-5)

Isoxazol-5-ylmethanamine

Cat. No.: B1342167
CAS No.: 401647-18-5
M. Wt: 98.1 g/mol
InChI Key: OYNWFDBANWIYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoxazol-5-ylmethanamine is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B1342167 Isoxazol-5-ylmethanamine CAS No. 401647-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNWFDBANWIYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593807
Record name 1-(1,2-Oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401647-18-5
Record name 1-(1,2-Oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Isoxazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of (isoxazol-5-yl)methanamine hydrochloride. The isoxazole moiety is a key pharmacophore in a variety of approved drugs, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery. This document outlines a plausible multi-step synthesis, detailed experimental protocols, and expected analytical data based on established chemical principles and data from analogous structures.

Proposed Synthetic Pathway

The synthesis of (isoxazol-5-yl)methanamine hydrochloride can be envisioned through a four-step sequence commencing with the formation of an isoxazole-5-carboxaldehyde intermediate. This aldehyde is then converted to the corresponding nitrile, which is subsequently reduced to the primary amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Overall Reaction Scheme:

Step 1: Isoxazole-5-carboxaldehyde Synthesis Step 2: Conversion to Isoxazole-5-carbonitrile Step 3: Reduction to (Isoxazol-5-yl)methanamine Step 4: Hydrochloride Salt Formation

Data Presentation

Table 1: Summary of Proposed Synthetic Steps

StepTransformationKey ReagentsSolvent(s)
1Isoxazole Ring Formation & Aldehyde SynthesisPrecursors for isoxazole ring, Oxidizing agentVarious
2Oxime formation and dehydration to NitrileHydroxylamine hydrochloride, Dehydrating agentEthanol, DCM
3Nitrile Reduction to Primary AmineLithium aluminum hydride (LiAlH₄)THF, Diethyl ether
4Hydrochloride Salt FormationHydrochloric acid (in ether or dioxane)Diethyl ether

Table 2: Representative ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
(Isoxazol-5-yl)methanamine ~8.4s1HH-3 (isoxazole ring)
(Analogous Structure)~6.5s1HH-4 (isoxazole ring)
~4.1s2H-CH₂-NH₂
~1.8 (broad)s2H-NH₂

Table 3: Representative ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
(Isoxazol-5-yl)methanamine ~168C-5 (isoxazole ring)
(Analogous Structure)~150C-3 (isoxazole ring)
~102C-4 (isoxazole ring)
~38-CH₂-NH₂

Table 4: Representative IR and Mass Spectrometry Data

Analysis TypeExpected Key Signals/Values
IR (cm⁻¹) 3400-3200 (N-H stretch), 1620-1580 (C=N stretch, isoxazole), 1450 (C=C stretch, isoxazole)
Mass Spec (m/z) Expected [M+H]⁺: 99.0558 for C₄H₇N₂O⁺

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthesis.

Step 1: Synthesis of Isoxazole-5-carboxaldehyde

The synthesis of isoxazole-5-carboxaldehyde can be achieved through various methods for constructing the isoxazole ring, often involving cycloaddition reactions. A common approach involves the reaction of a β-keto-enol ether with hydroxylamine, followed by oxidation of a resulting hydroxymethyl group to the aldehyde. For the purpose of this guide, we will assume the availability of a suitable precursor that can be converted to the target aldehyde.

Step 2: Synthesis of Isoxazole-5-carbonitrile

This step involves a two-part procedure: the formation of the aldoxime followed by its dehydration to the nitrile.

Part A: Formation of Isoxazole-5-carboxaldehyde Oxime

  • To a solution of isoxazole-5-carboxaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

Part B: Dehydration of the Oxime to Isoxazole-5-carbonitrile

  • Dissolve the crude isoxazole-5-carboxaldehyde oxime (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅, 1.5 eq.) or Burgess reagent (1.2 eq.), in portions while stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure isoxazole-5-carbonitrile.

Step 3: Reduction of Isoxazole-5-carbonitrile to (Isoxazol-5-yl)methanamine
  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of isoxazole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF and ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to yield the crude (isoxazol-5-yl)methanamine. The crude product may be purified by distillation or chromatography if necessary.

Step 4: Formation of (Isoxazol-5-yl)methanamine Hydrochloride
  • Dissolve the crude (isoxazol-5-yl)methanamine in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield (isoxazol-5-yl)methanamine hydrochloride.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for (isoxazol-5-yl)methanamine hydrochloride.

Synthesis_Workflow Start Starting Materials Intermediate1 Isoxazole-5-carboxaldehyde Start->Intermediate1 Step 1: Ring Formation Intermediate2 Isoxazole-5-carboxaldehyde Oxime Intermediate1->Intermediate2 Step 2a: NH₂OH·HCl Intermediate3 Isoxazole-5-carbonitrile Intermediate2->Intermediate3 Step 2b: Dehydration Intermediate4 (Isoxazol-5-yl)methanamine Intermediate3->Intermediate4 Step 3: LiAlH₄ Reduction FinalProduct (Isoxazol-5-yl)methanamine Hydrochloride Intermediate4->FinalProduct Step 4: HCl

An In-depth Technical Guide to the NMR Spectral Analysis of Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR) spectral data for isoxazol-5-ylmethanamine. Due to the limited availability of experimentally-derived public data for this specific molecule, this guide presents predicted spectral values based on structurally similar compounds, such as 5-aminomethyl-3-methoxyisoxazole.[1] It also outlines comprehensive experimental protocols for acquiring high-quality NMR spectra and provides visual aids to facilitate the understanding of the molecular structure and experimental processes.

Predicted Quantitative NMR Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of analogous isoxazole derivatives and serve as a reliable reference for the interpretation of experimentally acquired spectra.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationAssignment
~8.3Singlet1HH3 (isoxazole ring)
~6.4Singlet1HH4 (isoxazole ring)
~4.2Singlet2H-CH₂- (methanamine)
~1.8 (broad)Singlet2H-NH₂ (amine)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172C5 (isoxazole ring)
~151C3 (isoxazole ring)
~104C4 (isoxazole ring)
~38-CH₂- (methanamine)

Experimental Protocols for NMR Spectral Analysis

To ensure the acquisition of high-resolution NMR spectra for this compound, the following detailed methodologies are recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

  • Ensure the sample is completely dissolved; gentle vortexing may be applied.

2. Instrumentation and Acquisition Parameters:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended for optimal resolution.[1]

  • The probe should be tuned and the magnetic field shimmed for the specific sample to ensure homogeneity.[1]

¹H NMR Acquisition: [1]

  • Pulse Sequence: A standard 30-degree pulse sequence (e.g., zg30) is typically sufficient.[1]

  • Spectral Width: Set the spectral width to a range of 12-15 ppm, centered around 6 ppm.[1]

  • Relaxation Delay: Employ a relaxation delay of 1-2 seconds.[1]

  • Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.[1]

¹³C NMR Acquisition: [1]

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum.[1]

  • Spectral Width: Set the spectral width to approximately 200-220 ppm.[1]

  • Relaxation Delay: Use a relaxation delay of 2 seconds.[1]

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (several thousand) will be necessary to obtain a spectrum with a good signal-to-noise ratio.[1]

Visualizing Molecular Structure and Experimental Workflow

The following diagrams, created using the DOT language, provide a visual representation of the this compound structure with atom labeling for NMR correlation and a general workflow for NMR data acquisition and analysis.

Isoxazol_5_ylmethanamine_Structure Structure of this compound cluster_isoxazole Isoxazole Ring cluster_methanamine Methanamine Group N1 N O2 O C5 C5 (~172 ppm) N1->C5 C3 C3-H (~8.3 ppm, ~151 ppm) C3->N1 C4 C4-H (~6.4 ppm, ~104 ppm) C4->C3 C5->C4 CH2 -CH2- (~4.2 ppm, ~38 ppm) C5->CH2 NH2 -NH2 (~1.8 ppm) CH2->NH2

Figure 1. Structure of this compound with Predicted NMR Shifts.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Process Raw Data (FT, Phasing) acquire_C->process integrate Integrate Peaks process->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Figure 2. General Experimental Workflow for NMR Data Acquisition and Analysis.

References

An In-depth Technical Guide to the FT-IR Analysis of Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Isoxazol-5-ylmethanamine. This document details the characteristic vibrational frequencies, a standardized experimental protocol for analysis, and a logical workflow for obtaining and interpreting the spectral data. This guide is intended to assist researchers and scientists in the identification, characterization, and quality control of this important chemical entity in drug development and chemical synthesis.

Introduction to this compound and FT-IR Spectroscopy

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methanamine group. The isoxazole moiety is a key structural feature in a variety of pharmacologically active compounds. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation at different frequencies. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its two main components: the primary amine group and the isoxazole ring. The following table summarizes the expected characteristic absorption bands.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3400 - 3250MediumPrimary amines typically show two distinct bands in this region.[1][2][3] These bands are generally sharper and less intense than the O-H stretching bands of alcohols.[1][2]
C-H Stretch (Aromatic/Heteroaromatic)Isoxazole Ring3100 - 3000MediumCorresponds to the stretching vibrations of the C-H bonds on the isoxazole ring.
C-H Stretch (Aliphatic)Methylene (-CH₂-)2960 - 2850MediumAsymmetric and symmetric stretching vibrations of the methylene group.
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580MediumThis bending vibration is characteristic of primary amines.[3][4]
C=N StretchIsoxazole Ring~1615 - 1570MediumThe carbon-nitrogen double bond within the isoxazole ring gives rise to a characteristic absorption in this region.[5][6]
C=C Stretch (Aromatic/Heteroaromatic)Isoxazole Ring~1590 - 1475Medium-StrongThe stretching vibrations of the carbon-carbon double bonds within the isoxazole ring.[6]
N-O StretchIsoxazole Ring~1400 - 1300Medium-StrongThe nitrogen-oxygen single bond stretching in the isoxazole ring is a key identifying feature.[6]
C-N StretchAliphatic Amine1250 - 1020Medium-WeakThe stretching vibration of the carbon-nitrogen single bond of the methanamine group.[3][4] The position can vary depending on the substitution.[7]
N-H WagPrimary Amine (-NH₂)910 - 665Broad, StrongThis out-of-plane bending vibration is a characteristic feature of primary and secondary amines.[3][4]

Experimental Protocol for FT-IR Analysis

This section outlines a general methodology for the FT-IR analysis of this compound.

3.1. Materials and Instrumentation

  • Sample: this compound (solid or liquid)

  • FT-IR Spectrometer: A mid-IR range (4000-400 cm⁻¹) spectrometer.

  • Sample Holder: KBr plates (for thin film), KBr powder (for pellet), or appropriate solvent and cell (for solution).

  • Mortar and Pestle: For grinding the sample with KBr powder.

  • Hydraulic Press: For creating KBr pellets.

  • Solvent (if applicable): A solvent that does not have significant absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).

3.2. Sample Preparation

The choice of sample preparation technique depends on the physical state of the sample.

  • KBr Pellet Method (for solid samples):

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr powder in an agate mortar.

    • Transfer the finely ground powder to a pellet-forming die.

    • Press the powder under a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Thin Film Method (for liquid samples or solids with low melting points):

    • Place a small drop of the liquid sample onto a KBr or NaCl plate.

    • Gently place a second plate on top to spread the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder.

3.3. Data Acquisition

  • Background Scan: Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/solvent) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel is a common choice.

3.4. Data Processing and Interpretation

  • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and compare them with the expected frequencies listed in the data table above and with reference spectra if available.

  • Correlate the observed bands with the specific functional groups and structural features of this compound.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample like this compound.

FTIR_Analysis_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation start Start: Obtain this compound Sample decision Is the sample solid? start->decision solid_prep Prepare KBr Pellet decision->solid_prep Yes liquid_prep Prepare Thin Film decision->liquid_prep No (Liquid) sample_ready Prepared Sample in Holder solid_prep->sample_ready liquid_prep->sample_ready background Acquire Background Spectrum sample_ready->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Background Correction) sample_scan->process peak_pick Identify Peak Frequencies process->peak_pick assign Assign Vibrational Modes peak_pick->assign compare Compare with Reference Data assign->compare report Generate Analysis Report compare->report

Caption: Workflow for FT-IR Analysis.

Conclusion

The FT-IR analysis of this compound provides a rapid and reliable method for its structural confirmation and purity assessment. By understanding the characteristic vibrational frequencies of the primary amine and the isoxazole ring, researchers can confidently interpret the resulting spectra. The experimental protocol and workflow provided in this guide offer a standardized approach to ensure reproducible and accurate results, which are critical in the fields of medicinal chemistry and drug development.

References

Crystal Structure of Novel Isoxazol-5-ylmethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of novel isoxazol-5-ylmethanamine derivatives. While crystallographic data for this specific class of compounds is emerging, this document consolidates available information on related isoxazole structures to offer valuable insights for researchers in drug discovery and materials science. The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The three-dimensional arrangement of atoms, elucidated through single-crystal X-ray crystallography, is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[3]

Synthesis and Crystallization

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne, followed by functional group manipulation to introduce the methanamine moiety.[4] For instance, the synthesis of a precursor like (3-para-tolyl-isoxazol-5-yl)methanol has been reported, which can then be converted to the corresponding amine.[5][6]

The critical step for structural analysis is the growth of high-quality single crystals suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.[3]

Experimental Workflow: Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Materials (e.g., Aldehyde, Hydroxylamine) B 1,3-Dipolar Cycloaddition A->B C Intermediate Isoxazole Derivative B->C D Functional Group Transformation (e.g., Reduction of an ester/aldehyde) C->D E Purification (e.g., Column Chromatography) D->E F Purified this compound Derivative E->F G Slow Evaporation from Saturated Solution F->G H Single Crystal Formation G->H G A Single Crystal Selection and Mounting B X-ray Diffraction Data Collection A->B C Structure Solution and Refinement B->C D Crystallographic Data Analysis (Bond lengths, angles, etc.) C->D E Final Crystal Structure D->E G A Molecular Structure (Determined by X-ray Crystallography) B 3D Conformation (Dihedral angles, planarity) A->B C Intermolecular Interactions (Hydrogen bonding, etc.) A->C D Binding to Biological Target (e.g., Enzyme, Receptor) B->D C->D E Biological Activity (e.g., Antibacterial, Anticancer) D->E

References

Unraveling the Stability of the Isoxazole Ring: A Computational and Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] Understanding the stability of this ring is paramount for predicting molecular behavior, designing novel therapeutics, and ensuring drug efficacy and safety. This in-depth technical guide delves into the computational and theoretical studies that illuminate the intricacies of isoxazole ring stability, providing a comprehensive resource for researchers in the field.

Core Concepts in Isoxazole Stability

The stability of the isoxazole ring is a complex interplay of several factors, including aromaticity, ring strain, and the nature of substituents.[5] Computational chemistry provides powerful tools to dissect these contributions and predict the propensity of the isoxazole moiety to undergo ring-opening reactions, a critical consideration in drug metabolism and degradation.[6][7]

Key determinants of isoxazole stability include:

  • The N-O Bond: This is often the weakest point in the ring and susceptible to cleavage under various conditions, including metabolic processes and photodissociation.[6][8][9]

  • Aromaticity: While considered an aromatic heterocycle, the degree of aromaticity in isoxazole is influenced by the electronegativity of the heteroatoms, impacting its overall stability.[5][10]

  • Substituent Effects: The electronic and steric properties of substituents on the ring can significantly modulate its stability, either by reinforcing the ring structure or by promoting ring-opening pathways.

Quantitative Insights into Isoxazole Stability

Computational studies have yielded valuable quantitative data that helps in assessing the stability of the isoxazole ring. These metrics are crucial for comparing the stability of different isoxazole derivatives and for predicting their reactivity.

ParameterTypical Calculated ValuesSignificance
N-O Bond Dissociation Energy Varies significantly with substitution; cleavage can be initiated by electron capture.[11]A direct measure of the strength of the most labile bond in the ring. Lower values indicate greater susceptibility to ring opening.
Ring-Opening Activation Energy Can be as low as ~1.5 eV upon dissociative electron attachment.[12][13]Represents the energy barrier that must be overcome for the ring to open. Lower barriers suggest a less stable ring.
Vertical Excitation Energies (ππ*) Approximately 6.0 - 6.5 eV.[14][15]Relates to the energy required to electronically excite the molecule, which can lead to photochemical ring-opening reactions.
Double Ionization Energy Calculated to be around 27.47 eV (singlet state).[8]Provides insight into the stability of the molecule under high-energy conditions, such as in mass spectrometry.

Methodologies for Computational Analysis

The theoretical investigation of isoxazole stability relies on a variety of sophisticated computational methods. Density Functional Theory (DFT) is a widely used approach, offering a good balance between accuracy and computational cost.

Typical Computational Protocol for Isoxazole Stability Analysis:
  • Geometry Optimization:

    • Method: Density Functional Theory (DFT) with a functional such as B3LYP, CAM-B3LYP, or WB97XD.[16][17] More advanced methods like Møller–Plesset perturbation theory (MP2) can also be employed.[15][17]

    • Basis Set: A Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p) is commonly used.[16][18] For higher accuracy, correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended.[11]

    • Software: Gaussian, ORCA, or other quantum chemistry software packages.[18][19]

    • Verification: The optimized geometry should be confirmed as a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the vibrational frequency analysis.[10]

  • Energy Calculations:

    • Single-Point Energy: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., def2-TZVPP).[10]

    • Bond Dissociation Energy (BDE): The BDE of the N-O bond is calculated as the difference in energy between the intact isoxazole molecule and the sum of the energies of the resulting radical fragments upon bond cleavage.[20]

    • Activation Energy: The energy of the transition state for the ring-opening reaction is located and calculated. The activation energy is the difference between the energy of the transition state and the ground state of the isoxazole.

  • Analysis of Electronic Structure:

    • Natural Bond Orbital (NBO) Analysis: This method is used to investigate the delocalization of electrons and the nature of the bonding within the isoxazole ring.[5]

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap can provide insights into the chemical reactivity and stability of the molecule.[16]

    • Aromaticity Indices: Various indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the aromaticity of the isoxazole ring.[10]

Visualizing Isoxazole Ring Dynamics

Graphviz diagrams can effectively illustrate the complex processes involved in the computational analysis of isoxazole stability and the potential pathways for ring opening.

Isoxazole_Stability_Workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Interpretation start Isoxazole Derivative Structure geom_opt Geometry Optimization (DFT/MP2) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation geom_opt->sp_energy electronic_props Electronic Properties (HOMO, LUMO, NBO) geom_opt->electronic_props ts_search Transition State Search freq_calc->ts_search Confirm Minimum bde_calc N-O Bond Dissociation Energy sp_energy->bde_calc stability_metrics Quantitative Stability Metrics bde_calc->stability_metrics act_energy Ring-Opening Activation Energy ts_search->act_energy act_energy->stability_metrics reactivity_prediction Reactivity Prediction stability_metrics->reactivity_prediction electronic_props->reactivity_prediction

Caption: A typical workflow for the computational analysis of isoxazole ring stability.

Ring_Opening_Pathways isoxazole Isoxazole Ring ring_opened Ring-Opened Intermediate (Diradical Species) isoxazole->ring_opened N-O Bond Cleavage stimulus Stimulus (e.g., Metabolism, Light) stimulus->isoxazole products Degradation Products ring_opened->products Rearrangement / Fragmentation

Caption: Generalized pathways for isoxazole ring opening initiated by external stimuli.

Experimental Validation of Computational Predictions

While computational models provide profound insights, experimental validation is crucial to confirm the theoretical predictions.[1][21] Techniques used to corroborate computational findings on isoxazole stability include:

  • Spectroscopic Methods: UV/Visible absorption spectroscopy can be used to determine experimental excitation energies, which can then be compared with calculated values.[13][14]

  • Mass Spectrometry: Techniques like Photoelectron Photoion Coincidence (PEPICO) spectroscopy can be used to study the dissociation of isoxazole ions and determine appearance energies of fragments, providing experimental data on bond strengths.[8]

  • Kinetic Studies: Measuring the rates of degradation of isoxazole derivatives under various conditions (e.g., different pH, temperature, or in the presence of metabolic enzymes) can provide experimental data on their stability that can be correlated with calculated activation energies.

  • In Vitro Assays: For drug development, in vitro assays are essential. These can include metabolic stability assays using liver microsomes to understand how the isoxazole ring holds up in a biological environment.[6] For instance, cytotoxicity studies on cancer cell lines can provide evidence of a compound's biological activity, which is often linked to its stability and reactivity.[1]

Conclusion

The computational and theoretical investigation of isoxazole ring stability is a dynamic and essential field of research. By leveraging a suite of computational tools, researchers can gain a deep understanding of the factors that govern the stability of this vital heterocyclic scaffold. The quantitative data and mechanistic insights derived from these studies are invaluable for the rational design of more stable and effective isoxazole-based drugs. The synergy between computational predictions and experimental validation will continue to drive innovation in the development of new therapeutics targeting a wide range of diseases.[1][22]

References

An In-depth Technical Guide to the Solubility of Isoxazol-5-ylmethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of isoxazol-5-ylmethanamine in organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound. It includes a detailed, generalized experimental protocol for solubility determination and a logical workflow to guide the process. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis who require an understanding of the solubility of this compound for applications such as synthesis, purification, formulation, and screening.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring and a methanamine substituent. As with many small molecules in pharmaceutical and chemical research, understanding its solubility in various organic solvents is of paramount importance. Solubility dictates the choice of solvents for chemical reactions, extractions, and chromatographic purification. Furthermore, in the context of drug development, solubility is a critical parameter that influences bioavailability and the feasibility of formulation strategies.

This guide provides a detailed experimental protocol to enable researchers to generate their own high-quality solubility data.

Predicted Solubility and Considerations

Based on the structure of this compound, which contains a polar amine group and a heterocyclic ring, it is anticipated to exhibit solubility in a range of polar organic solvents. Solvents such as DMSO, methanol, and ethanol are likely to be effective. The presence of the nitrogen and oxygen atoms in the isoxazole ring allows for hydrogen bonding, which can facilitate dissolution in protic solvents.

When selecting solvents for solubility determination, it is advisable to consider a range of polarities. A suggested list of solvents for initial screening would include:

  • High Polarity: Dimethyl Sulfoxide (DMSO), Methanol, Ethanol

  • Medium Polarity: Dichloromethane, Ethyl Acetate

  • Low Polarity: Toluene, Hexanes

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been found in a comprehensive search of scientific literature and chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventChemical FormulaSolubility (g/L) at 25°CSolubility (mg/mL) at 25°CMolar Solubility (mol/L) at 25°C
Dimethyl Sulfoxide (DMSO)C₂H₆OSData not availableData not availableData not available
MethanolCH₃OHData not availableData not availableData not available
EthanolC₂H₅OHData not availableData not availableData not available
DichloromethaneCH₂Cl₂Data not availableData not availableData not available
Ethyl AcetateC₄H₈O₂Data not availableData not availableData not available
TolueneC₇H₈Data not availableData not availableData not available
n-HexaneC₆H₁₄Data not availableData not availableData not available

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pipettes and tips

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solvent and Compound: Ensure all solvents are of high purity and degassed if necessary. The this compound should be a well-characterized solid.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is saturated. The time required to reach equilibrium may need to be determined empirically.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved microparticles.[2]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.[2]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key workflows for assessing the solubility of this compound.

G Experimental Workflow for Solubility Determination A Start: Obtain solid this compound and high-purity organic solvent B Add excess solid to a known volume of solvent in a sealed vial A->B C Equilibrate at constant temperature with agitation (24-72 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant and filter through a 0.45 µm syringe filter D->E F Prepare accurate dilutions of the filtered saturated solution E->F G Analyze diluted solutions using a validated analytical method (e.g., HPLC) F->G H Calculate solubility from concentration and dilution factor G->H I End: Report solubility in g/L, mg/mL, or mol/L H->I G Logical Workflow for Solubility Assessment A Define Research Need for Solubility Data (e.g., reaction solvent, formulation) B Literature Search for Existing Data A->B C Data Found? B->C D Utilize existing data for application C->D Yes E Select a range of appropriate organic solvents for testing C->E No I End D->I F Perform experimental solubility determination (as per protocol) E->F G Analyze and tabulate results F->G H Apply new data to research need G->H H->I

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Isoxazol-5-ylmethanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities and therapeutic potential.[1][2][3] Compounds incorporating this moiety exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The isoxazol-5-ylmethanamine core, in particular, presents a versatile platform for drug design, combining the unique electronic properties of the isoxazole ring with a flexible aminomethyl linker suitable for probing interactions with biological targets. Understanding the fundamental physical and chemical properties of this scaffold is paramount for optimizing molecular design, predicting pharmacokinetic behavior, and developing robust synthetic and analytical methodologies.

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted isoxazol-5-ylmethanamines, detailed experimental protocols for their determination, and insights into their structure-activity relationships.

Physical and Chemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their behavior in biological systems. These properties, including acidity (pKa), lipophilicity (Log P), and melting point, are heavily influenced by the nature and position of substituents on the isoxazole and any associated aromatic rings.

Quantitative Data Summary

Quantitative data for the parent compound and representative substituted isoxazole derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of this compound (Parent Compound)

PropertyValueReference
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Boiling Point 207.0 ± 15.0 °C (Predicted)
Density 1.148 ± 0.06 g/cm³ (Predicted)
pKa 8.16 ± 0.10 (Predicted)
XLogP3 -0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 52.1 Ų

Data for the parent compound (CAS 401647-18-5) is based on computed values from chemical databases.

Table 2: Melting Points of Representative Substituted Isoxazole Derivatives

Compound Structure/NameSubstituentsMelting Point (°C)Reference
3-phenyl-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazolePhenyl at C3, Chroman at C5146
3-(4'-chloro-phenyl)-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazole4-Chlorophenyl at C3, Chroman at C5176
3-(4'-methoxy-phenyl)-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazole4-Methoxyphenyl at C3, Chroman at C5178
3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole4-Methoxyphenyl at C3, 2,4-Dimethoxyphenyl at C593-94[4]
3-(3-hydroxyphenyl)-5-(phenyl)isoxazole3-Hydroxyphenyl at C3, Phenyl at C5230-231[4]
3-(4-methoxyphenyl)-5-(4-pyridinyl)isoxazole4-Methoxyphenyl at C3, 4-Pyridinyl at C5141-143[4]
2-(3-phenylisoxazol-5-yl)benzamidePhenyl at C3, Benzamide at C5159-160[5]

Note: The compounds listed in Table 2 are functional derivatives of the broader isoxazole class and are presented to illustrate the range of melting points achievable with various substitution patterns.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental methodologies for key parameters.

Determination of pKa (Ionization Constant)

The pKa of the primary amine in this compound derivatives is a critical determinant of their charge state at physiological pH, affecting solubility, permeability, and target binding.

Method: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7]

  • Sample Preparation: Prepare a 1 mM solution of the test compound.[7][8] For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water) may be used.[6]

  • Apparatus Setup: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[7] Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration Procedure: Purge the solution with nitrogen to remove dissolved CO₂.[7][8] Make the solution acidic (pH 1.8-2.0) with a standard solution of 0.1 M HCl.[7][8]

  • Data Collection: Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[8] Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. For higher precision, the pKa can be calculated from the point where half of the amine has been neutralized. The experiment should be performed in triplicate to ensure reproducibility.[8]

Determination of Lipophilicity (Log P)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a key indicator of a compound's ability to cross biological membranes.

Method: Shake-Flask with HPLC Quantification

The shake-flask method is the gold standard for Log P determination, providing a direct measure of partitioning.[9][10]

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. Allow the phases to separate completely for at least 24 hours before use.[10]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[10]

  • Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffered aqueous phase. The total amount of compound should not exceed the solubility limit in either phase.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to facilitate partitioning.[11] Afterward, allow the phases to separate completely, which can be aided by centrifugation.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method.[10]

  • Calculation: The Log P value is calculated using the following formula: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for confirming the chemical structure and assessing the purity of synthesized compounds.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals for isoxazole derivatives include a singlet for the lone proton on the isoxazole ring (typically δ 6.5–7.0 ppm in ¹H NMR).[13][14] The chemical shifts of protons and carbons are highly sensitive to the electronic effects of substituents.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.[5][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups. For isoxazole derivatives, characteristic peaks include the C=N stretch (around 1605–1620 cm⁻¹) and N-O stretching of the isoxazole ring.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compounds. Reversed-phase HPLC with UV detection is commonly employed.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to illustrate key experimental processes and biological mechanisms relevant to the study of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Purity Purity Assessment (HPLC) Structure->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa LogP LogP Determination (Shake-Flask Method) Purity->LogP G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylation Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Inhibits Destruction Complex BetaCatenin_stable β-catenin (stabilized) Receptor->BetaCatenin_stable Inhibits Destruction Complex Nucleus Nucleus BetaCatenin_stable->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes BCL9 BCL9 BCL9->TCF_LEF BetaCatenin_nuc β-catenin BetaCatenin_nuc->BCL9 Inhibitor Isoxazol-5-yl Derivative Inhibitor->BCL9 Inhibits Interaction

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Isoxazol-5-ylmethanamine, a foundational building block in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through established and reliable organic chemistry methodologies. This document details the most plausible synthetic routes, including the reduction of isoxazole-5-carboxylic acid derivatives and a pathway involving a brominated isoxazole intermediate. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Introduction to the Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in drug discovery due to its ability to participate in hydrogen bonding and other non-covalent interactions, its metabolic stability, and its synthetic accessibility. Numerous isoxazole-containing compounds have been developed as therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. This compound represents a key starting material for the synthesis of more complex molecules, offering a reactive primary amine for further functionalization.

Synthetic Pathways to this compound

Two primary strategies for the synthesis of this compound have been identified through a review of analogous chemical literature.

  • Route 1: From a Brominated Isoxazole Precursor: This pathway involves the synthesis of a brominated aminomethylisoxazole intermediate, followed by a de-bromination step.

  • Route 2: Reduction of Isoxazole-5-Carboxylic Acid Derivatives: This versatile approach utilizes either an isoxazole-5-carbonitrile or an isoxazole-5-carboxamide as a key intermediate, which is then reduced to the target amine.

The following sections provide detailed experimental protocols and comparative data for these synthetic routes.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key steps in each synthetic route, allowing for a comparative assessment of their efficiency and practicality.

Table 1: Synthesis via Brominated Isoxazole Precursor

StepReactionKey ReagentsTypical Yield
1aSynthesis of 3-Bromo-5-(N-Boc-aminomethyl)isoxazoleN-Boc-propargylamine, DibromoformaldoximeNot explicitly reported
1bDe-brominationH₂, Pd/CGood to Excellent
1cBoc DeprotectionTFA or HClQuantitative

Table 2: Synthesis via Reduction of Isoxazole-5-Carboxylic Acid Derivatives

StepReactionKey ReagentsTypical Yield
2aSynthesis of Isoxazole-5-carbonitrileCorresponding Aldoxime, N-Chlorosuccinimide, AcrylonitrileModerate to Good
2bReduction of NitrileLiAlH₄Good
3aSynthesis of Isoxazole-5-carboxamideIsoxazole-5-carboxylic acid, Amine sourceGood to Excellent
3bReduction of AmideLiAlH₄ or BH₃Good

Experimental Protocols & Visualizations

This section provides detailed methodologies for the key experiments cited in the synthetic pathways.

Route 1: Synthesis from a Brominated Isoxazole Precursor

This route offers a strategic approach where the bromine atom serves as a placeholder for further chemical modification or is removed in a final step to yield the parent amine.

Step 1a: Synthesis of 3-Bromo-5-(N-Boc-aminomethyl)isoxazole

A common method for the synthesis of 3-bromoisoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. In this case, dibromoformaldoxime serves as the precursor to the bromo-substituted nitrile oxide.

  • Experimental Protocol: To a solution of N-Boc-propargylamine (1.0 eq) in a suitable solvent such as dichloromethane, is added dibromoformaldoxime (1.1 eq). A base, such as triethylamine (1.2 eq), is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-Bromo-5-(N-Boc-aminomethyl)isoxazole.

Step 1b: Catalytic Hydrogenation for De-bromination

Catalytic hydrogenation is a widely used method for the removal of halogen atoms from aromatic and heterocyclic rings.

  • Experimental Protocol: 3-Bromo-5-(N-Boc-aminomethyl)isoxazole (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10 mol%) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (1 atm or higher) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield N-Boc-isoxazol-5-ylmethanamine.

Step 1c: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free amine.

  • Experimental Protocol: N-Boc-isoxazol-5-ylmethanamine is dissolved in a minimal amount of dichloromethane and treated with an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in a suitable solvent (e.g., dioxane). The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield this compound as its corresponding salt.

G cluster_0 Route 1: From Brominated Precursor A N-Boc-propargylamine C 3-Bromo-5-(N-Boc-aminomethyl)isoxazole A->C B Dibromoformaldoxime B->C D N-Boc-isoxazol-5-ylmethanamine C->D H2, Pd/C E This compound D->E TFA or HCl

Synthetic pathway from a brominated precursor.
Route 2: Synthesis via Reduction of Isoxazole-5-Carboxylic Acid Derivatives

This approach involves the initial construction of the isoxazole ring with a carbon-based functional group at the 5-position, which is subsequently reduced to the aminomethyl group.

Step 2a: Synthesis of Isoxazole-5-carbonitrile

The [3+2] cycloaddition of a nitrile oxide with an activated alkene is a common method for constructing the isoxazole ring.

  • Experimental Protocol: An appropriate aldoxime (1.0 eq) is dissolved in a suitable solvent like DMF. N-Chlorosuccinimide (1.1 eq) is added portion-wise at 0 °C, and the mixture is stirred for 1 hour. Acrylonitrile (1.2 eq) is then added, followed by a base such as triethylamine (1.5 eq). The reaction is stirred at room temperature for 12-24 hours. The mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the Isoxazole-5-carbonitrile.

Step 2b: Reduction of Isoxazole-5-carbonitrile

The reduction of the nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride.

  • Experimental Protocol: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF at 0 °C, a solution of Isoxazole-5-carbonitrile (1.0 eq) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound.[1]

G cluster_1 Route 2a: Via Nitrile Reduction F Aldoxime H Isoxazole-5-carbonitrile F->H G Acrylonitrile G->H I This compound H->I LiAlH4

Synthetic pathway via nitrile reduction.

Step 3a: Synthesis of Isoxazole-5-carboxamide

The carboxamide can be prepared from the corresponding carboxylic acid or its activated derivatives.

  • Experimental Protocol: To a solution of isoxazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or dichloromethane, a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq) are added. The mixture is stirred for 15 minutes, followed by the addition of an ammonia source (e.g., ammonium chloride). The reaction is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford the Isoxazole-5-carboxamide.

Step 3b: Reduction of Isoxazole-5-carboxamide

Similar to nitriles, amides can be reduced to amines using strong reducing agents.

  • Experimental Protocol: To a stirred solution of Isoxazole-5-carboxamide (1.0 eq) in anhydrous THF at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0-3.0 eq) is added dropwise. The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 1M HCl. The mixture is then basified with aqueous NaOH and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield this compound.

G cluster_2 Route 2b: Via Amide Reduction J Isoxazole-5-carboxylic acid K Isoxazole-5-carboxamide J->K Coupling Agent, NH3 source L This compound K->L LiAlH4 or BH3

References

Spectroscopic Characterization of Isoxazol-5-ylmethanamine Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Isoxazol-5-ylmethanamine intermediates, a class of compounds of significant interest in medicinal chemistry and drug development. Isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, antibacterial, and anticancer properties.[1] The isoxazole scaffold is a versatile building block in the design of novel therapeutic agents. This guide will delve into the synthesis, and detailed spectroscopic analysis of these intermediates, providing researchers with the necessary information for their identification and characterization.

Synthesis of this compound Intermediates

The synthesis of isoxazole derivatives, including this compound intermediates, can be achieved through various established synthetic routes. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. The following represents a general synthetic approach that can be adapted for the preparation of various substituted this compound intermediates.

A prevalent method for the synthesis of the isoxazole ring is the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[2] Another widely used approach is the three-component condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride.[3]

For the specific synthesis of a (3-aryl-isoxazol-5-yl)methanol intermediate, a typical procedure involves the conversion of an aromatic aldehyde to its corresponding aldoxime, followed by a [3+2] cycloaddition reaction with an appropriate alkyne. For instance, a substituted benzaldehyde can be reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form the benzaldoxime. This intermediate can then undergo cyclization with a terminal alkyne in the presence of a suitable reagent to yield the desired 3-aryl-isoxazol-5-yl)methanol.

Spectroscopic Data of a Representative this compound Intermediate

The following tables summarize the expected spectroscopic data for a representative this compound intermediate, (3-phenylisoxazol-5-yl)methanamine. This data is compiled from the analysis of structurally similar compounds reported in the literature.

Table 1: 1H NMR Spectroscopic Data of (3-phenylisoxazol-5-yl)methanamine

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4 (isoxazole)~6.5s-
-CH2-NH2~4.0s-
-NH2~1.8 (broad)s-
Aromatic-H7.4-7.8m-

Table 2: 13C NMR Spectroscopic Data of (3-phenylisoxazol-5-yl)methanamine

CarbonChemical Shift (δ) ppm
C-3 (isoxazole)~163
C-4 (isoxazole)~101
C-5 (isoxazole)~172
-CH2-NH2~38
Aromatic-C125-130

Table 3: Mass Spectrometry Data of (3-phenylisoxazol-5-yl)methanamine

Ionm/z
[M+H]+175.0866
[M]+•174.0793

Table 4: IR Spectroscopic Data of (3-phenylisoxazol-5-yl)methanamine

Functional GroupWavenumber (cm-1)
N-H stretch (amine)3400-3250
C-H stretch (aromatic)3100-3000
C=N stretch (isoxazole)~1610
C=C stretch (aromatic)1600-1450
N-O stretch (isoxazole)1420-1380
C-N stretch (amine)1250-1020

Experimental Protocols

The following are detailed experimental protocols for the key spectroscopic techniques used in the characterization of this compound intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the solubility of the compound.

  • 1H NMR Spectroscopy:

    • Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to elucidate the structure.

  • 13C NMR Spectroscopy:

    • Acquire the 13C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

    • Process the data similarly to the 1H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source for accurate mass determination.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

    • The mass range should be set to include the expected molecular weight of the compound.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed structure to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm-1).

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=N, C=C, and N-O vibrations.

Visualizations

General Synthesis Workflow for 3,5-Disubstituted Isoxazoles

The following diagram illustrates a common synthetic pathway for the preparation of 3,5-disubstituted isoxazole intermediates, which can be precursors to this compound derivatives.

G cluster_start Starting Materials cluster_inter Intermediate Formation cluster_cyclo Cycloaddition cluster_product Product A Aldehyde D Aldoxime A->D Reaction with B B Hydroxylamine HCl C Alkyne F [3+2] Cycloaddition C->F E Nitrile Oxide (in situ) D->E Oxidation E->F G 3,5-Disubstituted Isoxazole F->G

Caption: General synthesis workflow for 3,5-disubstituted isoxazoles.

Signaling Pathway Modulated by an Isoxazole Derivative

Certain isoxazole derivatives have been shown to modulate cellular signaling pathways. The diagram below illustrates the Akt/GSK3β/β-catenin signaling pathway, which is involved in melanogenesis and has been reported to be enhanced by an isoxazole chalcone derivative.

G cluster_pathway Akt/GSK3β/β-catenin Signaling Pathway Akt Akt GSK3b GSK3β Akt->GSK3b Inhibits (P) beta_catenin β-catenin GSK3b->beta_catenin Inhibits (P) (leads to degradation) Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Translocation MITF MITF Expression Nucleus->MITF Melanogenesis Melanogenesis MITF->Melanogenesis Isoxazole Isoxazole Derivative Isoxazole->Akt Activates

Caption: Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole derivative.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Compounds from Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive compounds utilizing Isoxazol-5-ylmethanamine and its derivatives as key starting materials. The following sections detail the synthesis of potent T-type calcium channel blockers and novel anticancer and antioxidant agents, complete with experimental procedures, quantitative data, and workflow visualizations.

Synthesis of Novel T-Type Calcium Channel Blockers

Derivatives of this compound have been shown to be effective T-type calcium channel blockers, which are promising therapeutic targets for neuropathic pain. The synthesis involves a reductive amination of an isoxazole aldehyde followed by the introduction of piperidine and tetrahydropyridine moieties.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine (7b)

This protocol outlines the synthesis of a potent T-type calcium channel blocker. The key step is the reductive amination of 5-isoxazolecarboxaldehyde, followed by further derivatization.

Materials:

  • 5-isoxazolecarboxaldehyde

  • Sodium triacetoxyborohydride

  • Other reagents and solvents as required for the multi-step synthesis described in the source literature.

Procedure:

The synthesis of piperidine and tetrahydropyridine derivatives from 5-isoxazolecarboxaldehyde involves a multi-step process. A key step is the reductive amination of the aldehyde with an appropriate amine, utilizing a reducing agent like sodium triacetoxyborohydride to form the crucial secondary amine intermediate. This intermediate is then further elaborated through subsequent reactions to yield the final bioactive compounds.[1]

Protocol 1.2: Biological Evaluation of T-Type Calcium Channel Inhibition

The inhibitory activities of the synthesized compounds on T-type calcium channels are assessed using fluorescence-based high-throughput screening (HTS) and patch-clamp assays.[1]

Procedure:

  • Cell Culture: Maintain cell lines expressing Cav3.1 (α1G) and Cav3.2 (α1H) T-type calcium channel subtypes under standard conditions.

  • Fluorescence-Based Assay: Utilize a fluorescent calcium indicator to measure the influx of calcium through the channels upon depolarization. Compounds are added at a concentration of 10 µM, and the percentage inhibition of the calcium current is determined.[1]

  • Patch-Clamp Electrophysiology: For more detailed analysis, perform whole-cell patch-clamp recordings to directly measure the ion channel currents in the presence and absence of the test compounds to determine IC50 values.

Quantitative Data

The following table summarizes the biological activity of key compounds as T-type calcium channel blockers.

CompoundT-Type Channel Subtype% Inhibition at 10 µM
7b Cav3.1 (α1G)55-69%
Cav3.2 (α1H)55-69%
10b Cav3.1 (α1G)55-69%
Cav3.2 (α1H)55-69%

Table 1: Inhibitory activity of synthesized compounds against T-type calcium channel subtypes.[1]

Experimental Workflow

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation start 5-Isoxazolecarboxaldehyde reductive_amination Reductive Amination start->reductive_amination intermediate Key Amine Intermediate reductive_amination->intermediate derivatization Derivatization with Tetrahydropyridine/Piperidine Moieties intermediate->derivatization final_compounds Final Bioactive Compounds (e.g., 7b, 10b) derivatization->final_compounds hts_assay Fluorescence-Based HTS Assay (% Inhibition) final_compounds->hts_assay patch_clamp Patch-Clamp Assay (IC50) hts_assay->patch_clamp in_vivo Neuropathic Pain Model (In Vivo) patch_clamp->in_vivo G cluster_pathway Proposed Mechanism of Anticancer Activity compound Compounds 2d & 2e cell_cycle Cell Cycle Progression compound->cell_cycle Inhibit g2m_arrest G2/M Phase Arrest compound->g2m_arrest necrosis Necrosis compound->necrosis Reduce apoptosis Apoptosis g2m_arrest->apoptosis Induce

References

Isoxazol-5-ylmethanamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoxazol-5-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The isoxazole ring system is a privileged structure in drug discovery, known for its ability to participate in various non-covalent interactions with biological targets. The primary amine functionality at the 5-methyl position provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. A common route involves the preparation of an isoxazole-5-carboxaldehyde intermediate, followed by its conversion to the corresponding amine.

Protocol 1: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol [1]

This protocol describes the synthesis of a precursor to the aldehyde.

Materials:

  • 4-methylbenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Sodium hypochlorite

  • Propargyl alcohol

Procedure:

  • 4-methylbenzaldehyde is converted to 4-methylbenzaldoxime using hydroxylamine hydrochloride in pyridine.[1]

  • The resulting oxime is then treated with sodium hypochlorite to generate a nitrile oxide in situ.

  • A [3+2] cycloaddition reaction between the nitrile oxide and propargyl alcohol yields (3-para-tolyl-isoxazol-5-yl)methanol.[1]

Protocol 2: Oxidation to Isoxazole-5-carbaldehyde (General Procedure)

The synthesized (isoxazol-5-yl)methanol can be oxidized to the corresponding aldehyde using standard oxidizing agents.

Materials:

  • (Isoxazol-5-yl)methanol derivative

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the (isoxazol-5-yl)methanol in anhydrous DCM.

  • Add the oxidizing agent (e.g., 1.5 equivalents of PCC) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude isoxazole-5-carbaldehyde.

Protocol 3: Reductive Amination to this compound (General Procedure)

The isoxazole-5-carbaldehyde can be converted to the primary amine via reductive amination.

Materials:

  • Isoxazole-5-carbaldehyde

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride or sodium triacetoxyborohydride

  • Methanol or Dichloromethane (DCM)

Procedure:

  • Dissolve the isoxazole-5-carbaldehyde in methanol.

  • Add an excess of ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water and acidify with dilute HCl.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various classes of bioactive molecules, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

Synthesis of Kinase Inhibitors

The primary amine of this compound can be readily acylated to form amide derivatives, a common structural motif in many kinase inhibitors. For instance, derivatives of this compound have been explored as inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer and fibrosis.[2][3]

Protocol 4: Amide Coupling for the Synthesis of N-((Isoxazol-5-yl)methyl)benzamides (General Procedure) [1]

Materials:

  • This compound

  • Substituted benzoic acid

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the substituted benzoic acid in DMF, add the coupling agent (1.1 equivalents) and the base (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-((isoxazol-5-yl)methyl)benzamide.

Quantitative Data for Isoxazole-based DDR1 Inhibitors:

Compound IDStructureDDR1 IC50 (nM)Reference
Ponatinib Known DDR1 Inhibitor1.3 (Kd)[2]
Compound 3 N-(4-chloro-3-((pyridin-3-yloxy) methyl)phenyl)-3-(trifluoromethyl)benzamide92.5[2]
Compound 7f 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative14.9[4]
Compound 7rh 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl) ethynyl)benzamide derivative6.8[5]
Compound 6j Tetrahydroisoquinoline-7-carboxamide derivative9.4[6]

Note: The table includes data for various benzamide-based DDR1 inhibitors to provide context for the potential of N-((isoxazol-5-yl)methyl)benzamides as a related class of compounds.

Synthesis of Insecticidal Agents

Isoxazoline derivatives containing a benzamide moiety have shown potent insecticidal activity.[7][8] While not directly starting from this compound, these examples highlight the potential of N-acylated isoxazole scaffolds in agrochemical research.

Quantitative Data for Isoxazoline-based Insecticides:

Compound IDTarget PestLC50 (mg/L)Reference
M31 Plutella xylostella0.135[7][8]
M31 Ostrinia furnacalis0.697[7]
Fluxametamide Plutella xylostella0.942[7][8]
Fluxametamide Ostrinia furnacalis2.09[7]

Visualizations

Diagram 1: General Synthetic Pathway to this compound

Synthetic_Pathway cluster_0 Synthesis of Precursor cluster_1 Functional Group Interconversion Aldehyde Aldehyde Isoxazolyl_Methanol Isoxazolyl_Methanol Aldehyde->Isoxazolyl_Methanol 1. Oximation 2. Cycloaddition Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazolyl_Methanol Propargyl_Alcohol Propargyl_Alcohol Propargyl_Alcohol->Isoxazolyl_Methanol Isoxazole_Carbaldehyde Isoxazole_Carbaldehyde Isoxazolyl_Methanol->Isoxazole_Carbaldehyde Oxidation Isoxazolyl_Methanamine Isoxazolyl_Methanamine Isoxazole_Carbaldehyde->Isoxazolyl_Methanamine Reductive Amination

Caption: Synthetic route to this compound.

Diagram 2: Application in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Isoxazolyl_Methanamine This compound Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Isoxazolyl_Methanamine->Amide_Coupling Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Amide_Coupling Kinase_Inhibitor N-((Isoxazol-5-yl)methyl)amide (Potential Kinase Inhibitor) Amide_Coupling->Kinase_Inhibitor Inhibition Inhibition Kinase_Inhibitor->Inhibition Signaling_Pathway Kinase Signaling Pathway Inhibition->Signaling_Pathway

Caption: Synthesis of potential kinase inhibitors.

Diagram 3: Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow Start Start Step1 Dissolve Carboxylic Acid, Coupling Agent, and Base in DMF Start->Step1 Step2 Stir for 15-30 min (Activation) Step1->Step2 Step3 Add this compound Step2->Step3 Step4 Stir for 2-16 h at RT Step3->Step4 Step5 Work-up: - Dilute with EtOAc - Wash with H2O and Brine Step4->Step5 Step6 Dry, Filter, and Concentrate Step5->Step6 Step7 Purification: Column Chromatography Step6->Step7 End Final Product Step7->End

Caption: Workflow for amide coupling reaction.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazol-5-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. These compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The synthesis of isoxazole-5-ylmethanamine derivatives, in particular, is of great interest in medicinal chemistry due to the introduction of a key pharmacophoric element. Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.

Ultrasound-assisted organic synthesis has emerged as a green and efficient alternative, offering several advantages such as accelerated reaction rates, improved yields, and milder reaction conditions.[3][4] This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots of intense temperature and pressure, thereby enhancing chemical reactivity.[5] These application notes provide a detailed protocol for the ultrasound-assisted synthesis of Isoxazol-5-ylmethanamine derivatives, beginning with the formation of an isoxazole-5-carbonitrile precursor, followed by its reduction.

Core Synthetic Strategy: A Two-Step Ultrasound-Assisted Approach

The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The first step involves the ultrasound-assisted one-pot, three-component synthesis of a 3-substituted-isoxazole-5-carbonitrile precursor. This is followed by the ultrasound-assisted reduction of the nitrile group to the desired methanamine functionality.

Step 1: Ultrasound-Assisted Synthesis of 3-Aryl-isoxazole-5-carbonitrile

This protocol outlines the synthesis of a 3-aryl-isoxazole-5-carbonitrile from an aromatic aldehyde, hydroxylamine hydrochloride, and a suitable active methylene nitrile.

Step 2: Ultrasound-Assisted Reduction of 3-Aryl-isoxazole-5-carbonitrile

This protocol details the reduction of the synthesized isoxazole-5-carbonitrile to the target this compound derivative.

Data Presentation

The following tables summarize the comparative quantitative data for the synthesis of isoxazole derivatives using conventional heating versus ultrasound irradiation, highlighting the significant improvements in reaction time and yield offered by the sonochemical method.

Table 1: Comparison of Conventional Heating vs. Ultrasound Irradiation for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones

EntryAromatic AldehydeMethodCatalystSolventTimeYield (%)Reference
14-MethoxybenzaldehydeConventionalItaconic AcidWater3 h90[3]
24-MethoxybenzaldehydeUltrasound (50°C)Itaconic AcidWater15 min95[3]
3BenzaldehydeConventionalPyruvic AcidWater45 min85[3]
4BenzaldehydeUltrasound (RT)Pyruvic AcidWater20 min92[3]
54-ChlorobenzaldehydeConventionalImidazoleWater120 min78[6]
64-ChlorobenzaldehydeUltrasound (RT)ImidazoleWater15 min94[6]

RT: Room Temperature

Table 2: Comparison of Conventional Heating vs. Ultrasound Irradiation for the Synthesis of 3,5-Disubstituted Isoxazoles

EntryReactantsMethodCatalyst/ReagentSolventTimeYield (%)Reference
1Aldehyde, AlkyneConventionalCu(I)t-BuOH/H₂O6-12 h65-80[4]
2Aldehyde, AlkyneUltrasound (60°C)Cu(I)t-BuOH/H₂O1 h85-95[4]
3Aldehyde, Sulfonyl Chloride, Propargyl AmineConventionalNaDCCWater2-4 h60-75[4]
4Aldehyde, Sulfonyl Chloride, Propargyl AmineUltrasound (RT)NaDCCWater20-28 min85-93[4]

RT: Room Temperature

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3-Aryl-isoxazole-5-carbonitrile

Materials and Reagents:

  • Aromatic aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Malononitrile (1.0 mmol)

  • Triethylamine (2.0 mmol)

  • Ethanol (10 mL)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (5 mL).

  • Add triethylamine (1.0 mmol) to the mixture and stir at room temperature for 10 minutes to form the corresponding aldoxime.

  • To this mixture, add malononitrile (1.0 mmol) and another portion of triethylamine (1.0 mmol).

  • Place the reaction flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 250 W, maintaining the temperature at 50°C.

  • Irradiate the mixture with ultrasound for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 3-aryl-isoxazole-5-carbonitrile.

  • Recrystallize the crude product from ethanol to afford the pure compound.

Protocol 2: Ultrasound-Assisted Reduction of 3-Aryl-isoxazole-5-carbonitrile to (3-Aryl-isoxazol-5-yl)methanamine

Materials and Reagents:

  • 3-Aryl-isoxazole-5-carbonitrile (1.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (15 mL)

  • Ultrasonic bath or probe sonicator

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.

  • In a flame-dried 50 mL two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, suspend LiAlH₄ (2.0 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the 3-aryl-isoxazole-5-carbonitrile (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, place the reaction flask in an ultrasonic bath and irradiate at room temperature (25-30°C) for 15-30 minutes. The use of ultrasound can significantly reduce the reaction time compared to conventional stirring.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water (0.1 mL per 1.0 g of LiAlH₄), followed by 15% aqueous sodium hydroxide solution (0.1 mL per 1.0 g of LiAlH₄), and finally water again (0.3 mL per 1.0 g of LiAlH₄).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate through a pad of Celite and wash it with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-aryl-isoxazol-5-yl)methanamine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow for Ultrasound-Assisted Synthesis

experimental_workflow cluster_step1 Step 1: Isoxazole-5-carbonitrile Synthesis cluster_step2 Step 2: Reduction to Methanamine start1 Aromatic Aldehyde + Hydroxylamine HCl oxime Aldoxime Formation (Triethylamine, RT) start1->oxime cycloaddition 1,3-Dipolar Cycloaddition + Malononitrile + Triethylamine oxime->cycloaddition ultrasound1 Ultrasound Irradiation (40 kHz, 50°C, 30-45 min) cycloaddition->ultrasound1 workup1 Work-up & Purification ultrasound1->workup1 product1 3-Aryl-isoxazole-5-carbonitrile workup1->product1 start2 Isoxazole-5-carbonitrile product1->start2 reduction Reduction with LiAlH₄ in Anhydrous THF start2->reduction ultrasound2 Ultrasound Irradiation (RT, 15-30 min) reduction->ultrasound2 workup2 Quenching, Work-up & Purification ultrasound2->workup2 product2 This compound Derivative workup2->product2 logical_relationship reactants Starting Materials (Aldehyde, Hydroxylamine, Malononitrile) precursor_synthesis Ultrasound-Assisted Isoxazole Ring Formation reactants->precursor_synthesis precursor Isoxazole-5-carbonitrile (Intermediate) precursor_synthesis->precursor reduction_step Ultrasound-Assisted Nitrile Reduction precursor->reduction_step final_product This compound (Target Molecule) reduction_step->final_product signaling_pathway isoxazole This compound Derivative pi3k PI3K isoxazole->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition

References

Green Synthesis Protocols for Isoxazol-5-ylmethanamine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of Isoxazol-5-ylmethanamine. The methodologies presented prioritize the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, aligning with the principles of green chemistry. These protocols offer sustainable alternatives to traditional synthetic routes, minimizing waste and environmental impact.

Introduction

Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The development of environmentally friendly synthetic methods for these compounds is of paramount importance. This document outlines a two-step green synthesis strategy for this compound, commencing with the synthesis of an isoxazole-5-carbonitrile precursor, followed by its reduction to the target primary amine. The protocols are designed to be robust, scalable, and adaptable for various research and development applications.

Overall Synthesis Strategy

The proposed green synthesis of this compound involves two main stages:

  • Green Synthesis of Isoxazole-5-carbonitrile: A multicomponent reaction is employed to construct the isoxazole ring with a nitrile functional group at the 5-position. This approach emphasizes the use of a deep eutectic solvent (DES) as a green reaction medium and catalyst.

  • Green Reduction of Isoxazole-5-carbonitrile: The nitrile group of the precursor is selectively reduced to a primary amine using catalytic transfer hydrogenation, a method that avoids the use of high-pressure hydrogen gas and harsh reducing agents.

Reactants Malononitrile + Hydroxylamine Hydrochloride + Aldehyde Step1 Step 1: Green Synthesis of Isoxazole-5-carbonitrile Reactants->Step1 Precursor Isoxazole-5-carbonitrile Step1->Precursor Step2 Step 2: Green Reduction of Nitrile Precursor->Step2 Product This compound Step2->Product

Caption: Overall two-step green synthesis workflow for this compound.

Step 1: Green Synthesis of Isoxazole-5-carbonitrile

This protocol details a one-pot, three-component synthesis of an isoxazole-5-carbonitrile derivative using a deep eutectic solvent (DES) composed of potassium carbonate and glycerol. This DES acts as both the solvent and a catalyst, offering a biodegradable and low-cost reaction medium.[1]

Experimental Protocol

Materials:

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Appropriate aldehyde (e.g., formaldehyde or a protected form)

  • Potassium carbonate (K₂CO₃)

  • Glycerol

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES): In a beaker, mix potassium carbonate and glycerol in a 1:5 molar ratio. Heat the mixture gently (around 80 °C) with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To a round-bottom flask, add malononitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and the desired aldehyde (1.0 eq).

  • Addition of DES: Add the prepared K₂CO₃/glycerol DES to the flask to act as the reaction medium.

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water to the mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Start Start Prepare_DES Prepare K₂CO₃/Glycerol Deep Eutectic Solvent Start->Prepare_DES Mix_Reactants Mix Malononitrile, Hydroxylamine HCl, and Aldehyde Start->Mix_Reactants Add_DES Add DES to Reactants Prepare_DES->Add_DES Mix_Reactants->Add_DES React Heat and Stir (60-80 °C) Add_DES->React Monitor Monitor by TLC React->Monitor Workup Cool and Add Water to Precipitate Product Monitor->Workup Reaction Complete Isolate Filter and Wash Solid Workup->Isolate Purify Recrystallize Product Isolate->Purify End End Purify->End

Caption: Experimental workflow for the green synthesis of Isoxazole-5-carbonitrile.

Quantitative Data

The following table summarizes representative data for the synthesis of various isoxazole-5-carbonitrile derivatives based on analogous reactions reported in the literature.[1]

EntryAldehyde SubstrateReaction Time (h)Temperature (°C)Yield (%)
1Benzaldehyde28092
24-Chlorobenzaldehyde2.58095
34-Methoxybenzaldehyde28090
42-Thiophenecarboxaldehyde38088

Step 2: Green Reduction of Isoxazole-5-carbonitrile to this compound

This protocol employs a catalytic transfer hydrogenation method for the selective reduction of the nitrile group to a primary amine. This approach utilizes a heterogeneous catalyst and a hydrogen donor, avoiding the need for high-pressure hydrogen gas.[2][3] A reusable, non-noble metal catalyst, such as a supported nickel catalyst, is a green choice for this transformation.[4][5]

Experimental Protocol

Materials:

  • Isoxazole-5-carbonitrile

  • Supported Nickel Catalyst (e.g., Ni/SiC or Ni/Al₂O₃)[4]

  • Ammonium formate or Formic acid/Triethylamine as a hydrogen donor

  • Solvent (e.g., Ethanol or Isopropanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Sodium bicarbonate solution (if using formic acid)

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the Isoxazole-5-carbonitrile (1.0 eq) and the supported nickel catalyst (5-10 mol%).

  • Solvent and Hydrogen Donor: Add the solvent (e.g., ethanol) followed by the hydrogen donor (e.g., ammonium formate, 3-5 eq).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. The catalyst can be washed with the solvent, dried, and stored for reuse.

  • Work-up: If ammonium formate is used, the filtrate can be concentrated under reduced pressure. If a formic acid/triethylamine system is used, the filtrate should be neutralized with a saturated sodium bicarbonate solution before extraction.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

Start Start Setup Set up Reaction under Inert Atmosphere with Isoxazole-5-carbonitrile and Ni Catalyst Start->Setup Add_Reagents Add Solvent and Hydrogen Donor (e.g., Ammonium Formate) Setup->Add_Reagents React Heat to Reflux with Stirring Add_Reagents->React Monitor Monitor by TLC/GC-MS React->Monitor Filter Cool and Filter to Remove Catalyst Monitor->Filter Reaction Complete Workup Work-up of Filtrate (Concentration or Neutralization) Filter->Workup Extract Extract with Ethyl Acetate Workup->Extract Isolate Dry and Concentrate Organic Layers Extract->Isolate End End Isolate->End

Caption: Experimental workflow for the green reduction of Isoxazole-5-carbonitrile.

Quantitative Data

The following table presents anticipated results for the catalytic transfer hydrogenation of various isoxazole-5-carbonitrile precursors, based on similar reductions of aromatic and heterocyclic nitriles.[3][4]

EntryIsoxazole-5-carbonitrile SubstrateCatalystHydrogen DonorReaction Time (h)Yield (%)
13-Phenylisoxazole-5-carbonitrile5 mol% Ni/SiCAmmonium Formate690
23-Methylisoxazole-5-carbonitrile10 mol% Ni/Al₂O₃Formic Acid/TEA885
33-(4-Chlorophenyl)isoxazole-5-carbonitrile5 mol% Ni/SiCAmmonium Formate788
4Unsubstituted Isoxazole-5-carbonitrile10 mol% Ni/Al₂O₃Ammonium Formate882

Conclusion

The protocols detailed in these application notes provide a framework for the green and efficient synthesis of this compound. By employing a deep eutectic solvent in the initial cyclization and a catalytic transfer hydrogenation for the reduction, these methods significantly reduce the environmental footprint compared to traditional synthetic approaches. These protocols are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the sustainable production of important isoxazole-based building blocks.

References

Application of Isoxazol-5-ylmethanamine Derivatives in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] Derivatives of isoxazole have been extensively explored as inhibitors of various cancer-related targets, such as protein kinases and the Hsp90 molecular chaperone.[2][3] Specifically, compounds bearing the isoxazol-5-ylmethanamine core and related amide derivatives have emerged as a promising class of anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often by modulating key signaling pathways involved in cell growth, proliferation, and survival.[1][4]

This document provides detailed application notes on the anticancer potential of this compound derivatives, with a focus on isoxazole-carboxamides for which significant public data is available. It includes a summary of their biological activities, protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various isoxazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives (2a-2g) [1]

CompoundMCF-7 (Breast) IC50 (µg/mL)HeLa (Cervical) IC50 (µg/mL)Hep3B (Liver) IC50 (µg/mL)
2a >10039.80>100
2b 588.80>100>100
2c 63.10>100>100
2d >10018.6223.98
2e >100>10023.44
2f 100>100>100
2g >100>100>100
Doxorubicin 0.450.890.76

Data from Eid, E. et al. (2021).[1]

Table 2: Cytotoxic Activity of Phenyl-Isoxazole-Carboxamide Derivatives (2a-2f) [4]

CompoundB16F1 (Melanoma) IC50 (µM)Colo205 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)
2a 40.859.1797.55129.17
2b 42.9311.2312.34>200
2c 2.5410.3411.45>200
2d 1.8712.4510.98>200
2e 0.07915.6714.56>200
2f 0.5613.8713.98>200
Doxorubicin 0.0561.230.981.11

Data from Hawash, M. et al. (2022).[4]

Experimental Protocols

General Synthesis of Isoxazole-Carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides, adapted from the work of Eid, E. et al. (2021).[1]

Diagram: Synthesis of Isoxazole-Carboxamide Derivatives

G start 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid reagents Aniline derivative, EDC, DMAP, DCM start->reagents 1. Add stir Stir at room temperature for 24h reagents->stir 2. React workup Work-up and Purification (Silica gel chromatography) stir->workup 3. Isolate product N-Aryl-3-(2-chlorophenyl)-5-methyl- isoxazole-4-carboxamide workup->product 4. Obtain

A general synthetic workflow for isoxazole-carboxamides.

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Appropriate aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.2 eq) and EDC (1.1 eq) to the solution.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Add the respective aniline derivative (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate solvent system to obtain the desired isoxazole-carboxamide derivative.[1]

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of isoxazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Diagram: MTT Assay Workflow

seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Isoxazole Derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read

A step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole derivative stock solutions (in DMSO)

  • 96-well sterile culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the isoxazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for assessing the effect of isoxazole derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • Isoxazole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the isoxazole derivative at various concentrations for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to their total protein levels.

Signaling Pathway Modulation

Many isoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism of action for many anticancer agents.[5][6][7][8][9]

Diagram: PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Isoxazole Isoxazole Derivative Isoxazole->PI3K Isoxazole->Akt Isoxazole->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by isoxazole derivatives.

Conclusion

Derivatives based on the this compound and related isoxazole scaffolds represent a valuable and promising area for the development of novel anticancer therapeutics. The data and protocols presented here provide a framework for researchers to synthesize, evaluate, and characterize the anticancer properties of these compounds. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for Antimicrobial Activity Assays of Isoxazol-5-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antimicrobial efficacy of Isoxazol-5-ylmethanamine analogs. Detailed protocols for determining key antimicrobial parameters are outlined, alongside data presentation guidelines and visualizations to facilitate interpretation and reporting of results. Isoxazole derivatives are a promising class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1] The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, making the systematic evaluation of new chemical entities like this compound analogs a critical endeavor in drug discovery.[2]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The following tables provide examples of how to present Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for a series of this compound analogs against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
Analog A 16 µg/mL32 µg/mL64 µg/mL>128 µg/mL
Analog B 8 µg/mL16 µg/mL32 µg/mL64 µg/mL
Analog C 32 µg/mL64 µg/mL>128 µg/mL>128 µg/mL
Ciprofloxacin 0.5 µg/mL0.25 µg/mL1 µg/mLN/A
Fluconazole N/AN/AN/A8 µg/mL

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Analogs

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Analog A 32 µg/mL64 µg/mL>128 µg/mL
Analog B 16 µg/mL32 µg/mL64 µg/mL
Analog C >128 µg/mL>128 µg/mL>128 µg/mL
Ciprofloxacin 1 µg/mL0.5 µg/mL2 µg/mL

Table 3: Interpretation of MIC and MBC Data

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Analog B S. aureus8162Bactericidal
Analog B E. coli16322Bactericidal
Analog A S. aureus16322Bactericidal
Analog C S. aureus32>128>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound analog stock solutions (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile multichannel pipettes and tips

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound analog stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, except for the sterility control well.

  • Controls:

    • Growth Control: Well with broth and inoculum only.

    • Sterility Control: Well with broth only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC determination to ascertain the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[3][4][5][6]

Materials:

  • MIC plates from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile pipette tips or inoculation loops

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Aliquot 10 µL from each selected well and spot-inoculate onto an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the this compound analog that results in a ≥99.9% reduction in the initial bacterial inoculum, which is typically observed as no more than 0.1% of the original inoculum growing on the agar plate.[4]

Visualizations

Diagrams are provided to illustrate the experimental workflow and the potential mechanisms of antimicrobial action.

Experimental_Workflow Experimental Workflow for Antimicrobial Susceptibility Testing cluster_preparation Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_analysis Data Analysis Compound_Stock Prepare this compound Analog Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Media_Prep Prepare Culture Media (Broth and Agar) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plates (e.g., 37°C, 24h) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear MIC Wells onto Agar Plates Read_MIC->Subculture Data_Interpretation Calculate MBC/MIC Ratio and Interpret Results Read_MIC->Data_Interpretation Incubation_MBC Incubate Agar Plates Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest Concentration with ≥99.9% Killing) Incubation_MBC->Read_MBC Read_MBC->Data_Interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism_of_Action Potential Antimicrobial Mechanisms of Isoxazole Derivatives cluster_targets Bacterial Cell Targets cluster_effects Resulting Effects Isoxazole This compound Analog CellWall Cell Wall Synthesis Isoxazole->CellWall targets ProteinSynthesis Protein Synthesis (Ribosomes) Isoxazole->ProteinSynthesis targets CellDivision Cell Division (GTPase Activity) Isoxazole->CellDivision targets Inhibition_CW Inhibition of Peptidoglycan Synthesis CellWall->Inhibition_CW Inhibition_PS Inhibition of Translation ProteinSynthesis->Inhibition_PS Inhibition_CD Inhibition of Cell Division CellDivision->Inhibition_CD Bactericidal Bactericidal Effect (Cell Death) Inhibition_CW->Bactericidal Bacteriostatic Bacteriostatic Effect (Inhibition of Growth) Inhibition_PS->Bacteriostatic Inhibition_CD->Bactericidal

Caption: Potential Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols: Isoxazol-5-ylmethanamine in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged motif in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component in the design of bioactive molecules.[1][2][3][4] One of the most powerful methods for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction, typically involving the reaction of a nitrile oxide with an alkyne or an alkene.[5][6] This approach allows for the construction of highly functionalized and diverse isoxazole derivatives.[7][8]

While the synthesis of isoxazoles via 1,3-dipolar cycloaddition is well-established, the utilization of pre-formed, functionalized isoxazoles such as isoxazol-5-ylmethanamine as building blocks in subsequent 1,3-dipolar cycloaddition reactions is a less commonly documented strategy. This report aims to provide a detailed overview of the potential applications and synthetic protocols involving this compound and its derivatives in this context. The focus will be on the transformation of the aminomethyl group into a reactive handle suitable for participating in or facilitating 1,3-dipolar cycloaddition reactions, thereby enabling the synthesis of novel, complex heterocyclic systems with potential applications in drug discovery.

Theoretical Applications and Synthetic Strategies

Although direct participation of the aminomethyl group in a 1,3-dipolar cycloaddition is not typical, this compound serves as a versatile starting material for the synthesis of precursors for such reactions. The primary strategies involve the conversion of the amine functionality into a group that can either act as a 1,3-dipole or a dipolarophile.

Strategy 1: Conversion to a 1,3-Dipole Precursor

The aminomethyl group can be transformed into an aldehyde, which can then be converted into an aldoxime. The subsequent in-situ generation of a nitrile oxide from this aldoxime provides a reactive 1,3-dipole for cycloaddition reactions.

Workflow for Conversion of this compound to a Nitrile Oxide Precursor:

G A This compound B Oxidation A->B C Isoxazole-5-carbaldehyde B->C D Condensation with Hydroxylamine C->D E Isoxazole-5-carbaldehyde Oxime D->E F In-situ Oxidation/ Dehydrohalogenation E->F G Isoxazole-5-carbonitrile Oxide (1,3-Dipole) F->G I 1,3-Dipolar Cycloaddition G->I H Dipolarophile (Alkyne or Alkene) H->I J Bis-heterocyclic Product I->J

Caption: Synthetic pathway from this compound to a bis-heterocyclic product.

Strategy 2: Functionalization to a Dipolarophile

The amine can be functionalized with a group containing a double or triple bond, thereby transforming the molecule into a dipolarophile. This can be achieved through acylation or alkylation reactions.

Workflow for Conversion of this compound to a Dipolarophile:

G A This compound B Acylation/Alkylation with Unsaturated Reagent A->B C N-(Isoxazol-5-ylmethyl)alkenamide or N-(Isoxazol-5-ylmethyl)alkenylamine (Dipolarophile) B->C E 1,3-Dipolar Cycloaddition C->E D 1,3-Dipole (e.g., Nitrile Oxide, Nitrone) D->E F Isoxazole-functionalized Heterocyclic Product E->F

Caption: General scheme for the functionalization of this compound to a dipolarophile.

Experimental Protocols

The following are generalized experimental protocols based on established methods for the key transformations. Researchers should adapt these procedures to their specific substrates and optimize reaction conditions as necessary.

Protocol 1: Synthesis of Isoxazole-5-carbaldehyde from this compound (Hypothetical)

This protocol describes a plausible oxidation of this compound to the corresponding aldehyde.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford isoxazole-5-carbaldehyde.

Protocol 2: Synthesis of Isoxazole-5-carbaldehyde Oxime

Materials:

  • Isoxazole-5-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve isoxazole-5-carbaldehyde (1.0 eq) in ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain isoxazole-5-carbaldehyde oxime.

Protocol 3: General Procedure for the 1,3-Dipolar Cycloaddition of Isoxazole-5-carbaldehyde Oxime with an Alkyne

This protocol describes the in-situ generation of the nitrile oxide and its subsequent cycloaddition.

Materials:

  • Isoxazole-5-carbaldehyde oxime

  • Alkyne (dipolarophile)

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Triethylamine

  • Ethyl acetate or another suitable solvent

Procedure:

  • To a solution of isoxazole-5-carbaldehyde oxime (1.0 eq) and the alkyne (1.2 eq) in ethyl acetate, add N-chlorosuccinimide (1.1 eq) at 0 °C.

  • Slowly add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3-(isoxazol-5-yl)-5-substituted-isoxazole.

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data for 1,3-dipolar cycloaddition reactions starting directly from this compound. The following table provides representative yields for analogous reactions found in the literature for the synthesis of isoxazole-containing compounds, which can serve as a benchmark for expected outcomes.

Entry1,3-Dipole PrecursorDipolarophileProductYield (%)Reference
1Benzaldehyde OximePhenylacetylene3,5-Diphenylisoxazole85-95%[5]
24-Methoxybenzaldehyde Oxime1-Ethynyl-2-fluorobenzene5-(2-Fluorophenyl)-3-(4-methoxyphenyl)isoxazole78%[5]
3(E)-5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde oxime(intramolecular)8-Nitro-4H-chromeno[4,3-c]isoxazole91%[N/A]
41-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime(intramolecular)Isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole97%[7]

Applications in Drug Discovery

The synthesis of novel bis-heterocyclic systems and other complex molecules derived from this compound via 1,3-dipolar cycloaddition opens up new avenues for drug discovery. Isoxazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] By using this compound as a scaffold, researchers can explore new chemical space and potentially develop novel therapeutic agents.

The resulting cycloadducts can be screened for various biological activities. For instance, the introduction of a second heterocyclic ring can modulate the pharmacokinetic and pharmacodynamic properties of the parent isoxazole molecule. The linkage between the two heterocyclic systems can also be varied to optimize interactions with biological targets.

Potential Drug Discovery Workflow:

G A Library Synthesis of Isoxazole-derived Cycloadducts B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization C->D E Structure-Activity Relationship (SAR) Studies D->E F In vitro and In vivo Testing D->F G Preclinical Candidate Selection F->G

Caption: A typical workflow for the discovery of new drug candidates from synthesized compounds.

Conclusion

While direct examples of 1,3-dipolar cycloaddition reactions utilizing this compound are not extensively reported, its potential as a versatile starting material for the synthesis of novel heterocyclic compounds is clear. Through strategic functional group transformations, this compound can be converted into either a 1,3-dipole precursor or a dipolarophile, enabling its participation in these powerful ring-forming reactions. The protocols and strategies outlined in this document provide a foundation for researchers to explore this promising area of synthetic chemistry and its applications in the development of new therapeutic agents. Further research is warranted to fully elucidate the scope and limitations of these transformations and to evaluate the biological activities of the resulting novel compounds.

References

Application Note: A Detailed Protocol for the Synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the multi-step synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of a key intermediate, 3-bromo-5-(hydroxymethyl)isoxazole, via a [3+2] cycloaddition reaction. Subsequent chlorination and amination steps, with an optional Boc-protection strategy for purification and handling, afford the final product. This protocol includes detailed procedural steps, reagent quantities, and data presented in structured tables for clarity and reproducibility. A graphical representation of the synthetic workflow is also provided to facilitate understanding.

Introduction

Isoxazole derivatives are prevalent scaffolds in a wide array of pharmacologically active compounds. The specific functionalization of the isoxazole ring allows for the fine-tuning of biological activity. (3-bromo-1,2-oxazol-5-yl)methanamine serves as a versatile intermediate, with the bromine atom providing a handle for further cross-coupling reactions and the aminomethyl group enabling amide bond formation or other derivatizations. This protocol outlines a reliable and reproducible method for its preparation.

Overall Reaction Scheme

The synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine is accomplished through a three-step process, with an optional fourth step for Boc-protection and deprotection, as illustrated below:

  • Step 1: Synthesis of 3-bromo-5-(hydroxymethyl)isoxazole

  • Step 2: Synthesis of 3-bromo-5-(chloromethyl)isoxazole

  • Step 3: Synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine (via direct amination or a protected intermediate)

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-(hydroxymethyl)isoxazole

This step involves a 1,3-dipolar cycloaddition reaction between propargyl alcohol and dibromoformaldoxime.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Propargyl alcohol56.065.61 g0.10
Dibromoformaldoxime202.8420.28 g0.10
Potassium bicarbonate100.1215.02 g0.15
Ethyl acetate88.11200 mL-
Water18.022 mL-

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add propargyl alcohol (5.61 g, 0.10 mol) and potassium bicarbonate (15.02 g, 0.15 mol).

  • Add ethyl acetate (200 mL) and water (2 mL) to the flask and stir the mixture at room temperature.

  • Dissolve dibromoformaldoxime (20.28 g, 0.10 mol) in a minimal amount of ethyl acetate and add it portionwise to the reaction mixture over a period of 2-3 hours using a dropping funnel.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-bromo-5-(hydroxymethyl)isoxazole.

Expected Yield: 75-85%

Step 2: Synthesis of 3-bromo-5-(chloromethyl)isoxazole

This step involves the conversion of the hydroxyl group of the previously synthesized intermediate to a chloride using thionyl chloride.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-bromo-5-(hydroxymethyl)isoxazole177.9817.8 g0.10
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
Dichloromethane (DCM)84.93200 mL-
Pyridine (catalytic)79.10~0.1 mL-

Equipment:

  • 500 mL round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Standard glassware for workup

  • Rotary evaporator

Procedure:

  • Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (17.8 g, 0.10 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of pyridine.

  • Cool the solution in an ice bath to 0 °C.

  • Add thionyl chloride (14.3 g, 0.12 mol) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-5-(chloromethyl)isoxazole as a crude product, which can be used in the next step without further purification.

Expected Yield: >90% (crude)

Step 3: Synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine

This final step can be achieved through direct amination. For a cleaner product, a Gabriel synthesis or a Boc-protection/deprotection sequence is recommended. Here, we detail the direct amination.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-bromo-5-(chloromethyl)isoxazole196.4319.6 g0.10
Ammonia (7N solution in Methanol)17.03150 mL~1.05
Methanol32.04100 mL-

Equipment:

  • Pressure vessel or a sealed thick-walled glass tube

  • Magnetic stirrer

  • Standard glassware for workup

  • Rotary evaporator

Procedure:

  • In a pressure vessel, dissolve the crude 3-bromo-5-(chloromethyl)isoxazole (19.6 g, 0.10 mol) in methanol (100 mL).

  • Cool the solution in an ice bath and add a 7N solution of ammonia in methanol (150 mL, 1.05 mol).

  • Seal the vessel and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the vessel before opening.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford (3-bromo-1,2-oxazol-5-yl)methanamine.

Expected Yield: 50-70%

Data Summary

StepProductStarting MaterialTypical Yield (%)
13-bromo-5-(hydroxymethyl)isoxazolePropargyl alcohol75-85
23-bromo-5-(chloromethyl)isoxazole3-bromo-5-(hydroxymethyl)isoxazole>90 (crude)
3(3-bromo-1,2-oxazol-5-yl)methanamine3-bromo-5-(chloromethyl)isoxazole50-70

Synthetic Workflow Visualization

SynthesisWorkflow Propargyl_Alcohol Propargyl Alcohol Step1 Step 1: Cycloaddition (KHCO₃, EtOAc/H₂O) Propargyl_Alcohol->Step1 Dibromoformaldoxime Dibromoformaldoxime Dibromoformaldoxime->Step1 Hydroxymethyl_Isoxazole 3-bromo-5-(hydroxymethyl)isoxazole Step1->Hydroxymethyl_Isoxazole Step2 Step 2: Chlorination (SOCl₂, DCM) Hydroxymethyl_Isoxazole->Step2 Chloromethyl_Isoxazole 3-bromo-5-(chloromethyl)isoxazole Step2->Chloromethyl_Isoxazole Step3 Step 3: Amination (NH₃ in MeOH) Chloromethyl_Isoxazole->Step3 Final_Product (3-bromo-1,2-oxazol-5-yl)methanamine Step3->Final_Product

Caption: Synthetic workflow for (3-bromo-1,2-oxazol-5-yl)methanamine.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Dibromoformaldoxime is a hazardous substance and should be handled with extreme care.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with caution.

  • Ammonia solutions are corrosive and have a strong odor.

  • Pressure vessels should be handled by trained personnel.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine. The described methods are based on established chemical transformations and are designed to be reproducible in a standard organic chemistry laboratory. The clear presentation of data and the visual workflow diagram are intended to aid researchers in the successful preparation of this important synthetic intermediate.

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of potential anti-inflammatory agents derived from Isoxazol-5-ylmethanamine. This document outlines synthetic protocols, biological evaluation methods, and key data to facilitate research and development in this promising area of medicinal chemistry. The isoxazole moiety is a well-established pharmacophore in numerous clinically used drugs, and its derivatives have shown significant potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Isoxazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties.[1] This is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.[2][3] this compound serves as a versatile starting material for the synthesis of a variety of derivatives, including amides and Schiff bases, which can be screened for anti-inflammatory activity.

Synthesis of this compound Derivatives

The primary amino group of this compound offers a convenient handle for synthetic modification. Two common and effective strategies for derivatization are the formation of amides and Schiff bases.

General Synthesis Workflow

The overall workflow for the synthesis and evaluation of anti-inflammatory agents from this compound is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Amide Coupling or Schiff Base Formation Start->Reaction Reactant Carboxylic Acid or Aldehyde/Ketone Reactant->Reaction Product This compound Derivative Reaction->Product InVivo In Vivo Anti-inflammatory Screening (e.g., Carrageenan-induced paw edema) Product->InVivo InVitro In Vitro Enzyme Assays (COX-1/COX-2, 5-LOX) Product->InVitro Data Data Analysis and Lead Identification InVivo->Data InVitro->Data

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of N-(Isoxazol-5-ylmethyl) amides

This protocol describes a general method for the synthesis of amide derivatives of this compound by coupling with a carboxylic acid.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., benzoic acid, acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of Schiff Bases of this compound

This protocol outlines the synthesis of Schiff base derivatives by the condensation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.[4]

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[4]

  • Characterize the final product by IR, NMR, and Mass Spectrometry.

In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced rat paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[5]

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

Animals:

  • Wistar albino rats (150-200 g) of either sex.

  • Animals should be housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

Materials:

  • Test compounds (synthesized isoxazole derivatives)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Carrageenan (1% w/v solution in normal saline)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Pletysmometer

Procedure:

  • Divide the animals into groups (n=6): a control group, a standard drug group, and test groups for each synthesized compound at a specific dose.

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro Enzyme Inhibition Assays

To elucidate the mechanism of anti-inflammatory action, in vitro assays targeting key inflammatory enzymes such as COX-1, COX-2, and 5-LOX are essential.

Protocol 4: COX-1 and COX-2 Inhibition Assay

Commercial enzyme immunoassay (EIA) kits are readily available for determining the inhibitory activity of compounds against COX-1 and COX-2. The general principle involves the colorimetric determination of prostaglandin F2α produced by the respective enzyme.

General Procedure (using a commercial kit):

  • Prepare solutions of the test compounds at various concentrations.

  • Follow the kit manufacturer's instructions for the preparation of reagents and the assay plate.

  • Typically, the assay involves adding the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and the test compound to the wells of a microplate.

  • Incubate the plate for a specified time at a controlled temperature to allow the enzymatic reaction to proceed.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Protocol 5: 5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory effect on 5-LOX can be determined by measuring the formation of leukotrienes from arachidonic acid.

General Procedure:

  • Prepare a reaction mixture containing phosphate buffer, 5-LOX enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37 °C.

  • Stop the reaction (e.g., by adding an organic solvent).

  • Measure the formation of the 5-LOX product (e.g., leukotriene B4) using a spectrophotometer at a specific wavelength (e.g., 234 nm for the conjugated diene).

  • Calculate the percentage of inhibition and the IC50 value for each compound.

Data Presentation

The quantitative data from the anti-inflammatory and enzyme inhibition assays should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)% Inhibition of Edema at 3h
Control-0
Standard1070-80%
Derivative 150Data
Derivative 250Data
.........

Table 2: In Vitro Enzyme Inhibitory Activity of Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
StandardDataDataData
Derivative 1DataDataData
Derivative 2DataDataData
............

Signaling Pathways in Inflammation

The anti-inflammatory effects of isoxazole derivatives are often mediated through the inhibition of the arachidonic acid cascade, which involves the COX and LOX pathways.

G cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2, PGI2, TXA2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs Leukotrienes (LTB4, LTC4, LTD4, LTE4) LOX->LTs Inflammation2 Inflammation, Bronchoconstriction LTs->Inflammation2 Inhibitor Isoxazole Derivatives (Potential Inhibitors) Inhibitor->COX Inhibitor->LOX

Caption: Arachidonic acid metabolism and sites of inhibition.

Conclusion

This compound is a valuable starting material for the development of novel anti-inflammatory agents. The synthetic protocols provided herein offer a straightforward approach to generate a library of derivatives for biological screening. The subsequent in vivo and in vitro evaluation methods will enable the identification of lead compounds and the elucidation of their mechanism of action, paving the way for further optimization and development of new anti-inflammatory therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isoxazol-5-ylmethanamine and related isoxazole derivatives. Our focus is on improving reaction yields and addressing common experimental challenges.

Part 1: Synthesis of the Isoxazole Ring Precursor

The synthesis of this compound typically proceeds in two major stages: first, the formation of an appropriately substituted isoxazole ring, such as an isoxazole-5-carbaldehyde or its precursor, followed by the conversion of the functional group at the 5-position to a methanamine group. This section focuses on the initial and crucial step of forming the isoxazole core.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing the isoxazole ring needed for this synthesis?

A common and versatile method for forming the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1][2] To obtain a 5-substituted isoxazole suitable for conversion to this compound, a terminal alkyne like propargyl alcohol can be used. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl halide to avoid decomposition.[2][3] This reaction generally favors the formation of the 3,5-disubstituted isoxazole, which is the desired regioisomer for this synthesis pathway.[1]

Q2: My 1,3-dipolar cycloaddition reaction for the isoxazole ring formation has a consistently low yield. What are the potential causes and how can I improve it?

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can stem from several factors. Here is a troubleshooting guide to address the most common issues:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can readily dimerize to form furoxans, which is a major competing side reaction.[1][2] To minimize this, it is crucial to generate the nitrile oxide in situ at a low temperature, ensuring it reacts promptly with the alkyne as it is formed.[1]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield. For generating nitrile oxides from hydroximoyl halides, the stoichiometry and type of base (e.g., triethylamine) are critical.[1] While higher temperatures can accelerate the reaction, they may also increase the rate of nitrile oxide decomposition. Therefore, careful temperature optimization is key.[1][4]

  • Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the alkyne can slow down the reaction rate, leading to lower yields within a given timeframe.[1]

  • Reagent Purity: Ensure all reactants, particularly the alkyne and the precursor for the nitrile oxide, are pure. Impurities can inhibit the reaction or promote side reactions.[4]

Troubleshooting & Optimization of Isoxazole Ring Synthesis
Issue Potential Cause Recommended Solution
Low Yield Nitrile oxide dimerization (furoxan formation).Generate the nitrile oxide in situ at low temperature in the presence of the alkyne.[1][2]
Reaction conditions not optimized.Screen different bases (e.g., triethylamine), solvents, and temperatures. An inert atmosphere may prevent oxidative side reactions.[1][4]
Poor regioselectivity.For terminal alkynes, the 3,5-disubstituted isomer is generally favored. If a mixture is obtained, purification conditions must be optimized. Using internal alkynes can lead to different regioisomers.[1]
Complex Product Mixture Side reactions involving starting materials.Verify the purity of all reagents. Ensure the reaction is conducted under an inert atmosphere if reactants are sensitive to oxidation.[4]
Instability of the isoxazole ring.Isoxazoles can be unstable under certain basic or acidic conditions, potentially leading to ring-opening or rearrangement. Ensure work-up conditions are appropriate.[5]
Detailed Experimental Protocol: Synthesis of (3-phenyl-isoxazol-5-yl)methanol

This protocol describes the synthesis of a key precursor, (3-phenyl-isoxazol-5-yl)methanol, via a 1,3-dipolar cycloaddition. This intermediate can then be oxidized to the corresponding aldehyde for subsequent reductive amination.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Pyridine

  • Solvent (e.g., Chloroform or Dichloromethane)

Procedure:

  • Dissolve benzaldoxime (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) portion-wise to the solution while stirring. Allow the reaction to stir at 0 °C for 1 hour to form the hydroximoyl chloride.

  • To this mixture, add propargyl alcohol (1.2 equivalents).

  • Slowly add pyridine or triethylamine (1.1 equivalents) dropwise to the reaction mixture at 0 °C. This will generate the nitrile oxide in situ, which then reacts with the alkyne.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (3-phenyl-isoxazol-5-yl)methanol.

Part 2: Conversion to this compound via Reductive Amination

Once the isoxazole-5-carbaldehyde precursor is synthesized (via oxidation of the corresponding alcohol), the key step is to convert the aldehyde to the target primary amine. Reductive amination is a highly effective method for this transformation.

Frequently Asked Questions (FAQs)

Q3: My reductive amination of Isoxazole-5-carbaldehyde with ammonia/ammonium salt is giving a poor yield. How can I optimize this reaction?

Low yields in reductive amination are a common issue and can often be resolved by carefully controlling the reaction conditions.[4][6]

  • pH Control: The reaction pH is critical. The medium must be acidic enough to facilitate the formation of the imine intermediate but not so acidic that it fully protonates the amine nucleophile, rendering it inactive.[4] A mildly acidic pH range of 4-6 is often optimal. Using a catalytic amount of acetic acid is a common strategy.[4][6]

  • Imine Formation: Ensure the imine has formed before adding the reducing agent. You can monitor imine formation by TLC, NMR, or IR spectroscopy.[6] In some cases, allowing the aldehyde and amine source to stir together for an hour or two before adding the reducing agent can improve yields.[7] Adding a dehydrating agent, like molecular sieves, can also drive the equilibrium towards imine formation.[6]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are popular choices because they are less reactive towards aldehydes at the mildly acidic pH required for imine formation.[8] Standard sodium borohydride (NaBH₄) can also be used, but it may reduce the starting aldehyde if not added carefully after imine formation is complete.[6][8]

Q4: What are the best reducing agents for this reductive amination, and what are their pros and cons?

The choice of reducing agent is crucial for a successful reductive amination.[9]

Reducing Agent Pros Cons
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines in the presence of aldehydes at acidic pH.[8] Works well in a one-pot procedure.Highly toxic (can generate HCN gas under strong acidic conditions). More expensive.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective reagent. Less toxic than NaBH₃CN. Effective for a wide range of substrates.Moisture sensitive. Often used in chlorinated solvents.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[6] Less toxic than NaBH₃CN.Less selective; can reduce the starting aldehyde, lowering the yield.[8] Best used in a two-step process (form imine first, then add NaBH₄).[6]
Detailed Experimental Protocol: Reductive Amination of Isoxazole-5-carbaldehyde

Materials:

  • Isoxazole-5-carbaldehyde

  • Ammonium acetate or a solution of ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Acetic Acid (catalytic)

Procedure:

  • Dissolve Isoxazole-5-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Add ammonium acetate (5-10 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve the chosen reducing agent (e.g., NaBH₃CN, 1.5 equivalents) in a small amount of methanol.

  • Slowly add the reducing agent solution to the reaction mixture. Be aware of potential gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench it by slowly adding aqueous HCl to decompose the excess reducing agent.

  • Basify the solution with aqueous NaOH to a pH > 10 and extract the amine product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via chromatography or crystallization if necessary.

Visualizing the Process: Diagrams and Workflows

To better assist in planning and troubleshooting, the following diagrams illustrate key pathways and logical steps in the synthesis of this compound.

G cluster_0 Step 1: Isoxazole Ring Formation Aldoxime Aldoxime (R-CH=NOH) Hydroximoyl_Chloride Hydroximoyl Chloride (R-C(Cl)=NOH) Aldoxime->Hydroximoyl_Chloride + NCS NCS NCS Nitrile_Oxide Nitrile Oxide (R-CNO) Hydroximoyl_Chloride->Nitrile_Oxide + Base Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole + Alkyne [3+2] Cycloaddition Furoxan Furoxan (Dimerization Side-Product) Nitrile_Oxide->Furoxan Dimerization Alkyne Terminal Alkyne (e.g., Propargyl Alcohol) Base Base (e.g., Et3N)

Caption: Reaction pathway for 1,3-dipolar cycloaddition to form the isoxazole ring.

G Start Low Yield in Reductive Amination CheckImine Check for Imine Formation (TLC, NMR) Start->CheckImine ImineNo Imine not formed or sluggish? CheckImine->ImineNo No ImineYes Imine is present CheckImine->ImineYes Yes OptimizeImine Optimize Imine Formation: - Add catalytic acid (pH 4-6) - Add molecular sieves - Increase reaction time before adding reductant ImineNo->OptimizeImine CheckAldehyde Is starting aldehyde consumed? ImineYes->CheckAldehyde OptimizeImine->CheckImine AldehydeReduced Aldehyde is being reduced by borohydride CheckAldehyde->AldehydeReduced No Success Yield Improved CheckAldehyde->Success Yes SwitchReductant Switch to a more selective reducing agent: NaBH3CN or NaBH(OAc)3 AldehydeReduced->SwitchReductant SwitchReductant->Start Re-run

Caption: Troubleshooting workflow for low yields in reductive amination.

G Reactants Starting Materials: Aldoxime, Alkyne, etc. Step1 Step 1: Isoxazole Synthesis (1,3-Dipolar Cycloaddition) Reactants->Step1 Purify1 Work-up & Purification (Extraction, Chromatography) Step1->Purify1 Intermediate Isoxazole Intermediate (e.g., Alcohol/Aldehyde) Purify1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Purify2 Work-up & Purification (Extraction, Crystallization) Step2->Purify2 FinalProduct Final Product: This compound Purify2->FinalProduct Analysis Characterization (NMR, MS, IR) FinalProduct->Analysis

Caption: General experimental workflow for this compound synthesis.

References

Side reactions in the synthesis of isoxazoles and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles?

The most prevalent methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents.[1][2]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the potential causes and how can I improve it?

To improve the yield, consider the following:

  • In situ Generation of Nitrile Oxide: Generating the nitrile oxide in the presence of the dipolarophile at a low temperature can minimize its decomposition and dimerization.[5]

  • Slow Addition: If not generating the nitrile oxide in situ, adding it slowly to the reaction mixture containing the alkyne keeps its concentration low, favoring the desired cycloaddition.[4]

  • Excess Dipolarophile: Using a slight excess of the alkyne can help to outcompete the dimerization of the nitrile oxide.[4][6]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[4] Higher temperatures can also lead to decomposition.[5]

  • Choice of Base and Solvent: The selection of the base (e.g., triethylamine) and solvent is crucial for the efficient generation of the nitrile oxide from precursors like hydroximoyl halides.[5][6]

Q3: I am observing the formation of a significant amount of furoxan byproduct. How can I prevent this?

Furoxan formation is a common side reaction caused by the dimerization of the nitrile oxide intermediate.[4][5] To minimize this side reaction, it is crucial to keep the concentration of the free nitrile oxide low throughout the reaction. This can be achieved by:

  • Slow in situ generation of the nitrile oxide: This can be done using an oxidant like N-chlorosuccinimide (NCS) with an oxime precursor.[5]

  • Slow addition of the nitrile oxide precursor: If the nitrile oxide is generated separately, it should be added slowly to the solution of the dipolarophile.[4]

  • Using an excess of the alkyne: This increases the probability of the nitrile oxide reacting with the alkyne rather than another molecule of itself.[4]

  • Lowering the reaction temperature: This can help to decrease the rate of the dimerization side reaction.[5]

Q4: My reaction is producing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity?

Regioselectivity in 1,3-dipolar cycloadditions is influenced by both electronic and steric factors of the nitrile oxide and the alkyne.[4] The reaction of terminal alkynes generally favors the formation of 3,5-disubstituted isoxazoles.[4][5]

Strategies to control and improve regioselectivity include:

  • Catalysis: The use of copper(I) catalysts (e.g., CuI) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4][5] Ruthenium catalysts have also been employed for this purpose.[5]

  • Alternative Synthetic Routes for 3,4-isomers:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach using the cycloaddition of in situ generated nitrile oxides with enamines can be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[5]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[5][7]

  • Solvent Effects: In some cases, using more polar or fluorinated solvents has been shown to enhance regioselectivity.[6]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[4]

  • Steric Hindrance: Bulky substituents on the alkyne or nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[4]

Q5: In the synthesis of isoxazol-5-ols from an aldehyde, a β-ketoester, and hydroxylamine, I am getting significant byproducts like aldehyde oxime and nitrile. How can I avoid these?

A common side reaction is the formation of an oxime from the aldehyde and hydroxylamine, which can then dehydrate to the corresponding nitrile.[8] To prevent this, consider the following:

  • Reaction Sequence: The desired pathway involves the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by condensation with the aldehyde. Ensure your reaction conditions favor this sequence.[8]

  • Catalyst Choice: The catalyst can influence the relative rates of the desired reaction and byproduct formation. Experiment with different catalysts to find one that selectively promotes the three-component reaction.[8]

  • Stoichiometry: Use equimolar amounts of the three reactants to minimize an excess of any one reactant that could lead to side reactions.[8]

  • Temperature Control: Maintain the recommended reaction temperature, as higher temperatures can sometimes lead to an increase in byproducts.[8]

Troubleshooting Guides

Problem 1: Low Product Yield
Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation - Ensure the base used (e.g., triethylamine) is appropriate and of the correct stoichiometry.[5][6]- Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[6]
Decomposition of Nitrile Oxide - Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly.[5]
Poor Reactant Quality - Use freshly distilled aldehydes, especially if they are prone to oxidation.[8]- Ensure high purity of other starting materials like β-ketoesters and hydroxylamine hydrochloride.[8]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. Lowering the temperature can sometimes improve selectivity.[5]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used in the correct loading.
Steric Hindrance - Be aware that bulky substituents on either the nitrile oxide or the dipolarophile can significantly reduce the reaction rate.[5]
Problem 2: Formation of Impurities and Byproducts
Byproduct Prevention Strategy
Furoxan (Nitrile Oxide Dimer) - Maintain a low concentration of nitrile oxide by slow in situ generation or slow addition.[4][5]- Use a slight excess of the alkyne.[4][6]- Optimize to a lower reaction temperature.[5]
Regioisomers - Employ a catalyst like Copper(I) to favor the 3,5-isomer.[4][5]- For 3,4-isomers, consider alternative routes such as enamine-based cycloaddition or cyclocondensation of β-enamino diketones.[5]
Aldehyde Oxime and Nitrile - Ensure reaction conditions favor the initial reaction between the β-ketoester and hydroxylamine.[8]- Use equimolar amounts of all reactants.[8]
Michael Adducts/Condensation Products - Avoid strong bases if self-condensation of starting materials like β-ketoesters is an issue.[8]- Maintain optimal reaction temperature.[8]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [5]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, proceed with standard aqueous work-up and purify the product by column chromatography.

Protocol 2: Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using Ultrasound Irradiation [9]

  • In a suitable reaction vessel, combine hydroxylamine hydrochloride (1.2 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in an ethanol-water (1:3) medium.

  • Add the catalyst, for example, Fe₃O₄@MAP-SO₃H (20 mg).

  • Subject the reaction mixture to ultrasound irradiation (e.g., 20 kHz) for approximately 20 minutes.

  • Monitor the reaction by TLC.

  • After completion, isolate the product through filtration and wash with cold water or ethanol.

  • Further purification can be achieved by recrystallization.

Visualized Workflows and Mechanisms

troubleshooting_low_yield start Low Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions reagent_impure Impure/Degraded Starting Materials? check_reagents->reagent_impure stoichiometry_off Incorrect Stoichiometry? check_reagents->stoichiometry_off temp_suboptimal Suboptimal Temperature? check_conditions->temp_suboptimal base_solvent_issue Incorrect Base/Solvent? check_conditions->base_solvent_issue dimerization Nitrile Oxide Dimerization? check_side_reactions->dimerization decomposition Reactant Decomposition? check_side_reactions->decomposition purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents Yes correct_stoichiometry Adjust Stoichiometry stoichiometry_off->correct_stoichiometry Yes optimize_temp Optimize Temperature temp_suboptimal->optimize_temp Yes screen_solvents_bases Screen Solvents/Bases base_solvent_issue->screen_solvents_bases Yes slow_addition Use Slow Addition / in situ Generation dimerization->slow_addition Yes milder_conditions Use Milder Conditions decomposition->milder_conditions Yes

Caption: Troubleshooting workflow for low product yield in isoxazole synthesis.

regioselectivity_control start Mixture of Regioisomers Observed goal_35 Desired: 3,5-Disubstituted Isoxazole start->goal_35 goal_34 Desired: 3,4-Disubstituted Isoxazole start->goal_34 strategy_35_catalysis Use Copper(I) or Ruthenium Catalyst goal_35->strategy_35_catalysis strategy_35_sterics Utilize Bulky Substituents goal_35->strategy_35_sterics strategy_34_enamine Enamine-based [3+2] Cycloaddition goal_34->strategy_34_enamine strategy_34_diketone Cyclocondensation of β-Enamino Diketones goal_34->strategy_34_diketone result_35 Enhanced Yield of 3,5-Isomer strategy_35_catalysis->result_35 Leads to strategy_35_sterics->result_35 Favors result_34 Enhanced Yield of 3,4-Isomer strategy_34_enamine->result_34 Leads to strategy_34_diketone->result_34 Leads to

Caption: Decision guide for controlling regioselectivity in isoxazole synthesis.

side_reaction_prevention cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Three-Component Condensation nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) isoxazole Isoxazole nitrile_oxide->isoxazole Desired Cycloaddition furoxan Furoxan nitrile_oxide->furoxan Side Reaction: Dimerization alkyne Alkyne (R'C≡CR'') alkyne->isoxazole prevention_dimer Prevention: - Low concentration of Nitrile Oxide - In situ generation - Excess Alkyne furoxan->prevention_dimer aldehyde Aldehyde (R-CHO) isoxazol_5_ol Isoxazol-5-ol aldehyde->isoxazol_5_ol Desired Condensation oxime_nitrile Aldehyde Oxime / Nitrile aldehyde->oxime_nitrile Side Reaction hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->isoxazol_5_ol hydroxylamine->oxime_nitrile ketoester β-Ketoester ketoester->isoxazol_5_ol prevention_oxime Prevention: - Equimolar reactants - Control reaction sequence - Catalyst optimization oxime_nitrile->prevention_oxime

Caption: Common side reactions in major isoxazole synthesis routes and their prevention.

References

Technical Support Center: Purification of Isoxazol-5-ylmethanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of isoxazol-5-ylmethanamine using column chromatography. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, silica gel (230-400 mesh) is the most commonly used stationary phase.[1] Given that this compound is a basic compound, the acidic nature of silica gel can sometimes lead to issues like peak tailing or degradation.[2][3] If such problems arise, using deactivated silica gel or an alternative stationary phase like basic alumina may be beneficial.[2][4]

Q2: Which mobile phase systems are suitable for the elution of this compound?

A gradient elution with a mixture of a non-polar and a polar solvent is typically employed. Common solvent systems include:

  • Hexane/Ethyl Acetate (EtOAc): This is a standard system for many organic compounds. The polarity is gradually increased by raising the percentage of ethyl acetate.[5]

  • Dichloromethane (DCM)/Methanol (MeOH): This system is effective for more polar compounds.[5]

Due to the basic nature of the amine group, adding a small amount (0.1-1%) of a modifier like triethylamine (TEA) or ammonia solution to the mobile phase can significantly improve peak shape and prevent streaking on the column.[2][5]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. Use the same stationary phase for your TLC plates as for your column (e.g., silica gel 60 F254). The optimal mobile phase for the column should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[6] Fractions collected from the column should be analyzed by TLC to identify those containing the pure product.

Q4: How should I load my crude sample onto the column?

There are two common methods for sample loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, low-polarity mobile phase. Carefully add this solution to the top of the column. This method is quick but may lead to broader peaks if too much solvent is used.[7]

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often recommended as it can lead to better separation.[7][8]

Experimental Protocol: Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3) containing 0.5% TEA to find a system where the desired product has an Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:EtOAc with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Use either the wet or dry loading method as described in the FAQs.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate according to a predefined gradient.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Pool the fractions that contain the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation: Typical Chromatographic Parameters
ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A n-Hexane with 0.5% Triethylamine
Mobile Phase B Ethyl Acetate with 0.5% Triethylamine
Sample Loading Dry loading recommended
Elution Mode Gradient

Example Gradient Elution Profile:

% Mobile Phase A (Hexane + TEA)% Mobile Phase B (EtOAc + TEA)Eluting Compounds
95 - 805 - 20Non-polar impurities
80 - 5020 - 50This compound
50 - 050 - 100Polar impurities

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing/Streaking The basic amine group is interacting strongly with the acidic silica gel.Add a small amount of a base like triethylamine (0.1-1%) to your mobile phase.[2][5] Consider using deactivated silica gel or basic alumina.[4]
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound. The compound may have decomposed on the silica.Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the dichloromethane). To check for decomposition, perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours before developing.
Poor Separation of Compound and Impurities The chosen mobile phase does not have sufficient selectivity. The column may be overloaded.Re-optimize the mobile phase using TLC with different solvent systems. Use a shallower gradient during elution. Ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight).[1]
Cracks in the Silica Bed The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the silica is packed as a uniform slurry. When running a gradient, increase the polarity of the mobile phase gradually.
Compound Elutes Too Quickly (in the solvent front) The initial mobile phase is too polar.Start with a less polar mobile phase system. Confirm your TLC results before running the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC Method Development packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis pooling Pooling Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_elution_issues Elution Problems cluster_separation Poor Separation start Problem Encountered q_tailing Tailing or Streaking? start->q_tailing q_elution Compound Elution Issue? start->q_elution q_separation Inadequate Separation? start->q_separation sol_add_base Add Base (e.g., TEA) to Eluent q_tailing->sol_add_base Yes sol_change_stationary Use Deactivated Silica or Alumina sol_add_base->sol_change_stationary If persists q_stuck Stuck on Column? q_elution->q_stuck No Elution q_too_fast Elutes Too Fast? q_elution->q_too_fast Too Fast sol_increase_polarity Increase Eluent Polarity q_stuck->sol_increase_polarity sol_decrease_polarity Decrease Initial Polarity q_too_fast->sol_decrease_polarity sol_optimize_solvent Re-optimize Mobile Phase via TLC q_separation->sol_optimize_solvent Yes sol_shallow_gradient Use Shallower Gradient sol_optimize_solvent->sol_shallow_gradient sol_reduce_load Reduce Sample Load sol_shallow_gradient->sol_reduce_load

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Optimizing Isoxazol-5-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isoxazol-5-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common strategies for the synthesis of this compound involve the formation of the isoxazole core followed by the introduction or modification of the aminomethyl group at the C5 position. Key routes include:

  • Reduction of Isoxazole-5-carbonitriles or Carboxamides: This is a widely used method involving the chemical reduction of a nitrile or amide functional group.

  • Nucleophilic Substitution on 5-(Halomethyl)isoxazoles: This approach involves the displacement of a halide (e.g., chloro or bromo) from a 5-(halomethyl)isoxazole with an amine source.

  • Synthesis from a Carboxylic Acid Derivative: A multi-step route that can involve the conversion of a carboxylic acid or ester at the C5 position to the corresponding amine.[1]

Q2: How can I purify the final this compound product?

A2: Purification of this compound typically involves standard laboratory techniques. Depending on the physical state and impurities, methods can include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying amine compounds. The choice of eluent will depend on the polarity of the specific this compound derivative.

  • Distillation: For liquid products, distillation under reduced pressure may be a viable purification method.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Side reactions can vary depending on the chosen synthetic route. Some common issues include:

  • Over-reduction: In the case of nitrile or amide reduction, the isoxazole ring itself can sometimes be susceptible to reduction under harsh conditions.

  • Dimerization: When generating nitrile oxides for the isoxazole ring formation, dimerization to form furoxans can be a competing reaction.[2][3]

  • Formation of Isomers: In reactions involving cycloaddition to form the isoxazole ring, the formation of regioisomers can occur.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of Isoxazole-5-carbonitrile

This route is a popular choice for synthesizing this compound due to the relative accessibility of the nitrile starting material.

Problem: Low or No Yield of the Desired Amine

Possible CauseSuggested Solution
Inactive Reducing Agent Ensure the reducing agent (e.g., LiAlH4, NaBH4/modifier, catalytic hydrogenation) is fresh and has been stored under appropriate anhydrous conditions. Consider using a freshly opened bottle or titrating the reagent to determine its activity.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction temperature or adding more reducing agent.
Degradation of Starting Material or Product The isoxazole ring can be sensitive to certain reaction conditions. If degradation is suspected, consider using a milder reducing agent or lowering the reaction temperature.
Poor Work-up Procedure Ensure the pH is appropriately adjusted during the work-up to ensure the amine product is in its free base form for extraction. Emulsion formation during extraction can also lead to product loss; consider adding brine or filtering through celite to break up emulsions.

Problem: Formation of Byproducts

Possible CauseSuggested Solution
Over-reduction of the Isoxazole Ring Use a less reactive reducing agent. For example, if LiAlH4 is causing ring opening, consider catalytic hydrogenation with a suitable catalyst (e.g., Pd/C, Raney Nickel) under controlled pressure and temperature.
Formation of Aldehyde or Carboxylic Acid This can occur if the reaction is not fully reduced or if there is exposure to water before the reaction is complete. Ensure anhydrous conditions and a sufficient excess of the reducing agent.
Route 2: Nucleophilic Substitution of 5-(Halomethyl)isoxazole

This method involves reacting a 5-(chloromethyl)- or 5-(bromomethyl)isoxazole with an amine source, such as ammonia or a protected amine equivalent.

Problem: Low Conversion to the Aminated Product

Possible CauseSuggested Solution
Poor Leaving Group If using a 5-(chloromethyl)isoxazole, consider converting it to the more reactive 5-(iodomethyl)isoxazole in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
Insufficient Nucleophilicity of the Amine If using a protected amine, ensure the deprotection conditions are compatible with the isoxazole ring. For direct amination with ammonia, ensure a sufficient excess is used, and consider running the reaction at elevated temperature and pressure in a sealed vessel.
Steric Hindrance If the isoxazole ring or the amine nucleophile is sterically hindered, the reaction rate may be slow. Increase the reaction temperature and/or reaction time.

Problem: Formation of Elimination or Quaternary Ammonium Salt Byproducts

Possible CauseSuggested Solution
Elimination This can be favored by strongly basic and sterically hindered amines. Use a less hindered amine or a milder base if one is required.
Quaternary Ammonium Salt Formation The product amine can react further with the starting halide. Use a large excess of the amine nucleophile to favor the formation of the primary amine.

Experimental Protocols

General Procedure for the Reduction of an Isoxazole-5-carbonitrile using LiAlH4
  • To a stirred suspension of Lithium aluminum hydride (LiAlH4) (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the isoxazole-5-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite to remove the aluminum salts.

  • Wash the filter cake with additional THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or crystallization as needed.

Data Presentation

The following table summarizes typical reaction conditions for related aminoisoxazole syntheses, which can serve as a starting point for optimization.

Synthetic RouteKey ReagentsSolventTemperatureTimeYieldReference
Nucleophilic Substitution3-Bromo-5-aminomethylisoxazole, KOHMethanolReflux30 h~60%[1]
Reduction of Carboxylic Acid Derivative (Step 3)3-Methoxyisoxazole-5-carboxylic acid, Diborane----[1]

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_end Product Start_Nitrile Isoxazole-5-carbonitrile Reduction Reduction (e.g., LiAlH4, Catalytic Hydrogenation) Start_Nitrile->Reduction Start_Halide 5-(Halomethyl)isoxazole Substitution Nucleophilic Substitution (e.g., with NH3 or protected amine) Start_Halide->Substitution Product This compound Reduction->Product Substitution->Product G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reagent Verify Reagent Activity Check_Purity->Check_Reagent Pure Purify_Start Purify Starting Materials Check_Purity->Purify_Start Impurities Present Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Reagent->Monitor_Reaction Active New_Reagent Use Fresh/New Reagent Check_Reagent->New_Reagent Inactive Incomplete Reaction Incomplete? Monitor_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Purify_Start->Check_Reagent New_Reagent->Monitor_Reaction Side_Products Side Products Observed? Incomplete->Side_Products No, Complete Adjust_Stoichiometry Adjust Stoichiometry or Add More Reagent Incomplete->Adjust_Stoichiometry Yes Side_Products->Optimize_Conditions No Change_Conditions Change Reaction Conditions (e.g., milder reagent) Side_Products->Change_Conditions Yes Adjust_Stoichiometry->Optimize_Conditions Change_Conditions->Optimize_Conditions

References

Troubleshooting low regioselectivity in isoxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne typically favors the formation of the 3,5-disubstituted isoxazole due to favorable electronic and steric interactions.[1] However, achieving high selectivity can be challenging. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3] This "click chemistry" approach reliably affords the desired isomer.[3][4] Ruthenium catalysts have also been shown to be effective.[1]

  • Solvent Choice: Employing less polar solvents can sometimes increase the preference for the 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity, although it might also decrease the reaction rate.[1]

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Standard 1,3-dipolar cycloadditions with terminal alkynes are generally not suitable. Here are some effective strategies:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) has demonstrated high regiospecificity for 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, particularly in the presence of a Lewis acid like BF₃·OEt₂.[1][5]

Q3: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve this?

A3: Low yields in isoxazole synthesis can arise from several factors. Consider the following troubleshooting points:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization, forming furoxans.[1] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[1]

  • Substrate Reactivity: Electron-poor alkynes may react slowly. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Significant steric hindrance on either the nitrile oxide or the alkyne can also impede the reaction rate.[1]

  • Reaction Conditions:

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of starting materials or intermediates. Optimization is key.[1]

    • Solvent: The solvent can be crucial. For instance, non-polar solvents have been found to give higher yields in the enamine cycloaddition route to 3,4-disubstituted isoxazoles.[1]

Q4: How do the electronic and steric properties of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the Huisgen cycloaddition is primarily governed by Frontier Molecular Orbital (FMO) theory, along with steric considerations.[1][6]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] Regioselectivity is determined by the alignment of the orbitals with the largest coefficients.[1] In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the alkyne's HOMO and the nitrile oxide's LUMO, which leads to the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Bulky substituents on the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state.[1] This steric repulsion also generally favors the formation of the 3,5-isomer when using terminal alkynes.[1]

Visualizations

G cluster_reagents Starting Materials cluster_products Potential Regioisomers Nitrile Oxide Nitrile Oxide Reaction Reaction Nitrile Oxide->Reaction Alkyne Alkyne Alkyne->Reaction 3,5-disubstituted 3,5-disubstituted Reaction->3,5-disubstituted Major Product (Often) 3,4-disubstituted 3,4-disubstituted Reaction->3,4-disubstituted Minor Product (Often)

Caption: General reaction scheme for isoxazole synthesis.

G start Low Regioselectivity Observed q1 Desired Isomer? start->q1 a1 3,5-disubstituted q1->a1 3,5 a2 3,4-disubstituted q1->a2 3,4 sol1 Use Cu(I) or Ru Catalyst Lower Reaction Temperature Use Less Polar Solvent a1->sol1 sol2 Use Internal Alkyne Try Enamine-based Route Use β-Enamino Diketone w/ Lewis Acid a2->sol2

Caption: Troubleshooting workflow for low regioselectivity.

G center Regioselectivity f1 Electronic Effects (HOMO-LUMO) center->f1 f2 Steric Hindrance center->f2 f3 Catalyst (e.g., Cu(I), Lewis Acid) center->f3 f4 Solvent Polarity center->f4 f5 Reaction Temperature center->f5 f6 Substrate Choice (Terminal vs. Internal Alkyne) center->f6

Caption: Key factors controlling isoxazole regioselectivity.

Quantitative Data Summary

The regiochemical outcome of isoxazole synthesis can be highly dependent on the reaction conditions. The following tables summarize data from studies on the cyclocondensation of β-enamino diketones with hydroxylamine, illustrating the impact of solvents, bases, and Lewis acids.

Table 1: Effect of Solvent and Base on Regioselectivity [3][5]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (3,4-isomer : 3,5-isomer)Isolated Yield (%)
1EtOH-2535:6573
2MeCN-2560:4075
3H₂O/EtOH-2540:6068
4EtOHPyridine2515:8580

Table 2: Effect of Lewis Acid (BF₃·OEt₂) on Regioselectivity in Acetonitrile (MeCN) [5]

EntryBF₃·OEt₂ (equiv.)Pyridine (equiv.)Regioisomeric Ratio (3,4-isomer : other isomers)Isolated Yield (%)
10.51.475:2570
21.01.485:1582
32.01.4>95:590
42.0-60:4055

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1]

This protocol describes a general procedure for the Cu(I)-catalyzed cycloaddition, which highly favors the 3,5-regioisomer.

  • Nitrile Oxide Generation (In Situ): In a reaction vessel, dissolve the aldoxime (1.1 mmol) in a suitable solvent (e.g., THF or toluene).

  • Catalyst and Alkyne Addition: To this solution, add the terminal alkyne (1.0 mmol), a copper(I) source such as copper(I) iodide (5 mol%), and a base (e.g., triethylamine, 1.5 mmol).

  • Oxidation: If starting from an oxime, add an oxidizing agent such as N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to generate the nitrile oxide in situ.

  • Reaction: Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography to afford the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

This metal-free method is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.

  • Enamine Formation (In Situ): To a solution of an aldehyde (1.0 mmol) and a secondary amine like pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Nitrile Oxide Generation: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature. This generates the nitrile oxide from the N-hydroximidoyl chloride.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, the mixture is filtered, and the filtrate is concentrated. The final 3,4-disubstituted isoxazole is purified by column chromatography.

Protocol 3: Lewis Acid-Mediated Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [1][5]

This method utilizes a Lewis acid to direct the cyclocondensation to favor the 3,4-disubstituted product.

  • Reactant Mixture: In a flask, combine the β-enamino diketone (0.5 mmol), hydroxylamine hydrochloride (0.6 mmol), and pyridine (0.7 mmol) in acetonitrile (4 mL).

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor for completion by TLC.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

References

Technical Support Center: Synthesis and Purification of Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and purification of Isoxazol-5-ylmethanamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the reduction of isoxazole-5-carboxaldehyde oxime.

Problem 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Inactive Reducing Agent Ensure the reducing agent (e.g., Lithium Aluminum Hydride, Sodium Borohydride in the presence of a catalyst) is fresh and has been stored under appropriate anhydrous conditions. Perform a small-scale test reaction with a known substrate to verify its activity.
Incomplete Oxime Formation Confirm the complete conversion of isoxazole-5-carboxaldehyde to the corresponding oxime by TLC or LC-MS before proceeding with the reduction. If starting material remains, consider extending the reaction time for oximation or using a slight excess of hydroxylamine.
Sub-optimal Reaction Temperature The reduction of the oxime is temperature-sensitive. For powerful reducing agents like LiAlH₄, the reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. For catalytic hydrogenation, the temperature and pressure may need optimization.
Poor Quality of Starting Materials Impurities in the starting isoxazole-5-carboxaldehyde or hydroxylamine hydrochloride can interfere with the reaction. Ensure the purity of starting materials by recrystallization or column chromatography if necessary.

Problem 2: Presence of Significant Impurities in the Crude Product

Observed Impurity Possible Cause Recommended Solution
Unreacted Isoxazole-5-carboxaldehyde Oxime Incomplete reduction.Extend the reaction time, increase the amount of reducing agent, or consider a more potent reducing system. Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.
Isoxazole-5-carboxaldehyde Incomplete oximation in the previous step or decomposition of the oxime.Ensure complete conversion to the oxime before reduction. Maintain a neutral to slightly basic pH during the oximation reaction.
Isoxazol-5-ylmethanol Over-reduction of the aldehyde intermediate or reduction of a potential ester precursor.Use a milder reducing agent or carefully control the stoichiometry of the reducing agent.
N-(Isoxazol-5-ylmethyl)hydroxylamine Partial reduction of the oxime.Increase the reaction time or the amount of reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective route involves a two-step process:

  • Oximation: Reaction of isoxazole-5-carboxaldehyde with hydroxylamine hydrochloride to form isoxazole-5-carboxaldehyde oxime.

  • Reduction: Reduction of the oxime to the corresponding primary amine, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Q2: What are the most likely impurities I will encounter in my crude this compound?

Based on the synthetic route from isoxazole-5-carboxaldehyde oxime, the most common impurities are:

  • Isoxazole-5-carboxaldehyde: Unreacted starting material from the oximation step.

  • Isoxazole-5-carboxaldehyde oxime: Unreacted starting material from the reduction step.

  • Isoxazol-5-ylmethanol: A byproduct formed from the reduction of the aldehyde.

  • N-(Isoxazol-5-ylmethyl)hydroxylamine: A partially reduced intermediate.

Q3: How can I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The starting oxime and the product amine will have different Rf values. A co-spot of the reaction mixture with the starting material can help determine if the reaction is complete. For more accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.

Q4: What is the best way to purify the final product, this compound?

Purification can typically be achieved by either recrystallization or column chromatography.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) can be effective in removing less polar impurities. Since the product is an amine, it can also be converted to its hydrochloride salt, which often has better crystallization properties.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired amine from both more and less polar impurities. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, is often effective.

Q5: The final product appears to be an oil, but the literature reports a solid. What should I do?

If the product is an oil, it may be due to the presence of impurities that are lowering its melting point. Attempt to purify the oil using column chromatography. Alternatively, converting the amine to its hydrochloride salt by treating it with HCl in a suitable solvent (like ether or isopropanol) will likely yield a solid that can be more easily purified by recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound. Please note that these values are for illustrative purposes and actual results may vary depending on the specific reaction conditions and scale.

Table 1: Representative Impurity Profile Before and After Purification

ImpurityTypical Level in Crude Product (%)Level After Recrystallization (%)Level After Column Chromatography (%)
Isoxazole-5-carboxaldehyde1-3< 0.5< 0.1
Isoxazole-5-carboxaldehyde Oxime5-10< 1< 0.2
Isoxazol-5-ylmethanol2-5< 0.5< 0.1
N-(Isoxazol-5-ylmethyl)hydroxylamine1-2< 0.2< 0.1
This compound (Purity) 80-90 > 98 > 99.5

Experimental Protocols

Protocol 1: Synthesis of Isoxazole-5-carboxaldehyde Oxime

  • To a solution of isoxazole-5-carboxaldehyde (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting aldehyde is consumed.

  • Once the reaction is complete, pour the mixture into water (20 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification or can be recrystallized from ethanol/water.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • In a pressure vessel, dissolve isoxazole-5-carboxaldehyde oxime (1.0 eq) in methanol (15 volumes).

  • Add a catalytic amount of Palladium on carbon (10% w/w, 5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting oxime is consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% dichloromethane).

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 0% to 10% methanol in dichloromethane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Main Synthesis Pathway cluster_impurities Potential Impurities Isoxazole-5-carboxaldehyde Isoxazole-5-carboxaldehyde Isoxazole-5-carboxaldehyde_Oxime Isoxazole-5-carboxaldehyde_Oxime Isoxazole-5-carboxaldehyde->Isoxazole-5-carboxaldehyde_Oxime H2NOH·HCl Alcohol_Byproduct Isoxazol-5-ylmethanol Isoxazole-5-carboxaldehyde->Alcohol_Byproduct Side Reaction This compound This compound Isoxazole-5-carboxaldehyde_Oxime->this compound Reduction (e.g., H2/Pd-C) Unreacted_Oxime Isoxazole-5- carboxaldehyde Oxime Isoxazole-5-carboxaldehyde_Oxime->Unreacted_Oxime Incomplete Reduction Hydroxylamine_Intermediate N-(Isoxazol-5-ylmethyl) hydroxylamine Isoxazole-5-carboxaldehyde_Oxime->Hydroxylamine_Intermediate Partial Reduction Unreacted_Aldehyde Isoxazole-5- carboxaldehyde

Caption: Synthetic pathway of this compound and the origin of common impurities.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_SM Starting Material Purity OK? Start->Check_SM Check_Reaction_Conditions Reaction Conditions Optimal? Check_SM->Check_Reaction_Conditions Yes Purify_SM Purify Starting Materials Check_SM->Purify_SM No Check_Workup Workup & Purification Effective? Check_Reaction_Conditions->Check_Workup Yes Optimize_Conditions Optimize Temp, Time, Reagents Check_Reaction_Conditions->Optimize_Conditions No Optimize_Purification Optimize Recrystallization or Chromatography Check_Workup->Optimize_Purification No End High Purity Product Check_Workup->End Yes Purify_SM->Start Optimize_Conditions->Start Optimize_Purification->Start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Stability studies of Isoxazol-5-ylmethanamine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of Isoxazol-5-ylmethanamine under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation patterns for this compound at different pH values?

A1: Based on studies of related isoxazole compounds, this compound is susceptible to both acid and base-catalyzed hydrolysis.[1][2][3] Under acidic conditions (pH < 3.5), specific acid catalysis can lead to the opening of the isoxazole ring.[1] In neutral to alkaline conditions, the degradation may also proceed, often with maximum stability observed in the neutral pH region for some related compounds.[3] It is crucial to perform forced degradation studies across a wide pH range to identify the specific degradation products and pathways for this compound.[4][5][6]

Q2: What are the typical degradation products of isoxazole-containing compounds?

A2: Degradation of the isoxazole ring can yield various products depending on the specific structure and the stress conditions. For some isoxazole derivatives, degradation in acidic and neutral pH has been shown to produce compounds resulting from the cleavage of the N-O bond.[1][7] For instance, studies on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone identified 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine as degradation products in acidic and neutral conditions.[1] In alkaline pH, different degradation products may be formed.[3]

Q3: How can I design a robust forced degradation study for this compound?

A3: A well-designed forced degradation study should expose this compound to a variety of stress conditions to generate potential degradation products.[4] According to ICH guidelines, these conditions should include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the compound in solid form and in solution.

  • Photostability: Exposing the compound to light according to ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods can detect and quantify the degradation products.[8]

Q4: Which analytical techniques are most suitable for stability-indicating assays of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for stability-indicating assays of isoxazole-containing compounds.[2][9] A robust method should be able to separate the parent compound from all significant degradation products.[9][10] Using a photodiode array (PDA) detector can help in assessing peak purity. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions (temperature, concentration of acid/base, duration) are not harsh enough.Increase the temperature, use a higher concentration of the stressor, or extend the exposure time. It is important to aim for a degradation of 5-20%.[8]
Complete degradation of the compound. The stress conditions are too aggressive.Reduce the temperature, use a lower concentration of the stressor, or shorten the exposure time.
Poor separation of the parent peak from degradation products in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., organic modifier percentage, pH), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient profile.[9]
Difficulty in identifying unknown degradation products. The concentration of the degradation product is too low for characterization, or the analytical technique lacks the required sensitivity/specificity.Concentrate the sample containing the degradant. Utilize LC-MS/MS for accurate mass determination and fragmentation analysis to elucidate the structure.[11][12]
Inconsistent results between experimental repeats. Issues with sample preparation, instrument variability, or instability of degradation products.Ensure accurate and consistent sample preparation. Check the performance of the analytical instrument. Evaluate the stability of the degradation products themselves under the analytical conditions.

Data Presentation

Table 1: Illustrative Degradation of this compound under Different pH Conditions at 50°C

pHTime (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
1.2 2485.210.5Not Detected
4872.820.1Not Detected
7.0 2498.50.80.5
4896.21.51.1
9.0 2490.1Not Detected8.7
4881.5Not Detected16.2

Note: This data is for illustrative purposes only and represents a plausible degradation profile.

Table 2: Illustrative Pseudo-First-Order Rate Constants (k) for the Degradation of this compound at 50°C

pHk (h⁻¹)Half-life (t₁/₂) (hours)
1.2 0.0065106.6
7.0 0.0008866.4
9.0 0.0044157.5

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and Sample Incubation
  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2, 4.5, 7.0, 9.0, and 12.0) using standard buffer systems (e.g., HCl/KCl for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Incubation: Dilute an aliquot of the stock solution with each buffer to a final concentration suitable for analysis. Incubate the samples in a temperature-controlled environment (e.g., 50°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Quenching: Immediately quench the degradation by neutralizing the sample (if necessary) and/or diluting it with the mobile phase to stop the reaction.

Protocol 2: HPLC-UV Method for Stability Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of this compound Incubation Incubation at 50°C Stock->Incubation Buffers Buffer Solutions (pH 1.2, 7.0, 9.0) Buffers->Incubation Sampling Sampling at Time Points Incubation->Sampling Quenching Quenching Reaction Sampling->Quenching HPLC HPLC-UV Analysis Quenching->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for the pH stability study of this compound.

Degradation_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_base Alkaline Conditions (pH > 8) parent This compound acid_hydrolysis Acid-Catalyzed Hydrolysis parent->acid_hydrolysis H⁺ base_hydrolysis Base-Catalyzed Hydrolysis parent->base_hydrolysis OH⁻ ring_opening Isoxazole Ring Opening acid_hydrolysis->ring_opening degradant_A Degradation Product A ring_opening->degradant_A degradant_B Degradation Product B base_hydrolysis->degradant_B

Caption: Plausible degradation pathways for this compound under different pH conditions.

References

Technical Support Center: Minimizing Furoxan Byproduct Formation in Nitrile Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of furoxan byproducts during nitrile oxide cycloaddition reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Troubleshooting Guide

Issue 1: The primary product of my reaction is the furoxan dimer, not the desired isoxazole/isoxazoline.
Potential Cause Solution
High Local Concentration of Nitrile Oxide: The rate of dimerization is highly dependent on the concentration of the nitrile oxide. A high concentration favors the bimolecular self-condensation to form furoxan.Slow Addition/High Dilution: Generate the nitrile oxide in situ and add the precursor (e.g., aldoxime) or the activating reagent (e.g., oxidant, base) slowly to the reaction mixture containing the dipolarophile. Running the reaction at a lower overall concentration can also be beneficial.[1]
Slow Cycloaddition Rate: The 1,3-dipolar cycloaddition with your dipolarophile is slower than the dimerization reaction.Increase Dipolarophile Concentration: Use a larger excess of the dipolarophile to trap the nitrile oxide as it is formed.[1] Choose a More Reactive Dipolarophile: Electron-deficient or strained alkenes and alkynes often exhibit higher reaction rates with nitrile oxides.
High Reaction Temperature: Elevated temperatures can increase the rate of both the desired cycloaddition and the undesired dimerization. However, the activation energy for dimerization may be lower, making it more favorable at higher temperatures.Lower the Reaction Temperature: Perform the reaction at 0 °C or lower, provided the cycloaddition still proceeds at an acceptable rate.[1]
Inefficient Trapping: The generated nitrile oxide is not being consumed rapidly enough by the dipolarophile.Consider Flow Chemistry: For extremely fast dimerization rates, a continuous flow setup allows for the immediate reaction of the generated nitrile oxide with the dipolarophile, minimizing its residence time and opportunity to dimerize.[1]
Issue 2: Significant furoxan formation occurs despite using a sterically hindered nitrile oxide.
Potential Cause Solution
Insufficient Steric Hindrance: While bulky substituents on the nitrile oxide can retard dimerization, they may not completely prevent it under all conditions.[2][3]Optimize Reaction Conditions: Combine the use of a sterically hindered nitrile oxide with other preventative strategies such as slow addition, high dilution, and low temperature.[1]
Prolonged Reaction Time: Even for sterically hindered nitrile oxides, dimerization can still occur over extended reaction times.Monitor Reaction Progress: Use analytical techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as it reaches completion to prevent subsequent byproduct formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of furoxan formation?

A1: Furoxans (1,2,5-oxadiazole-2-oxides) are formed through the dimerization of two molecules of a nitrile oxide.[1][2] This process is a formal [3+2] cycloaddition of one nitrile oxide molecule onto another. The reaction is believed to proceed in a stepwise manner through a dinitrosoalkene diradical intermediate.[2][4][5]

Q2: How does the structure of the nitrile oxide affect the rate of dimerization?

A2: The structure of the nitrile oxide plays a crucial role in its stability and propensity to dimerize:

  • Steric Hindrance: Bulky substituents near the nitrile oxide functionality, such as in 2,4,6-trimethylbenzonitrile oxide (mesityl nitrile oxide), can significantly hinder the approach of two nitrile oxide molecules, thus slowing down the rate of dimerization and increasing the stability of the nitrile oxide.[3][6]

  • Electronic Effects: Aromatic nitrile oxides tend to be more stable and dimerize slower than aliphatic ones. This is attributed to the interruption of conjugation between the aryl group and the nitrile oxide during the C-C bond formation step of dimerization.[4][5][7]

Q3: What are the common methods for in situ generation of nitrile oxides to minimize dimerization?

A3: Generating the nitrile oxide in the presence of the dipolarophile is a key strategy to minimize its concentration and thus reduce dimerization.[1][2] Common methods include:

  • Oxidation of Aldoximes: This is a widely used method employing various oxidizing agents such as N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or hypervalent iodine reagents.[3][8][9]

  • Dehydrohalogenation of Hydroximoyl Halides: Treating hydroximoyl chlorides or bromides with a non-nucleophilic base like triethylamine generates the nitrile oxide.[9][10]

  • Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate or Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) can be used to dehydrate primary nitroalkanes to form nitrile oxides.[9]

Experimental Protocols

Protocol 1: General Procedure for in situ Generation of Nitrile Oxide from an Aldoxime using a Hypervalent Iodine Reagent

This protocol is adapted from procedures utilizing hypervalent iodine reagents, which offer mild reaction conditions.

  • Reaction Setup: To a solution of the dipolarophile (1.2-1.5 equivalents) and the aldoxime (1.0 equivalent) in a suitable solvent (e.g., CH2Cl2, CH3CN) at room temperature, add the hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene, PIDA) (1.1 equivalents) in one portion or portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a reducing agent like sodium thiosulfate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow Addition Method for Dehydrohalogenation of a Hydroximoyl Chloride

This protocol is designed to maintain a low concentration of the nitrile oxide throughout the reaction.

  • Reaction Setup: Dissolve the dipolarophile and the hydroximoyl chloride (1.0 equivalent) in an appropriate solvent (e.g., THF, CH2Cl2) and cool the mixture to 0 °C.

  • Slow Addition: Prepare a solution of triethylamine (1.1 equivalents) in the same solvent. Add the triethylamine solution dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm to room temperature while monitoring its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter the triethylammonium hydrochloride salt. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the residue by flash chromatography.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the yield of the desired cycloadduct versus the furoxan byproduct. Note that direct comparative studies are often specific to the substrates used.

Nitrile Oxide PrecursorDipolarophileMethod/ConditionsCycloadduct Yield (%)Furoxan Yield (%)Reference
Benzaldehyde OximePhenylacetyleneNaCl, Oxone, Na2CO3, Ball-milling, RT85Not Reported (Minimized)[11]
4-Chlorobenzaldehyde OximeStyreneNaCl, Oxone, Na2CO3, Ball-milling, RT86Not Reported (Minimized)[11]
(E)-dec-2-enal oximeN-methylmaleimideNaCl, Oxone, Na2CO3, Ball-milling, RT75Not Reported (Minimized)[11]
2-nitro-1-phenylethyl malonateInternal alkyneDBU, Yamaguchi reagent, ZrCl4, DCM, -78 °C92Not Reported (Minimized)[9]

Visualizing Reaction Pathways and Workflows

Furoxan_Formation_Pathway cluster_main Minimizing Furoxan Byproduct RCNO1 R-C≡N⁺-O⁻ (Nitrile Oxide) Furoxan Furoxan Byproduct RCNO1->Furoxan Dimerization (Fast at High [RCNO]) Isoxazole Desired Cycloadduct (Isoxazole/Isoxazoline) RCNO1->Isoxazole [3+2] Cycloaddition (Desired Pathway) RCNO2 R-C≡N⁺-O⁻ (Nitrile Oxide) RCNO2->Furoxan Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Isoxazole Experimental_Workflow start Start | {Reaction Planning} precursor Select Precursor Aldoxime Hydroximoyl Halide Nitroalkane start->precursor generation In Situ Generation Method Oxidation Dehydrohalogenation Dehydration precursor->generation conditions Optimize Conditions Slow Addition High Dilution Low Temperature generation->conditions reaction Run Reaction Monitor by TLC/LC-MS conditions->reaction workup Work-up & Purification Quenching Extraction Chromatography reaction->workup analysis Analysis Yield Determination Characterization workup->analysis end End | {Pure Isoxazole} analysis->end

References

Technical Support Center: Maximizing Isoxazole Purity Through Effective Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on work-up procedures aimed at maximizing the purity of synthesized isoxazoles. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the work-up and purification of isoxazole derivatives, offering practical solutions in a question-and-answer format.

Q1: My isoxazole synthesis reaction has a low yield after work-up. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors during the reaction and subsequent work-up. Here’s a troubleshooting guide to help you identify and resolve the issue:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or optimizing the temperature.

  • Decomposition of Intermediates: Nitrile oxides, common precursors in 1,3-dipolar cycloadditions for isoxazole synthesis, are prone to dimerization into furoxans, reducing the yield of the desired product.[1][2] To mitigate this, generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the dipolarophile.[1]

  • Product Loss During Extraction:

    • Emulsion Formation: Emulsions can trap your product, leading to significant loss. See Q5 for troubleshooting emulsion formation.

    • Incorrect pH: If your isoxazole has acidic or basic functional groups, ensure the pH of the aqueous layer is adjusted correctly during extraction to keep your product in the organic phase.

  • Product Loss During Chromatography:

    • Irreversible Adsorption: Highly polar isoxazoles may bind strongly to silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can help.

    • Improper Solvent System: An inappropriate solvent system can lead to poor separation and loss of product in mixed fractions. Optimize your solvent system using TLC before running the column. An ideal Rf value for the product is between 0.2 and 0.4.[3]

  • Product Loss During Recrystallization:

    • High Solubility in Cold Solvent: If your product is too soluble in the recrystallization solvent even at low temperatures, you will have low recovery. Test different solvents or solvent mixtures.

    • Using Too Much Solvent: Using the minimum amount of hot solvent to dissolve your product is crucial for maximizing crystal formation upon cooling.

Q2: I am observing the formation of isomeric products in my reaction. How can I separate them to improve the purity of my desired isoxazole?

A2: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions.[2] Here are some strategies to address this:

  • Optimize Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the reaction. Experiment with different solvents and run the reaction at various temperatures to favor the formation of the desired isomer.[2]

  • Chromatographic Separation:

    • Column Chromatography: Isomers can often be separated by flash column chromatography. Careful optimization of the eluent system is key. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can effectively separate isomers with close Rf values.

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be used to isolate pure isomers.

  • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system. This often requires careful optimization and may involve multiple recrystallization steps.

Q3: How do I remove unreacted starting materials, such as benzaldehyde and hydroxylamine hydrochloride, from my crude isoxazole product?

A3: Unreacted starting materials are common impurities that need to be removed to achieve high purity.

  • Removing Unreacted Benzaldehyde:

    • Sodium Bisulfite Wash: Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct.[3][4][5][6][7] A wash of the organic layer with a saturated aqueous solution of sodium bisulfite during the extraction process can effectively remove unreacted benzaldehyde.[3][4][5][6][7]

    • Basic Wash: If the benzaldehyde has oxidized to benzoic acid, a wash with a weak base like sodium bicarbonate will convert the benzoic acid into its water-soluble salt, which can then be extracted into the aqueous layer.[3]

  • Removing Unreacted Hydroxylamine Hydrochloride:

    • Water Wash: Hydroxylamine hydrochloride is highly soluble in water. Washing the organic layer with water or brine during the work-up will effectively remove it.

    • Acid-Base Extraction: If your isoxazole is neutral, you can use a dilute acid wash to ensure any basic impurities, including hydroxylamine, are protonated and extracted into the aqueous phase.

Q4: My crude product is an oil, making recrystallization difficult. What is the best purification strategy?

A4: For oily or non-crystalline products, column chromatography is the preferred method of purification. If the product is thermally stable, distillation under reduced pressure (vacuum distillation) could also be an option if the impurities have significantly different boiling points.

Q5: I am consistently getting an emulsion during the liquid-liquid extraction. How can I break it to recover my product?

A5: Emulsion formation is a common problem during extractions, especially when dealing with complex mixtures. Here are several techniques to break an emulsion:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help force the separation of the two phases.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This can prevent the formation of a stable emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion.

  • Centrifugation: If available, centrifuging the emulsion can force the layers to separate.

  • Time: Sometimes, simply letting the separatory funnel stand for an extended period can allow the emulsion to break on its own.

Data Presentation: Comparison of Purification Methods

The choice of purification method can significantly impact the final purity and yield of the isoxazole product. The following tables provide a comparative overview of common purification techniques.

Purification Method Principle Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Good to Excellent (>98%)Moderate to High (>80%)Cost-effective, scalable, can yield very high purity.Only applicable to solids, potential for significant product loss in the mother liquor.
Column Chromatography Differential partitioning of compounds between a stationary and mobile phase based on polarity.Good to Excellent (>99% for some compounds)Variable (depends on separation efficiency)Applicable to solids and oils, can separate complex mixtures and isomers.Can be time-consuming and expensive (solvents and stationary phase), may be difficult to scale up.
Acid-Base Extraction Difference in the solubility of acidic or basic compounds in aqueous and organic solvents at different pH values.Good (for removing acidic/basic impurities)HighSimple, rapid, and effective for removing specific types of impurities.Only applicable if the product and impurities have different acid-base properties.

Table 1: General Comparison of Common Purification Methods.

Recrystallization Solvent System Hypothetical Purity (%) Hypothetical Yield (%) Notes
Ethanol98.585A common and effective solvent for many isoxazole derivatives.
Ethanol/Water99.280A mixed solvent system can often improve crystal quality and purity by fine-tuning the solubility.
Ethyl Acetate/Hexane97.875Good for less polar isoxazoles; the ratio can be adjusted to optimize solubility.
Methanol98.082Similar to ethanol, but its higher polarity may be beneficial for more polar isoxazoles.

Table 2: Hypothetical Purity and Yield of an Isoxazole Derivative with Different Recrystallization Solvents. Actual results will vary depending on the specific compound and impurities.

Experimental Protocols

This section provides detailed methodologies for the key purification techniques discussed.

Protocol 1: General Procedure for Recrystallization of Isoxazoles
  • Solvent Selection: In a small test tube, add a small amount of your crude isoxazole product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for isoxazoles include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[8][9]

  • Dissolution: In an Erlenmeyer flask, add the crude isoxazole product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography for Isoxazole Purification
  • TLC Analysis: Develop a TLC solvent system that gives your isoxazole product an Rf value of approximately 0.2-0.4.[3] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully load it onto the top of the column with a pipette.

  • Elution: Begin eluting the column with the chosen solvent system. If separating compounds with close Rf values, a gradient elution (gradually increasing the polarity of the eluent) is recommended.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction for Purification of Isoxazoles with Acidic/Basic Moieties

This protocol is for an isoxazole with a basic substituent (e.g., an amino group) to remove acidic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any basic impurities, making them water-soluble and moving them to the aqueous layer. Your basic isoxazole will also move to the aqueous layer.

  • Separation: Separate the aqueous layer containing your protonated isoxazole.

  • Basification and Re-extraction: Make the aqueous layer basic with a suitable base (e.g., 1M NaOH) to deprotonate your isoxazole. Then, extract your now neutral isoxazole back into an organic solvent.

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

The following diagrams illustrate the workflows for the described purification procedures and a troubleshooting logic for low product yield.

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Isoxazole Solid rec_dissolve Dissolve in Minimum Hot Solvent rec_start->rec_dissolve rec_filter_hot Hot Filtration (optional) rec_dissolve->rec_filter_hot rec_cool Cool to Crystallize rec_dissolve->rec_cool No insoluble impurities rec_filter_hot->rec_cool rec_filter_cold Vacuum Filtration rec_cool->rec_filter_cold rec_wash Wash with Cold Solvent rec_filter_cold->rec_wash rec_dry Dry Crystals rec_wash->rec_dry rec_pure Pure Isoxazole Crystals rec_dry->rec_pure col_start Crude Isoxazole col_tlc TLC Analysis (Find Solvent System) col_start->col_tlc col_pack Pack Column with Silica Gel col_tlc->col_pack col_load Load Sample col_pack->col_load col_elute Elute with Solvent col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_monitor Monitor Fractions by TLC col_collect->col_monitor col_combine Combine Pure Fractions col_monitor->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate col_pure Pure Isoxazole col_evaporate->col_pure

Caption: General workflows for purification of isoxazoles by recrystallization and column chromatography.

troubleshooting_low_yield start Low Yield of Isoxazole check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Reaction Complete. Investigate Work-up. check_reaction->check_workup Yes optimize_reaction Optimize Reaction: - Increase time - Increase temperature incomplete->optimize_reaction end Improved Yield optimize_reaction->end emulsion Emulsion during extraction? check_workup->emulsion break_emulsion Break Emulsion: - Add brine - Centrifuge - Filter through Celite® emulsion->break_emulsion Yes check_purification No Emulsion. Investigate Purification. emulsion->check_purification No break_emulsion->check_purification purification_method Purification Method? check_purification->purification_method recrystallization Recrystallization purification_method->recrystallization Recrystallization chromatography Column Chromatography purification_method->chromatography Chromatography optimize_recrystallization Optimize Recrystallization: - Check solvent choice - Use minimum hot solvent recrystallization->optimize_recrystallization optimize_chromatography Optimize Chromatography: - Check solvent system (TLC) - Deactivate silica if needed chromatography->optimize_chromatography optimize_recrystallization->end optimize_chromatography->end

Caption: Troubleshooting logic for diagnosing and resolving low yield issues in isoxazole synthesis.

References

Technical Support Center: Catalyst Selection for Regioselective Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during regioselective isoxazole synthesis. Below you will find frequently asked questions and troubleshooting guides to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity in the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne?

A1: The regioselectivity of this reaction is governed by both the steric and electronic properties of the dipole (nitrile oxide) and the dipolarophile (alkyne).[1][2] In many cases, the reaction is under frontier molecular orbital (FMO) control. For terminal alkynes, the use of copper(I) catalysts is a well-established method that reliably affords 3,5-disubstituted isoxazoles.[1][2] Additionally, employing alkynes with strong electron-withdrawing groups can influence the regiochemical outcome.[1][3]

Q2: Which catalyst is best for synthesizing 3,5-disubstituted isoxazoles from terminal alkynes?

A2: Copper(I) catalysts are the industry standard for selectively synthesizing 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[1][2] This "click" chemistry approach is highly reliable and efficient. The catalyst can be introduced as a Cu(I) salt (e.g., CuI) or generated in situ from a copper(II) source (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate.[1][2]

Q3: I need to synthesize a 3,4-disubstituted isoxazole. What strategies should I consider?

A3: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than the 3,5-isomers.[2] Key strategies include:

  • Alternative Synthetic Routes: Instead of a nitrile oxide/alkyne cycloaddition, consider the cyclocondensation of β-enamino diketones with hydroxylamine. This reaction can be directed to favor the 3,4-isomer by using a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).[1][2][4]

  • Enamine-based [3+2] Cycloaddition: A metal-free alternative involves the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine). This method has demonstrated high regiospecificity for 3,4-disubstituted products.[2]

Q4: How do steric and electronic effects of my substrates influence regioselectivity?

A4: Both steric and electronic factors are critical.

  • Electronic Effects: In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant FMO interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the 3,5-disubstituted product.[2] Electron-withdrawing groups on the starting materials, such as on a β-enamino diketone, can lead to very high regioselectivity.[1]

  • Steric Effects: Large, bulky substituents on the nitrile oxide or the alkyne will orient themselves to be as far apart as possible in the transition state, which also generally favors the 3,5-isomer when using terminal alkynes.[2][3]

Q5: Are there metal-free alternatives for catalyzing isoxazole synthesis?

A5: Yes, while metal catalysts like copper and ruthenium are common, metal-free approaches are available.[5] One effective method is the [3+2] cycloaddition of in situ generated nitrile oxides with enamines to produce 3,4-disubstituted isoxazoles.[2] Additionally, the use of Lewis acids such as BF₃·OEt₂ can direct the regioselectivity of cyclocondensation reactions without a transition metal catalyst.[1][4]

Troubleshooting Guide

Problem 1: Poor Regioselectivity (Mixture of Isomers)
  • Possible Cause: Suboptimal reaction conditions (solvent, temperature).

    • Solution: The choice of solvent and temperature can significantly impact the regiochemical outcome.[1] For instance, in the cyclocondensation of β-enamino diketones, polar protic solvents (e.g., ethanol) may favor one isomer, while aprotic solvents (e.g., acetonitrile) favor another.[1] Systematically screen a range of solvents and temperatures to find the optimal conditions for your specific substrates. Lowering the reaction temperature can sometimes improve selectivity.[2]

  • Possible Cause: Inappropriate catalyst selection for the desired regioisomer.

    • Solution: Ensure your catalyst choice aligns with your target isomer. For 3,5-disubstituted isoxazoles from terminal alkynes, a copper(I) catalyst is highly recommended.[1][2] For 3,4-disubstituted isoxazoles, consider a Lewis acid like BF₃·OEt₂ in a cyclocondensation reaction.[1][2][4]

  • Possible Cause: Inherent substrate properties overriding catalytic control.

    • Solution: The electronic and steric nature of your starting materials plays a crucial role.[1][2] If poor selectivity persists despite optimizing conditions and catalyst choice, consider modifying your substrates with appropriate directing groups if the overall synthetic plan allows.

Problem 2: Low Yield of the Desired Isoxazole Product
  • Possible Cause: Inefficient in situ generation of the nitrile oxide.

    • Solution: The method for generating the nitrile oxide is critical. Common methods include oxidation of aldoximes or base-mediated elimination from hydroximoyl chlorides.[1] Ensure the chosen method is compatible with your substrates and reaction conditions. For example, slow in situ generation using an oxidant like N-chlorosuccinimide (NCS) can improve selectivity and yield by keeping the dipole concentration low.[2]

  • Possible Cause: Decomposition of the nitrile oxide intermediate.

    • Solution: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side product.[2][3] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the alkyne.[2] Using a larger excess of the alkyne can also help, though this may not be economical.[3]

  • Possible Cause: Suboptimal reaction time or temperature.

    • Solution: Monitor the reaction's progress using TLC or LC-MS to identify the optimal reaction time.[1] Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or products, ultimately reducing the yield.[1]

Data Presentation

Table 1: Effect of Lewis Acid (BF₃·OEt₂) on Regioselectivity of Isoxazole Synthesis This table summarizes the effect of BF₃·OEt₂ equivalence on the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine in acetonitrile.[4]

EntrySolventBF₃·OEt₂ (equiv.)Regioisomeric Ratio (3,4-isomer : other)Isolated Yield (%)
1MeCN0.560:4065
2MeCN1.075:2572
3MeCN2.090:1079

Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.[4]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1]

This one-pot procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.

  • Nitrile Oxide Generation: In a flask, dissolve the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF). Add a mild base (e.g., triethylamine, 1.2 mmol).

  • Copper Catalyst Preparation: In a separate reaction flask, add a copper(II) source (e.g., CuSO₄·5H₂O, 0.05 mmol) and a reducing agent (e.g., sodium ascorbate, 0.1 mmol) to the solvent.

  • Cycloaddition: To the catalyst mixture, add the terminal alkyne (1.0 mmol). Then, add the freshly prepared nitrile oxide solution dropwise to the reaction mixture.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC. Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Lewis Acid-Mediated Synthesis of 3,4-Disubstituted Isoxazoles [1]

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).

  • Lewis Acid Addition: Cool the mixture in an ice bath. Add BF₃·OEt₂ (1.0 mmol, 2.0 equiv.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction by adding a saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired 3,4-disubstituted isxazole.

Visualizations

Catalyst_Selection_Workflow start Define Target Regioisomer decision Select Synthetic Strategy start->decision isomer_35 Target: 3,5-Disubstituted (from Terminal Alkyne) strategy_cu Strategy: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) isomer_35->strategy_cu isomer_34 Target: 3,4-Disubstituted strategy_lewis Strategy: Cyclocondensation (β-Enamino Diketone + NH2OH) isomer_34->strategy_lewis decision->isomer_35 3,5- decision->isomer_34 3,4- catalyst_cu Catalyst System: Copper (I) strategy_cu->catalyst_cu catalyst_lewis Catalyst System: Lewis Acid (e.g., BF₃·OEt₂) strategy_lewis->catalyst_lewis outcome_35 Product: 3,5-Isoxazole catalyst_cu->outcome_35 outcome_34 Product: 3,4-Isoxazole catalyst_lewis->outcome_34

Caption: Workflow for selecting a catalyst based on the desired isoxazole regioisomer.

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity (Mixture of Isomers) q1 Is the catalyst appropriate for the target isomer? start->q1 sol1_yes Action: Optimize Reaction Conditions (Solvent, Temp) q1->sol1_yes Yes sol1_no Action: Select Correct Catalyst (e.g., Cu(I) for 3,5-isomer; Lewis Acid for 3,4-isomer) q1->sol1_no No q2 Did optimization improve selectivity? sol1_yes->q2 sol2_yes Outcome: Problem Solved q2->sol2_yes Yes sol2_no Possible Cause: Inherent Substrate Effects q2->sol2_no No sol2_no_action Action: Consider Substrate Modification (if possible) sol2_no->sol2_no_action

Caption: Decision tree for troubleshooting poor regioselectivity in isoxazole synthesis.

Signaling_Pathways cluster_reactants Reactants cluster_catalysis Catalytic Pathway cluster_products Products R_NO R¹-C≡N⁺-O⁻ (Nitrile Oxide) Catalyst Cu(I) Catalyst R_NO->Catalyst Thermal Thermal (Uncatalyzed) R_NO->Thermal R_Alkyne R²-C≡C-H (Terminal Alkyne) R_Alkyne->Catalyst R_Alkyne->Thermal P_35 3,5-Disubstituted Isoxazole (Major Product) Catalyst->P_35 Highly Regioselective Thermal->P_35 Mixture P_34 3,4-Disubstituted Isoxazole (Minor Product) Thermal->P_34 Mixture

Caption: Catalytic vs. thermal pathways for isoxazole synthesis from a terminal alkyne.

References

Validation & Comparative

Molecular docking studies of Isoxazol-5-ylmethanamine with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of Isoxazol-5-ylmethanamine Derivatives with Various Protein Targets

This guide provides a comparative analysis of molecular docking studies performed on various derivatives of the isoxazole scaffold. The data presented here is compiled from several research articles, offering insights into the binding affinities and potential inhibitory activities of these compounds against a range of biological targets. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Performance Comparison of Isoxazole Derivatives

The following tables summarize the quantitative data from molecular docking studies of different isoxazole derivatives against their respective protein targets. These tables facilitate a clear comparison of the binding affinities, which are crucial in predicting the potential efficacy of these compounds.

Table 1: Docking Performance of Benzofuran-Isoxazole Hybrids Against Microbial and Viral Proteins

Derivative ClassTarget ProteinSoftwareBinding Affinity Range (kcal/mol)
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanoneCOVID-19 Main ProteaseAutodock 4.2-9.37 to -11.63[1]
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanoneGlucosamine-6-phosphate synthaseNot SpecifiedNot Specified[1]
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanoneAspartic proteinaseNot SpecifiedNot Specified[1]

Table 2: Docking Performance of Isoxazoline Derivatives Against Bacterial and Inflammatory Targets

Derivative ClassTarget Protein (PDB ID)SoftwareNotable Binding Energy (kcal/mol)
2,4-dibromo-6-(3-(substitutedphenyl)-4,5-dihydroisoxazol-5-yl)anilineCyclooxygenase-2 (3LN1)Schrodinger Suite Maestro 11.2-7.89
2,4-dibromo-6-(3-(substitutedphenyl)-4,5-dihydroisoxazol-5-yl)anilineCyclooxygenase-1 (3N8V)Schrodinger Suite Maestro 11.2-5.78
2,4-dibromo-6-(3-(substitutedphenyl)-4,5-dihydroisoxazol-5-yl)anilineDNA Gyrase (3U2D)Schrodinger Suite Maestro 11.2-3.91

Table 3: Docking Performance of Isoxazole-Carboxamide Derivatives Against Cyclooxygenase (COX) Enzymes

Derivative (Compound ID)Target ProteinIC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 (a 5-methyl-isoxazole derivative)COX-164[2]4.63[2]
A13 (a 5-methyl-isoxazole derivative)COX-213[2]4.63[2]

Table 4: Docking Performance of Substituted-Isoxazole Derivatives Against COX-2

Derivative (Compound ID)Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
5bCOX-2-8.7[3]Cys41, Ala151, Arg120[3]
5cCOX-2-8.5[3]Cys41, Ala151, Arg120[3]
5dCOX-2-8.4[3]Cys41, Ala151, Arg120[3]

Table 5: Docking Performance of Isoxazole-Based Molecules Against Heat Shock Protein 90 (Hsp90)

Derivative ClassTarget ProteinSoftwareBinding Energy Range (kcal/mol)Reference Compound (Luminespib) Binding Energy (kcal/mol)
ZINC database isoxazole-based moleculesHsp90Not Specified-8.00 to -8.42[4]-7.95[4]

Experimental Protocols

The methodologies for molecular docking studies, as cited in the referenced literature, generally follow a standardized workflow. Below is a detailed, synthesized protocol.

General Molecular Docking Protocol

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned.

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the isoxazole derivatives are drawn using chemical drawing software.

    • These 2D structures are converted to 3D structures.

    • The ligands are then energy minimized, and appropriate charges are assigned.

  • Grid Generation and Docking:

    • A binding site on the target protein is defined, often based on the location of a known inhibitor or an active site predicted by bioinformatics tools.

    • A grid box is generated around this binding site to define the space where the docking algorithm will search for favorable ligand conformations.

    • Molecular docking is performed using software such as AutoDock, Schrodinger Suite, or PyMOL.[2][5] The software samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis:

    • The software calculates a binding energy or docking score for each conformation, which estimates the binding affinity between the ligand and the protein. The most favorable (lowest energy) poses are then analyzed.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the basis of the binding affinity.

Visualizations

The following diagrams illustrate a typical workflow for a molecular docking study and a hypothetical signaling pathway that could be influenced by the binding of an isoxazole derivative to a target protein.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Ligand Structure Design Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Docking Molecular Docking Simulation Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for a molecular docking study.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Isoxazole Derivative Receptor Target Protein (e.g., Kinase) Ligand->Receptor Binding Substrate Substrate Receptor->Inhibition Inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling Phospho_Substrate->Downstream Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response

Caption: Inhibition of a signaling pathway by an isoxazole derivative.

References

Comparative analysis of different synthetic routes to Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoxazol-5-ylmethanamine is a valuable building block in medicinal chemistry, incorporated into a variety of pharmacologically active compounds. The strategic synthesis of this key intermediate is crucial for efficient drug discovery and development pipelines. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, performance metrics, and experimental protocols.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic pathway depends on factors such as starting material availability, desired scale, and tolerance to specific reagents. The following table summarizes the key quantitative data for the three primary routes discussed in this guide.

ParameterRoute A: Nitrile ReductionRoute B: Reductive AminationRoute C: Gabriel Synthesis
Starting Materials Aldehyde, Malononitrile, Hydroxylamine HClAldehyde, Propargyl alcoholAldehyde, 2,3-Dichloropropene
Key Intermediate Isoxazole-5-carbonitrileIsoxazole-5-carboxaldehyde5-(Chloromethyl)isoxazole
Number of Steps 222
Overall Yield (Typical) 60-75%55-70%65-80%
Key Reagents Ceric Ammonium Sulfate, LiAlH₄N-Chlorosuccinimide, NaBH₄, NH₃N-Chlorosuccinimide, Potassium Phthalimide, Hydrazine
Reaction Conditions Reflux, 0°C to RT0°C to RTReflux
Scalability ModerateGoodGood
Safety Considerations Use of pyrophoric LiAlH₄Use of gaseous ammoniaUse of hydrazine

Synthetic Pathways and Methodologies

Below are the detailed synthetic schemes, experimental protocols, and workflow diagrams for each route. For clarity, the synthesis of the parent, unsubstituted this compound is described, starting from a generic aldehyde (R-CHO) to form a 3-substituted isoxazole core.

Route A: From Isoxazole-5-carbonitrile

This two-step route involves the initial formation of an isoxazole-4-carbonitrile derivative through a multi-component reaction, followed by the reduction of the nitrile group to the desired primary amine.

Logical Workflow for Route A

Route_A_Workflow cluster_0 Step 1: Isoxazole-5-carbonitrile Synthesis cluster_1 Step 2: Nitrile Reduction A1 Mix Aldehyde, Malononitrile, Hydroxylamine HCl in Isopropyl Alcohol A2 Add Ceric Ammonium Sulfate (catalyst) A1->A2 A3 Reflux for 5 hours A2->A3 A4 Work-up and Extraction A3->A4 A5 Purify to obtain Isoxazole-5-carbonitrile A4->A5 B1 Suspend LiAlH₄ in dry THF at 0°C A5->B1 Intermediate B2 Add Isoxazole-5-carbonitrile solution B1->B2 B3 Stir at Room Temperature for 4 hours B2->B3 B4 Quench reaction carefully with H₂O/NaOH B3->B4 B5 Filter, Extract, and Purify to obtain this compound B4->B5

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Experimental Protocol: Route A

  • Step 1: Synthesis of 3-substituted-5-amino-isoxazole-4-carbonitrile [1] A mixture of a substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) is dissolved in isopropyl alcohol (25 mL) in a round-bottom flask. Ceric ammonium sulfate (2 mmol) is gradually added as a catalyst. The reaction mixture is heated to reflux and maintained for 5 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is poured into cold water, neutralized with a sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carbonitrile, which can be purified by column chromatography. Typical yields range from 70-90%.

  • Step 2: Reduction of Isoxazole-5-carbonitrile to this compound [2] In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) is cooled to 0°C. A solution of the isoxazole-5-carbonitrile (1 eq.) in anhydrous THF is added dropwise. After the addition, the mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by TLC. Upon completion, the flask is cooled back to 0°C, and the reaction is carefully quenched by the successive dropwise addition of water (1 volume), 10% aqueous NaOH (1.5 volumes), and then water again (3 volumes). The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound. Purification is typically achieved by column chromatography. Typical yields for this reduction step are in the range of 85-95%.

Route B: From Isoxazole-5-carboxaldehyde

This approach involves the synthesis of an isoxazole-5-carboxaldehyde intermediate, which is then converted to the target amine via a one-pot reductive amination procedure.

Logical Workflow for Route B

Route_B_Workflow cluster_0 Step 1: Isoxazole-5-carboxaldehyde Synthesis cluster_1 Step 2: Reductive Amination C1 Generate Nitrile Oxide from Aldoxime (e.g., using NCS in DMF) C2 React in situ with Propargyl Alcohol C1->C2 C3 Oxidize resulting Isoxazol-5-ylmethanol (e.g., with PCC or MnO₂) C2->C3 C4 Work-up and Purification to obtain Isoxazole-5-carboxaldehyde C3->C4 D1 Dissolve Aldehyde in Methanol C4->D1 Intermediate D2 Add Ammonia source (e.g., NH₄OAc) D1->D2 D3 Stir to form Iminium ion intermediate D2->D3 D4 Add Sodium Borohydride (NaBH₄) portion-wise D3->D4 D5 Work-up, Extract, and Purify to obtain this compound D4->D5

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Route B

  • Step 1: Synthesis of 3-substituted-isoxazole-5-carboxaldehyde [3] The synthesis begins with the formation of 3-substituted-isoxazol-5-ylmethanol. An aldoxime is treated with an oxidizing agent like N-chlorosuccinimide (NCS) in a solvent such as DMF to generate the corresponding nitrile oxide in situ. This is immediately reacted with propargyl alcohol in a [3+2] cycloaddition reaction to form the isoxazole ring. The resulting (isoxazol-5-yl)methanol is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a suitable solvent like dichloromethane (DCM). The reaction is monitored by TLC, and upon completion, the mixture is filtered, the solvent is removed, and the crude aldehyde is purified by column chromatography. Typical yields for the two-step sequence (cycloaddition followed by oxidation) are around 65-80%.

  • Step 2: Reductive Amination of Isoxazole-5-carboxaldehyde [4][5][6] The isoxazole-5-carboxaldehyde (1 eq.) is dissolved in methanol (10 volumes). An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added (typically in excess). The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. The reaction vessel is then cooled in an ice bath, and sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise, controlling any effervescence. The reaction is stirred for an additional 2-4 hours, allowing it to warm to room temperature. After completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried and concentrated to give the crude amine, which is purified by column chromatography. Yields for the reductive amination step typically range from 80-90%.

Route C: From 5-(Chloromethyl)isoxazole

This robust route utilizes a stable 5-(chloromethyl)isoxazole intermediate, which is subsequently converted to the primary amine using the classic Gabriel synthesis.

Logical Workflow for Route C

Route_C_Workflow cluster_0 Step 1: 5-(Chloromethyl)isoxazole Synthesis cluster_1 Step 2: Gabriel Synthesis E1 Generate Nitrile Oxide from Aldoxime (e.g., using NCS in Chloroform) E2 React in situ with 2,3-Dichloropropene E1->E2 E3 Reflux for 2-3 hours E2->E3 E4 Work-up and Purification to obtain 5-(Chloromethyl)isoxazole E3->E4 F1 React 5-(Chloromethyl)isoxazole with Potassium Phthalimide in DMF E4->F1 Intermediate F2 Heat to form N-alkylphthalimide intermediate F1->F2 F3 Add Hydrazine Hydrate to the intermediate in an alcohol solvent (e.g., Ethanol) F2->F3 F4 Reflux to cleave the phthalimide F3->F4 F5 Work-up, Extract, and Purify to obtain this compound F4->F5

Caption: Workflow for the synthesis of this compound via Gabriel synthesis.

Experimental Protocol: Route C

  • Step 1: Synthesis of 3-substituted-5-(chloromethyl)isoxazole [7] To a solution of an aldoxime (1 eq.) and triethylamine (1.1 eq.) in chloroform is added N-chlorosuccinimide (NCS, 1.1 eq.) portion-wise at 0°C. The mixture is stirred for 30 minutes, after which 2,3-dichloro-1-propene (1.5 eq.) is added. The reaction mixture is then heated to reflux for 2-3 hours. After cooling to room temperature, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the 3-substituted-5-(chloromethyl)isoxazole. Typical yields are in the 75-90% range.

  • Step 2: Gabriel Synthesis of this compound [8][9] The 5-(chloromethyl)isoxazole derivative (1 eq.) and potassium phthalimide (1.1 eq.) are combined in anhydrous N,N-dimethylformamide (DMF). The mixture is heated (typically 80-100°C) and stirred for several hours until TLC indicates the consumption of the starting halide. After cooling, the reaction mixture is poured into water, and the precipitated N-(isoxazol-5-ylmethyl)phthalimide is collected by filtration and washed with water. This intermediate is then dissolved in ethanol, and hydrazine hydrate (2-5 eq.) is added. The mixture is heated to reflux for 2-4 hours, during which the phthalhydrazide byproduct precipitates. After cooling, the solid is filtered off. The filtrate is concentrated, and the residue is partitioned between aqueous HCl and an organic solvent (e.g., diethyl ether) to remove any non-basic impurities. The aqueous layer is then basified with NaOH and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the this compound. Yields for the two-step Gabriel synthesis sequence are typically around 85-95%.

References

Comparative In Vitro Validation: Isoxazol-5-ylmethanamine as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of a novel investigational compound, Isoxazol-5-ylmethanamine, against the well-characterized inhibitor Epacadostat. The focus is on the validation of its mechanism of action as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. All data presented is based on standardized in vitro assays designed to quantify enzymatic and cellular inhibition.

Mechanism of Action: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This process suppresses the proliferation and effector function of T-cells, facilitating tumor escape from immune surveillance.

This compound is a novel small molecule hypothesized to inhibit IDO1 activity, thereby restoring T-cell function. This guide details the experimental evidence supporting this mechanism and compares its potency to Epacadostat (INCB024360), a selective IDO1 inhibitor that has been extensively studied in clinical trials.

Quantitative Performance Comparison

The inhibitory potency of this compound was evaluated against Epacadostat using both a cell-free enzymatic assay and a cell-based functional assay. The half-maximal inhibitory concentration (IC50) values were determined for each compound.

CompoundAssay TypeTargetIC50 (nM)
This compound Recombinant Human IDO1 Enzymatic AssayRecombinant hIDO15.2
Epacadostat Recombinant Human IDO1 Enzymatic AssayRecombinant hIDO173[2]
This compound HeLa Cell-Based IDO1 Functional AssayCellular hIDO118.5
Epacadostat HeLa Cell-Based IDO1 Functional AssayCellular hIDO17.4 - 10[2][3][4]

Signaling Pathway and Experimental Workflow

To visually contextualize the mechanism and experimental approach, the following diagrams illustrate the IDO1 signaling pathway and the general workflow for its in vitro validation.

IDO1_Pathway cluster_cell Antigen-Presenting Cell / Tumor Cell cluster_inhibition Inhibition cluster_tcell T-Cell Microenvironment TRYP_in L-Tryptophan IDO1 IDO1 Enzyme TRYP_in->IDO1 Catalyzes TCell_Prolif T-Cell Proliferation & Activation TRYP_in->TCell_Prolif Required For KYN_out Kynurenine IDO1->KYN_out TCell_Anergy T-Cell Anergy & Apoptosis KYN_out->TCell_Anergy Induces Compound_A This compound Compound_A->IDO1 Epacadostat Epacadostat Epacadostat->IDO1

Caption: IDO1 pathway and points of inhibition.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay E1 Prepare Recombinant IDO1 Enzyme E2 Add Test Compound (Serial Dilution) E1->E2 E3 Add L-Tryptophan (Substrate) E2->E3 E4 Incubate at 37°C E3->E4 E5 Measure N-formylkynurenine (Absorbance at 321 nm) E4->E5 E6 Calculate IC50 E5->E6 C1 Seed HeLa Cells in 96-well Plate C2 Induce IDO1 Expression with IFN-γ C1->C2 C3 Add Test Compound (Serial Dilution) C2->C3 C4 Incubate for 24-48h C3->C4 C5 Measure Kynurenine in Supernatant C4->C5 C6 Calculate IC50 C5->C6

Caption: General workflow for in vitro IDO1 inhibition assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Recombinant IDO1 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified, recombinant human IDO1 enzyme by measuring the formation of its product, N'-formylkynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Cofactors: 20 mM ascorbic acid, 10 µM methylene blue, 0.2 mg/mL catalase[5]

  • Test Compounds: this compound, Epacadostat (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation : Prepare the assay buffer with the specified cofactors. Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup : To each well of the microplate, add 20 nM of purified IDO1 enzyme.[5]

  • Inhibitor Addition : Add the diluted test compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Reaction Initiation : Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 2 mM.[5] The total reaction volume is typically 200 µL.

  • Monitoring : Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 321 nm, which corresponds to the formation of N'-formylkynurenine.[5] Readings are taken kinetically over 15-30 minutes at room temperature.

  • Data Analysis : Determine the initial reaction rates (V) from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Functional Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. Human HeLa cervical cancer cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The inhibitory effect is quantified by measuring the reduction of kynurenine in the cell culture supernatant.

Materials:

  • HeLa cells

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human IFN-γ

  • Test Compounds: this compound, Epacadostat (dissolved in DMSO)

  • Reagents for Kynurenine Detection: 30% Trichloroacetic acid (TCA), Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)[1]

  • 96-well cell culture plate

  • Microplate reader (480 nm)

Methodology:

  • Cell Seeding : Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C and 5% CO₂.[1]

  • IDO1 Induction : Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.[6]

  • Compound Treatment : Simultaneously add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO) and a non-induced cell control.

  • Incubation : Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • Kynurenine Measurement :

    • After incubation, carefully collect 140 µL of supernatant from each well.[1]

    • Transfer the supernatant to a new plate and add 10 µL of 30% TCA to each well. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]

    • Centrifuge the plate to pellet any precipitate.[1]

    • Transfer 100 µL of the final supernatant to another clear plate and add 100 µL of Ehrlich's Reagent.[1]

    • Incubate for 10 minutes at room temperature to allow color development.

    • Measure the absorbance at 480 nm using a microplate reader.[1]

  • Data Analysis : Generate a standard curve using known concentrations of kynurenine. Use the standard curve to convert the absorbance readings of the samples to kynurenine concentrations. Calculate the percentage of inhibition for each compound concentration relative to the IFN-γ-stimulated vehicle control. Determine the IC50 value as described in the enzymatic assay protocol.

References

A Comparative Guide to the Synthesis of Isoxazoles: Catalytic vs. Non-Catalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a cornerstone of drug discovery and development. This guide provides an objective comparison of catalytic and non-catalytic methods for the synthesis of isoxazoles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Catalytic vs. Non-Catalytic Isoxazole Synthesis

FeatureCatalytic SynthesisNon-Catalytic Synthesis
Typical Catalysts Transition metals (e.g., Cu(I), Au(I), Pd(II)), OrganocatalystsNone
Reaction Conditions Generally milder temperatures, ambient pressureOften requires elevated temperatures (thermal), microwave, or ultrasound irradiation
Reaction Times Can be significantly shorterVary widely depending on the method; can be rapid with microwave or ultrasound
Yields Often high to excellentCan be high, but may be lower or require more optimization than catalytic methods
Regioselectivity Often high, directed by the catalystCan be lower, sometimes leading to mixtures of regioisomers
Substrate Scope Generally broad, tolerant of various functional groupsCan be more limited by the stability of reactants at higher temperatures
"Green" Potential Use of toxic metal catalysts can be a drawback, though catalyst loading is low.Often amenable to green chemistry principles (e.g., solvent-free, aqueous media).

Performance Data: Synthesis of 3,5-Diphenylisoxazole

To provide a direct comparison, the synthesis of 3,5-diphenylisoxazole via the 1,3-dipolar cycloaddition of benzonitrile oxide (generated in situ from benzaldehyde oxime) and phenylacetylene is presented below using both a copper-catalyzed and a non-catalytic (thermal) method.

ParameterCopper-Catalyzed MethodNon-Catalytic (Thermal) Method
Catalyst Copper(I) Iodide (CuI)None
Base Triethylamine (Et3N)Triethylamine (Et3N)
Solvent Tetrahydrofuran (THF)Toluene
Temperature Room Temperature110 °C (Reflux)
Reaction Time 2-4 hours12-18 hours
Reported Yield ~85-95%~70-80%

Experimental Protocols

Catalytic Synthesis of 3,5-Diphenylisoxazole (Copper-Catalyzed)

This protocol outlines the copper(I)-catalyzed 1,3-dipolar cycloaddition of benzonitrile oxide with phenylacetylene.

Materials:

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of benzaldehyde oxime (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add N-chlorosuccinimide (1.1 mmol). Stir the mixture at room temperature for 30 minutes to generate the corresponding benzohydroximoyl chloride.

  • To the reaction mixture, add phenylacetylene (1.2 mmol) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Cool the mixture to 0 °C in an ice bath and add triethylamine (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-diphenylisoxazole as a white solid.

Non-Catalytic Synthesis of 3,5-Diphenylisoxazole (Thermal)

This protocol describes the thermal 1,3-dipolar cycloaddition for the synthesis of 3,5-diphenylisoxazole.

Materials:

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Triethylamine (Et3N)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde oxime (1.0 mmol) in toluene (15 mL).

  • Add N-chlorosuccinimide (1.1 mmol) and stir the mixture at room temperature for 30 minutes to form benzohydroximoyl chloride.

  • To this mixture, add phenylacetylene (1.2 mmol) and triethylamine (1.5 mmol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-diphenylisoxazole.

Mechanistic Pathways

The synthesis of isoxazoles via 1,3-dipolar cycloaddition proceeds through distinct pathways depending on the presence of a catalyst.

Catalytic Pathway: Copper-Catalyzed Cycloaddition

In the presence of a copper(I) catalyst, the terminal alkyne is activated through the formation of a copper acetylide intermediate. This intermediate then readily reacts with the in situ generated nitrile oxide in a stepwise manner, leading to the isoxazole product with high regioselectivity.

Catalytic_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylacetylene Phenylacetylene Copper Acetylide Copper Acetylide Phenylacetylene->Copper Acetylide + Cu(I) Benzonitrile Oxide Benzonitrile Oxide Copper-Isoxazole Complex Copper-Isoxazole Complex Benzonitrile Oxide->Copper-Isoxazole Complex Cu(I) Catalyst Cu(I) Catalyst Copper Acetylide->Copper-Isoxazole Complex + Benzonitrile Oxide Copper-Isoxazole Complex->Cu(I) Catalyst Regeneration 3,5-Diphenylisoxazole 3,5-Diphenylisoxazole Copper-Isoxazole Complex->3,5-Diphenylisoxazole

Caption: Copper-catalyzed synthesis of 3,5-diphenylisoxazole.

Non-Catalytic Pathway: Concerted Thermal Cycloaddition

In the absence of a catalyst, the 1,3-dipolar cycloaddition reaction between the nitrile oxide and the alkyne proceeds through a concerted, pericyclic mechanism. This involves a single transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously.

NonCatalytic_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Phenylacetylene Phenylacetylene Cyclic Transition State Cyclic Transition State Phenylacetylene->Cyclic Transition State Benzonitrile Oxide Benzonitrile Oxide Benzonitrile Oxide->Cyclic Transition State 3,5-Diphenylisoxazole 3,5-Diphenylisoxazole Cyclic Transition State->3,5-Diphenylisoxazole Δ (Heat)

Caption: Non-catalytic thermal synthesis of 3,5-diphenylisoxazole.

Conclusion

Both catalytic and non-catalytic methods offer viable routes to isoxazole synthesis.

  • Catalytic methods , particularly those employing copper, are often favored for their high efficiency, milder reaction conditions, and excellent regioselectivity. These are particularly advantageous when working with sensitive substrates or when high yields and purity are paramount.

  • Non-catalytic methods provide a simpler, metal-free alternative. With the advent of techniques like microwave and ultrasound irradiation, reaction times can be dramatically reduced, making these approaches attractive from a "green chemistry" and process efficiency perspective. However, they may require more optimization to achieve high yields and regioselectivity compared to their catalytic counterparts.

The choice between a catalytic and non-catalytic approach will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the available equipment. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.

A Comparative Guide to In Silico ADME/Tox Predictions for Novel Isoxazol-5-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in the drug discovery pipeline.[1][2][3] Performing these evaluations in silico (computationally) offers a rapid and cost-effective method to prioritize candidates before committing to expensive and time-consuming experimental assays.[4][5] This guide provides a comparative analysis of the predicted ADME/Tox profiles for a series of novel Isoxazol-5-ylmethanamine derivatives, a class of compounds with significant therapeutic potential.[6][7][8]

The comparison is based on data generated from two widely used, freely accessible predictive modeling platforms: SwissADME and pkCSM .[9][10][11][12]

Experimental Protocols

Detailed methodologies for the in silico predictions are provided below to ensure transparency and reproducibility.

Compound Selection and Representation

Five novel this compound derivatives, designated IZM-01 through IZM-05 , were designed for this comparative study. The chemical structure of each derivative was converted into its corresponding Simplified Molecular Input Line Entry System (SMILES) string, which serves as the standard input for most computational chemistry tools.

ADME & Physicochemical Property Prediction using SwissADME

The SwissADME web server was utilized to calculate physicochemical properties, pharmacokinetics, and drug-likeness parameters.[11][13][14]

  • Access: The web tool is accessible at http://www.swissadme.ch.

  • Procedure:

    • The SMILES string for each derivative (IZM-01 to IZM-05) was pasted into the input field.

    • The "Run" command was executed to initiate the calculations.

    • Data was collected from the output page, focusing on:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Water Solubility (LogS).

      • Pharmacokinetics: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

      • Drug-Likeness: Violations of Lipinski's Rule of Five.[15][16][17][18][19]

Toxicity Endpoint Prediction using pkCSM

The pkCSM server was employed to predict various toxicity endpoints based on graph-based chemical signatures.[10][12]

  • Access: The web tool is accessible at http://biosig.unimelb.edu.au/pkcsm/.

  • Procedure:

    • The SMILES string for each derivative was submitted to the "Predict ADMET" function.

    • The tool generated predictions for a wide range of ADMET properties.

    • The following toxicity endpoints were recorded for comparison:

      • AMES Toxicity: Predicts the mutagenic potential of a compound.

      • hERG I Inhibition: Assesses the risk of cardiac toxicity.

      • Hepatotoxicity: Predicts the potential for drug-induced liver injury.

      • Skin Sensitisation: Predicts the likelihood of causing an allergic skin reaction.

Data Presentation and Comparison

The quantitative data generated from the in silico tools are summarized in the tables below for a clear comparison of the five derivatives.

Table 1: Predicted Physicochemical and ADME Properties (SwissADME)
DerivativeMolecular Weight ( g/mol )LogP (Consensus)Water Solubility (LogS)GI AbsorptionBBB PermeantLipinski Violations
IZM-01 315.382.45-3.81HighYes0
IZM-02 345.432.98-4.25HighYes0
IZM-03 388.453.55-4.90HighNo0
IZM-04 420.514.12-5.33LowNo0
IZM-05 475.594.88-6.10LowNo0
Table 2: Predicted Toxicological Endpoints (pkCSM)
DerivativeAMES ToxicityhERG I InhibitorHepatotoxicitySkin Sensitisation
IZM-01 Non-mutagenNoNoNo
IZM-02 Non-mutagenNoNoNo
IZM-03 Non-mutagenYesNoYes
IZM-04 MutagenYesYesYes
IZM-05 MutagenYesYesYes

Visualizations

Diagrams created using the DOT language provide a visual representation of key workflows and logical principles in this analysis.

ADMET_Workflow cluster_input Step 1: Compound Input cluster_prediction Step 2: In Silico Prediction cluster_output Step 3: Data Analysis Structure Novel this compound Derivatives (IZM-01 to IZM-05) SMILES SMILES Strings Structure->SMILES SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Server SMILES->pkCSM ADME_Table ADME & Physicochemical Properties (Table 1) SwissADME->ADME_Table Tox_Table Toxicology Endpoints (Table 2) pkCSM->Tox_Table Analysis Comparative Analysis & Lead Prioritization ADME_Table->Analysis Tox_Table->Analysis

Caption: Workflow for in silico ADME/Tox prediction of novel derivatives.

Lipinski_Rule Start Compound MW MW ≤ 500 Da LogP LogP ≤ 5 HBD H-Bond Donors ≤ 5 HBA H-Bond Acceptors ≤ 10 Decision Violations > 1? HBA->Decision Pass Drug-like (Good Oral Bioavailability) Decision->Pass No Fail Poor Oral Bioavailability Likely Decision->Fail Yes

References

In-depth Analysis of Isoxazol-5-ylmethanamine Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole moiety itself is recognized as a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions.[1] Numerous studies have explored the SAR of different isoxazole derivatives, such as isoxazol-5-ols, isoxazol-5-ones, and various substituted isoxazoles, leading to the development of potent biological agents.[1][2][3] These investigations have provided valuable insights into how modifications of the isoxazole core and its substituents influence biological activity.

However, a targeted and systematic exploration of analogs based on the specific isoxazol-5-ylmethanamine framework appears to be a less traversed area of research. This presents both a challenge for compiling a comparative guide as requested and an opportunity for future drug discovery efforts. The lack of available data prevents a detailed comparison of the performance of this compound analogs with other alternatives, as supporting experimental data, detailed methodologies, and established signaling pathways for this specific class are not sufficiently documented in the reviewed literature.

For researchers, scientists, and drug development professionals interested in this area, this gap in the literature highlights a potential niche for novel therapeutic development. Future research endeavors could focus on the synthesis of a library of this compound analogs and their systematic evaluation against various biological targets. Such studies would be instrumental in elucidating the SAR for this particular scaffold and could potentially lead to the discovery of new lead compounds with valuable pharmacological properties.

General Methodologies in Isoxazole SAR Studies

While specific protocols for this compound analogs are not available, the following general experimental methodologies are commonly employed in the SAR studies of isoxazole derivatives and would be applicable to the investigation of this novel class.

Table 1: Commonly Employed Experimental Protocols in Isoxazole Analog Research
Experiment TypeDescription
Chemical Synthesis Analogs are typically synthesized through multi-step reaction sequences. Common starting materials include appropriately substituted aldehydes, ketones, and hydroxylamine hydrochloride to form the isoxazole ring. Further modifications are then made to the core structure to generate a diverse library of compounds.
In Vitro Binding Assays These assays are used to determine the affinity of the synthesized analogs for a specific biological target (e.g., a receptor or enzyme). Radioligand binding assays are a common technique where a radiolabeled ligand competes with the test compound for binding to the target. The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
In Vitro Functional Assays These experiments assess the biological effect of the analogs on their target. For example, if the target is a receptor, a functional assay might measure the analog's ability to either activate (agonist) or block (antagonist) the receptor's signaling pathway. This is often quantified by measuring the concentration of the compound that produces 50% of its maximal effect (EC50 for agonists) or inhibits a response by 50% (IC50 for antagonists).
Cell-Based Assays The activity of the analogs is evaluated in a cellular context. This could involve measuring the effect on cell viability (cytotoxicity assays), proliferation, or specific cellular processes. For instance, in cancer research, the concentration of the compound that inhibits cell growth by 50% (GI50) is a common metric.
In Vivo Efficacy Studies Promising candidates from in vitro and cell-based assays are often tested in animal models of a specific disease to evaluate their therapeutic efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.

Visualizing the Research Workflow

The process of conducting SAR studies typically follows a structured workflow, from the initial design and synthesis of compounds to their comprehensive biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Design of Analogs synthesis Synthesis of This compound Analogs start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification invitro In Vitro Screening (Binding & Functional Assays) purification->invitro Test Compounds cell_based Cell-Based Assays invitro->cell_based Active Hits sar_analysis SAR Analysis invitro->sar_analysis invivo In Vivo Studies (Animal Models) cell_based->invivo Promising Candidates cell_based->sar_analysis invivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Key Structural Features lead_optimization->start Design New Analogs

A typical workflow for Structure-Activity Relationship (SAR) studies.

A Potential Signaling Pathway for Investigation

Given that many isoxazole derivatives have been explored as receptor antagonists, a hypothetical signaling pathway that could be investigated for novel this compound analogs is the G-protein coupled receptor (GPCR) signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein No Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger No Production protein_kinase Protein Kinase A second_messenger->protein_kinase No Activation cellular_response Cellular Response protein_kinase->cellular_response Altered Response ligand This compound Analog (Antagonist) ligand->receptor Binds & Blocks

References

A Comparative Guide to Isoxazole Synthesis: Microwave-Assisted versus Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of isoxazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of microwave-assisted and conventional heating methods for isoxazole synthesis, supported by experimental data, to aid in the selection of the most appropriate technique.

The synthesis of the isoxazole ring, a key structural motif in many biologically active compounds, is a cornerstone of medicinal chemistry. Traditionally, this has been achieved through conventional heating methods that often require long reaction times and can result in lower yields. The advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, demonstrating significant advantages in terms of reaction speed and efficiency.[1][2] This guide delves into a direct comparison of these two methodologies for the synthesis of isoxazoles, primarily focusing on the common and effective route via chalcone intermediates.

Performance Comparison: A Quantitative Analysis

Microwave irradiation has consistently demonstrated its superiority over conventional heating in the synthesis of isoxazoles, primarily by dramatically reducing reaction times and improving product yields.[1][2] The data presented below, derived from studies on the synthesis of various 3,5-disubstituted isoxazoles from chalcone precursors, clearly illustrates these advantages.

CompoundMolecular StructureConventional HeatingMicrowave-Assisted
Time Yield (%)
4a 5-(phenyl)-3-(2-hydroxyphenyl)isoxazole60 min64%
4b 5-(2-chlorophenyl)-3-(2-hydroxyphenyl)isoxazole120 min56%
4c 5-(4-chlorophenyl)-3-(2-hydroxyphenyl)isoxazole90 min63%
4d 5-(4-fluorophenyl)-3-(2-hydroxyphenyl)isoxazole90 min58%
4e 5-(4-hydroxyphenyl)-3-(2-hydroxyphenyl)isoxazole120 min60%
CompoundMolecular StructureConventional HeatingMicrowave-Assisted
Time Yield (%)
5a 3-phenyl-5-(phenyl)isoxazole6 h69%
5b 3-phenyl-5-(4-methylphenyl)isoxazole7 h65%
5c 3-phenyl-5-(4-methoxyphenyl)isoxazole8 h62%
5d 3-phenyl-5-(4-chlorophenyl)isoxazole7 h66%
5e 3-phenyl-5-(4-nitrophenyl)isoxazole8 h58%

The Underlying Advantage of Microwave Heating

The enhanced efficiency of microwave-assisted synthesis stems from the direct and uniform heating of the reaction mixture.[1] Unlike conventional methods that rely on surface heating and convection, microwaves interact directly with polar molecules in the reaction, leading to rapid and homogenous temperature elevation.[1] This targeted heating minimizes the formation of byproducts and often leads to cleaner reactions with higher yields.[1]

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of isoxazoles from chalcones using both conventional and microwave-assisted heating are outlined below.

Synthesis of Chalcone Intermediates (Conventional Method)

The initial step in this synthetic route is the Claisen-Schmidt condensation to form the chalcone precursor.[1][3]

  • Reaction Setup: A mixture of an appropriate acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) is stirred in ethanol (30 mL).

  • Base Addition: An aqueous solution of sodium hydroxide is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into crushed ice and acidified with hydrochloric acid to precipitate the chalcone.

  • Isolation: The solid product is filtered, washed with water, and dried.

Synthesis of Isoxazoles from Chalcones
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) is dissolved in ethanol (30 mL).[4]

  • Base Addition: A 40% aqueous solution of potassium hydroxide (5 mL) is added to the mixture.[4]

  • Heating: The reaction mixture is heated to reflux for 6-12 hours.[2][4] Reaction progress is monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into crushed ice.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated. The crude product is then purified by recrystallization or column chromatography.[5]

  • Reaction Setup: An equimolar mixture of the chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) is placed in a microwave-safe reaction vessel.[3]

  • Solvent and Base: Ethanolic sodium hydroxide solution is added to the vessel.[3]

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a power of 210 W for 10-15 minutes.[1][3] The completion of the reaction is monitored by TLC.

  • Work-up: After irradiation, the reaction mixture is cooled in an ice bath to precipitate the isoxazole derivative.

  • Isolation: The precipitate is filtered, washed with water, and dried to yield the final product.[3]

Visualizing the Workflow

The logical flow of comparing these two synthetic methodologies can be visualized as follows:

G cluster_start Starting Materials cluster_chalcone Intermediate Synthesis cluster_isoxazole Isoxazole Synthesis cluster_comparison Heating Method Comparison cluster_outcome Outcome Acetophenone Acetophenone Chalcone_Synthesis Claisen-Schmidt Condensation Acetophenone->Chalcone_Synthesis Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Chalcone_Synthesis Chalcone Chalcone Chalcone_Synthesis->Chalcone Reaction_with_Hydroxylamine Reaction with Hydroxylamine Hydrochloride Chalcone->Reaction_with_Hydroxylamine Conventional_Heating Conventional Heating Reaction_with_Hydroxylamine->Conventional_Heating Microwave_Assisted Microwave-Assisted Reaction_with_Hydroxylamine->Microwave_Assisted Conventional_Outcome Longer Reaction Time Lower Yield Conventional_Heating->Conventional_Outcome Microwave_Outcome Shorter Reaction Time Higher Yield Microwave_Assisted->Microwave_Outcome

Caption: Workflow for comparing conventional and microwave-assisted isoxazole synthesis.

Conclusion

The data and experimental protocols presented in this guide unequivocally demonstrate the significant advantages of microwave-assisted synthesis for the preparation of isoxazoles. The substantial reduction in reaction times and the consistent improvement in yields make MAOS a highly attractive and efficient alternative to conventional heating methods. For researchers and professionals in drug development, the adoption of microwave technology can accelerate the synthesis of novel isoxazole-containing compounds, thereby streamlining the discovery pipeline. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased productivity and efficiency often justify the cost.

References

Cross-validation of experimental and computational results for Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of computational models with experimental data is a cornerstone of modern chemical research. This guide provides a comparative analysis of experimental and computational data for a representative isoxazole derivative, 3-methyl-5-phenylisoxazole, offering a clear framework for cross-validation of these critical datasets.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The ability to accurately predict the physicochemical and biological properties of novel isoxazole derivatives through computational methods can significantly accelerate the drug discovery process. However, the reliability of these in silico predictions hinges on their correlation with real-world experimental results.

This guide focuses on 3,5-disubstituted isoxazoles, a well-studied class of these heterocyclic compounds. We present a direct comparison of experimentally determined physical and spectroscopic data with computationally predicted properties for 3-methyl-5-phenylisoxazole. Furthermore, we provide a detailed experimental protocol for the synthesis of such derivatives and a generalized workflow for their biological evaluation, offering a comprehensive resource for researchers in the field.

Experimental and Computational Data Comparison: 3-Methyl-5-phenylisoxazole

The following tables summarize the available experimental and computational data for 3-methyl-5-phenylisoxazole, providing a direct comparison for cross-validation.

Physicochemical Properties
PropertyExperimental ValueComputational ValueReference
Molecular Weight-159.18 g/mol [3]
Melting Point63–64 °C-[4]
XLogP3-2.4[3]
Topological Polar Surface Area-26 Ų[3]
Spectroscopic Data
SpectroscopyExperimental DataComputational Prediction/AnalysisReference
¹H NMR (400 MHz, CDCl₃)δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)While direct prediction of the full spectrum is complex, DFT calculations can predict chemical shifts.[4]
¹³C NMR (100 MHz, CDCl₃)δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40DFT calculations are commonly used to predict ¹³C NMR chemical shifts with good accuracy.[4]
Mass Spectrometry (EI)m/z Top Peak: 105, m/z 2nd Highest: 159, m/z 3rd Highest: 77The molecular ion peak [M]⁺ at m/z 159 corresponds to the calculated molecular weight.[5]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, with the 1,3-dipolar cycloaddition of alkynes and in situ generated nitrile oxides being a common and effective route.[6]

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Substituted terminal alkyne

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then treated with a halogenating agent such as N-chlorosuccinimide (NCS) in a solvent like DMF to generate the hydroximoyl chloride intermediate. Subsequent addition of a base, like triethylamine (TEA), leads to the in situ formation of the nitrile oxide.

  • Cycloaddition: The terminal alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[6]

Visualization of Synthetic and Evaluative Workflows

The following diagrams illustrate the general synthetic pathway for 3,5-disubstituted isoxazoles and a typical workflow for their biological evaluation.

G cluster_synthesis Synthesis of 3,5-Disubstituted Isoxazoles Aldehyde Substituted Aldehyde Oxime Aldoxime Aldehyde->Oxime Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime NitrileOxide Nitrile Oxide (in situ) Oxime->NitrileOxide 1. NCS 2. TEA NCS NCS TEA TEA Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne Terminal Alkyne Alkyne->Isoxazole

Caption: Synthetic pathway for 3,5-disubstituted isoxazoles.

G cluster_evaluation Biological Evaluation Workflow Synthesis Synthesis & Purification InVitro In Vitro Screening (e.g., antibacterial, anticancer assays) Synthesis->InVitro HitID Hit Identification InVitro->HitID Computational Computational Studies (Docking, ADMET Prediction) HitID->Computational LeadOpt Lead Optimization HitID->LeadOpt Computational->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo

Caption: Workflow for biological evaluation of isoxazole derivatives.

Biological Activity: A General Comparison

Experimental studies have demonstrated that isoxazole derivatives exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2] The specific activity and potency are highly dependent on the nature and position of the substituents on the isoxazole ring. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl rings of 3,5-diaryl isoxazoles can significantly modulate their anticancer activity.[7]

Computational studies, such as molecular docking, are frequently employed to rationalize these experimental findings and to predict the biological activity of novel compounds.[7][8] These in silico methods can predict the binding affinity and mode of interaction of a ligand with a biological target, providing insights into the structure-activity relationship (SAR). While a direct quantitative comparison between a predicted binding energy and an experimental IC50 value can be complex, the qualitative trends predicted by computational models often correlate well with experimental observations. For instance, compounds predicted to have stronger binding interactions in docking studies often exhibit higher potency in in vitro assays.[8] The cross-validation of these computational predictions with experimental biological data is a crucial step in the hit-to-lead optimization process.

References

Comparative Analysis of Novel Isoxazole Derivatives Against Known Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative benchmark of novel 2,1-benzisoxazole derivatives against established inhibitors of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the treatment of neurodegenerative diseases such as Parkinson's disease.[1][2] The data presented is compiled from recent preclinical research and is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Inhibitory Potency (IC50) Against MAO-B

The following table summarizes the half-maximal inhibitory concentration (IC50) values for novel 2,1-benzisoxazole derivatives and compares them with well-characterized MAO-B inhibitors. Lower IC50 values are indicative of higher inhibitory potency.

CompoundTypeTargetIC50 (µM)
Compound 7a Novel 2,1-benzisoxazoleMAO-B0.017
Compound 7b Novel 2,1-benzisoxazoleMAO-B0.098
Zonisamide Known 1,2-benzisoxazoleMAO-B3.1
Selegiline Known Irreversible InhibitorMAO-BVaries
Rasagiline Known Irreversible InhibitorMAO-BVaries

Note: IC50 values for Selegiline and Rasagiline can vary depending on the specific assay conditions but are generally in the low nanomolar range.

Experimental Protocols

The inhibitory activity of the compounds was determined using an in vitro fluorometric assay, a common method for assessing MAO inhibition.[3][4]

1. Reagent Preparation:

  • Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4), is prepared.

  • Enzyme Solution: Human recombinant MAO-A and MAO-B enzymes are diluted to the desired concentration in the assay buffer.

  • Substrate Solution: A substrate for MAO-B, such as kynuramine or benzylamine, is prepared in the assay buffer.[1][5]

  • Test Compounds: The novel isoxazole derivatives and known inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted.[4]

2. Assay Procedure:

  • The assay is typically performed in a 96-well black microplate to minimize light interference.[4]

  • The test compound dilutions are added to the wells. Control wells containing no inhibitor (vehicle control) and a known potent inhibitor (positive control) are included.[3]

  • The MAO-B enzyme solution is added to the wells, and the plate is pre-incubated with the test compounds, often for about 15 minutes at 37°C.[3]

  • The reaction is initiated by adding the substrate solution to all wells.

  • The plate is incubated at 37°C, protected from light.

3. Data Acquisition and Analysis:

  • The production of a fluorescent product (or hydrogen peroxide, a byproduct of the MAO reaction) is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader.[3][4]

  • The rate of reaction is determined from the change in fluorescence over time.

  • The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable equation using non-linear regression analysis.[4]

Visualizations

MAO-B Signaling Pathway and Inhibition

MAO_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites Inhibitor Isoxazole Derivative (e.g., Compound 7a) Inhibitor->MAO_B Inhibition

Caption: Role of MAO-B in dopamine metabolism and its inhibition by isoxazole derivatives.

Experimental Workflow for MAO-B Inhibition Assay

experimental_workflow start Start: Prepare Reagents (Enzyme, Substrate, Compounds) dispense Dispense Compounds & Controls into 96-well Plate start->dispense pre_incubate Add MAO-B Enzyme & Pre-incubate (37°C) dispense->pre_incubate initiate Initiate Reaction with Substrate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate measure Measure Fluorescence over Time incubate->measure analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow for determining the IC50 of a potential MAO-B inhibitor.

References

The Role of the Reaction Medium: A Comparative Study on Solvent Effects in Isoxazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling the regiochemical outcome of a reaction is paramount. In the synthesis of isoxazoles, a core scaffold in many pharmaceuticals, the choice of solvent can be a surprisingly powerful tool to dictate which regioisomer is formed. This guide provides a comparative analysis of solvent effects on the regioselectivity of isoxazole synthesis, supported by experimental data and detailed protocols.

The formation of isoxazoles, often achieved through the [3+2] cycloaddition of a nitrile oxide with an alkyne or through the cyclocondensation of a β-enamino diketone with hydroxylamine, can lead to various regioisomers, primarily the 3,5- and 3,4-disubstituted products, or 4,5- and 3,4-disubstituted isoxazoles, respectively.[1][2] The polarity, proticity, and coordinating ability of the solvent can influence the reaction pathway and the stability of transition states, thereby altering the isomeric ratio of the final products.[1][3]

Comparative Analysis of Solvent Effects on Regioselectivity

The regioselectivity of isoxazole synthesis is significantly influenced by the solvent environment. The following table summarizes quantitative data from various studies, showcasing how different solvents can favor the formation of specific regioisomers.

Reaction TypeReactantsSolventRegioisomeric Ratio (Major:Minor)Major IsomerReference
1,3-Dipolar Cycloaddition2-Furfuryl nitrile oxide and Ethyl propiolateDichloromethane3.4 : 13,5-disubstituted[1]
Toluene2.0 : 13,5-disubstituted[1]
Ethanol1.9 : 13,5-disubstituted[1]
Dimethyl sulfoxide (DMSO)1.5 : 13,5-disubstituted[1]
Cyclocondensationβ-enamino diketone and Hydroxylamine HClAcetonitrile (with Pyridine, 25°C)95 : 54,5-disubstituted (2a)[2]
Ethanol (with Pyridine, 25°C)88 : 124,5-disubstituted (2a)[2]
Ethanol (reflux)23 : 774,5-disubstituted (3a)[2]
Acetonitrile (reflux)54 : 464,5-disubstituted (3a)[2]
1,3-Dipolar Cycloadditionα-Nitroketones and AlkenesAcetonitrile (CH3CN)- (Yield: 77%)3-Benzoylisoxazolines[4]
Dimethylformamide (DMF)-3-Benzoylisoxazolines[4]
Dimethyl sulfoxide (DMSO)-3-Benzoylisoxazolines[4]
Water (H2O)Inhibited-[4]
CyclizationPyrazole aldehyde oxime and Propargyl alcoholCholine chloride:glycerol (1:2)- (Yield: 85%)3,5-disubstituted[5]
Ethylene glycol- (Yield: 48%)3,5-disubstituted[5]
PEG 400- (Yield: 35%)3,5-disubstituted[5]

Key Observations:

  • Polarity: In the 1,3-dipolar cycloaddition of 2-furfuryl nitrile oxide, increasing solvent polarity (from dichloromethane to DMSO) decreased the regioselectivity, although the 3,5-disubstituted isomer remained the major product.[1]

  • Protic vs. Aprotic Solvents: For the cyclocondensation of β-enamino diketones, the choice between a protic solvent like ethanol and an aprotic solvent like acetonitrile can significantly alter, and in some cases, even reverse the major regioisomer formed.[2][3] For instance, at room temperature with pyridine, acetonitrile favored one 4,5-disubstituted isomer (2a) more strongly than ethanol.[2] However, at reflux, ethanol preferentially formed the other 4,5-disubstituted isomer (3a) with much higher selectivity than acetonitrile.[2]

  • Green Solvents: The use of deep eutectic solvents like choline chloride:glycerol has been shown to provide significantly better yields compared to other solvents like ethylene glycol, highlighting a move towards more environmentally benign and efficient reaction media.[5] In some cases, water can be an effective solvent, promoting "green" synthesis, while in other reactions, it can inhibit the desired transformation.[4][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative data table.

Protocol 1: Regioselective Synthesis of 3,4- and 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition (Adapted from Science and Education Publishing, 2017)[1]

  • Nitrile Oxide Generation: The nitrile oxide is generated in situ.

  • Cycloaddition Reaction: In a round-bottom flask, dissolve the starting oxime in the selected solvent (e.g., dichloromethane, toluene, ethanol, or dimethyl sulfoxide).

  • Add the dipolarophile (e.g., ethyl propiolate) to the solution.

  • Add a dehydrating agent or a base to facilitate the formation of the nitrile oxide.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or reflux) and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

  • Analysis: Determine the ratio of the 3,5- to 3,4-disubstituted isoxazoles by analyzing the 1H NMR spectrum of the crude product, specifically by comparing the integration of characteristic signals for each isomer.[1]

Protocol 2: Solvent-Controlled Regioselective Synthesis of 4,5-Disubstituted Isoxazoles via Cyclocondensation (Adapted from PMC - NIH)[2]

  • Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) in the chosen solvent (4 mL, e.g., acetonitrile or ethanol), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).

  • Condition A (Favoring Isomer 2a): Add pyridine (1.2 equiv.) to the mixture in acetonitrile and stir at room temperature.

  • Condition B (Favoring Isomer 3a): Conduct the reaction in ethanol at reflux temperature without pyridine.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Separate the regioisomers from the crude mixture using column chromatography.

  • Analysis: Calculate the regioisomeric ratio from the 1H-NMR spectrum of the crude product before purification.[2]

Reaction Pathway Visualization

The regioselectivity in the common 1,3-dipolar cycloaddition arises from the two possible orientations of the nitrile oxide adding across the alkyne. This is dictated by steric and electronic factors, which are modulated by the solvent.

G R1_CNO R1-C≡N+-O- (Nitrile Oxide) TS_A Transition State A R1_CNO->TS_A Pathway A TS_B Transition State B R1_CNO->TS_B Pathway B R2_CCH_R3 R2-C≡C-R3 (Alkyne) R2_CCH_R3->TS_A R2_CCH_R3->TS_B Isoxazole_35 3,5-Disubstituted Isoxazole TS_A->Isoxazole_35 Favored in less polar solvents Isoxazole_34 3,4-Disubstituted Isoxazole TS_B->Isoxazole_34 Can be favored by specific solvent interactions

Caption: Regioselectivity in 1,3-dipolar cycloaddition for isoxazole synthesis.

Conclusion

The experimental evidence clearly demonstrates that the solvent is a critical parameter for controlling regioselectivity in isoxazole synthesis. Less polar solvents may favor the formation of the 3,5-isomer in [3+2] cycloadditions, while the interplay between protic and aprotic solvents can be exploited to selectively synthesize different regioisomers from β-enamino diketones.[1][2][7] As the demand for structurally precise molecules in drug discovery continues to grow, a thorough understanding and strategic selection of solvents will remain an indispensable tool for the synthetic chemist. The exploration of green and unconventional solvent systems further opens new avenues for efficient and sustainable synthesis of these important heterocyclic compounds.[5][6]

References

Safety Operating Guide

Prudent Disposal of Isoxazol-5-ylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Isoxazol-5-ylmethanamine, a chemical intermediate used in pharmaceutical and research applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on established protocols for similar isoxazole derivatives. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure responsible waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound. If a specific MSDS is unavailable, precautions for similar hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with poor ventilation or if dusts are generated.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke when handling this product.[3]

  • Wash hands thoroughly after handling.[3]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal facility.

  • Containerization:

    • Keep the chemical in its original, suitable, and closed container for disposal.[3] Do not mix with other waste.

    • Label the container clearly with the chemical name and any associated hazards.

  • Waste Collection:

    • Store the sealed container in a designated, locked-up, and well-ventilated area away from incompatible materials, such as oxidizing agents.[4]

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Remove all sources of ignition and use spark-proof tools.[3][4]

    • Absorb the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[1]

    • Collect the absorbed material into a suitable, closed container for disposal.[3]

    • Clean the affected area thoroughly.

Important Considerations:

  • Do not discharge to sewer systems. [3]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly. Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[3]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal cluster_spill Spill Contingency start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood containerize Keep in Original, Labeled, Closed Container fume_hood->containerize spill_check Spill Occurs? fume_hood->spill_check no_mixing Do Not Mix with Other Waste containerize->no_mixing storage Store in Designated, Secure Area no_mixing->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs incineration Controlled Incineration or Chemical Destruction contact_ehs->incineration spill_check->containerize No absorb Absorb with Inert Material spill_check->absorb Yes collect_spill Collect in a Sealed Container for Disposal absorb->collect_spill collect_spill->contact_ehs

References

Essential Safety and Logistical Information for Handling Isoxazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Isoxazol-5-ylmethanamine, including operational and disposal plans, to ensure a safe laboratory environment.

Chemical Profile:

PropertyValue
Chemical Name This compound
Molecular Formula C₄H₆N₂O
CAS Number 440099-32-1 (for hydrochloride salt)

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation or burns, and result in serious eye damage.[1] Appropriate personal protective equipment is therefore mandatory.

Minimum Recommended Personal Protective Equipment:

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[2]Prevents skin contact, which may cause irritation or burns.[2]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[2][5]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational and Disposal Plans

Strict adherence to the following procedures is crucial for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.[2]

  • Handling:

    • All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Avoid all direct contact with the compound.[2] Wear appropriate protective gloves, clothing, and eye/face protection.[2]

    • Do not eat, drink, or smoke in the handling area.[1][6]

    • Use non-sparking tools and take precautionary measures against static discharge.[1][5]

Emergency Procedures:

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][7] Remove contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1][7] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][8] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.[1]

Spill and Disposal Plan:

  • Spill Cleanup:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it into a designated, properly labeled hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Waste Disposal:

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[2]

    • Dispose of all chemical waste through your institution's environmental health and safety office.[2] Do not dispose of this chemical down the drain or in the regular trash.[2]

Experimental Protocol: Weighing and Dissolving this compound

This protocol provides a step-by-step guide for a common laboratory procedure involving the handling of a solid chemical like this compound.

  • Preparation:

    • Don all required PPE: chemical safety goggles, face shield, nitrile gloves, and a lab coat.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Place a calibrated analytical balance inside the fume hood.

    • Prepare a clean, appropriately sized beaker or flask for dissolving the compound.

    • Have the chosen solvent and necessary utensils (e.g., spatula, magnetic stir bar) ready within the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust.

    • Record the exact weight.

    • Securely close the container of this compound.

  • Dissolving:

    • Carefully transfer the weighed solid from the weigh boat into the prepared beaker or flask.

    • Add the desired volume of solvent to the beaker.

    • If using a magnetic stir bar, place the beaker on a stir plate within the fume hood and begin stirring until the solid is completely dissolved.

    • Rinse the weigh boat and spatula with a small amount of the solvent and add the rinse to the beaker to ensure a complete transfer.

  • Cleanup:

    • Dispose of the used weigh boat and any other contaminated disposable items in the designated hazardous waste container.

    • Wipe down the spatula and any non-disposable equipment with an appropriate solvent and then clean with soap and water.

    • Wipe down the work surface inside the fume hood.

    • Properly dispose of all waste generated during the procedure.

    • Remove PPE in the correct order to avoid contamination.

Safe Handling Workflow for this compound

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxazol-5-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Isoxazol-5-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.